Azido-PEG10-NHS ester
描述
属性
分子式 |
C27H48N4O14 |
|---|---|
分子量 |
652.7 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C27H48N4O14/c28-30-29-4-6-36-8-10-38-12-14-40-16-18-42-20-22-44-24-23-43-21-19-41-17-15-39-13-11-37-9-7-35-5-3-27(34)45-31-25(32)1-2-26(31)33/h1-24H2 |
InChI 键 |
XMNPNFSCYDZTJD-UHFFFAOYSA-N |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Azido-PEG10-NHS ester |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Application of Azido-PEG10-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Azido-PEG10-NHS ester is a heterobifunctional, polyethylene (B3416737) glycol (PEG)-based crosslinker extensively utilized in bioconjugation, chemical biology, and drug development.[1][2][] Its unique structure, featuring three distinct chemical moieties, allows for the sequential and specific linkage of different molecules. This guide provides a detailed examination of its structure, properties, and common experimental applications.
Core Molecular Structure
The structure of this compound is composed of three primary functional components: an azide (B81097) group, a hydrophilic PEG10 spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester. This combination makes it a versatile tool for creating complex biomolecular conjugates.
The Azide (N₃) Group
The azide functional group consists of three nitrogen atoms bonded in a linear fashion, which can be described by the resonance structure −N=N+=N−.[4][5] This moiety is highly valuable in "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[2]
-
Function: The azide group serves as a stable and relatively inert handle that does not react with most biological functional groups. Its primary role is to participate in highly specific cycloaddition reactions with alkyne-containing molecules.[2][6] The most common of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.[2] It can also react via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with strained alkynes like DBCO or BCN, eliminating the need for a cytotoxic copper catalyst.[2]
The Polyethylene Glycol (PEG) Linker
The central part of the molecule is a polyethylene glycol (PEG) spacer. PEG is a polyether compound made of repeating ethylene (B1197577) oxide units (–CH₂CH₂O–).[7][8] The "10" in this compound signifies that this specific linker contains a chain of ten such repeating units.[6][9]
-
Function: The PEG linker provides several key advantages:
-
Hydrophilicity: It significantly increases the aqueous solubility of the molecule and any conjugate it is a part of.[6][]
-
Biocompatibility: PEG is non-toxic and non-immunogenic, making it ideal for in-vivo applications.[11]
-
Flexibility and Spacing: The long, flexible chain provides spatial separation between the conjugated molecules, which can help to reduce steric hindrance and preserve their biological activity.
-
The N-Hydroxysuccinimide (NHS) Ester
The N-hydroxysuccinimide (NHS) ester is a highly reactive functional group. Structurally, it is a five-membered succinimide (B58015) ring where the nitrogen is bonded to the oxygen of the ester.[12][13]
-
Function: The NHS ester is an amine-reactive moiety.[14] It reacts efficiently and specifically with primary amines (–NH₂), such as those found on the side chain of lysine (B10760008) residues or the N-terminus of proteins, to form stable and covalent amide bonds.[6][12] This reaction proceeds readily under mild pH conditions (typically pH 7-9).
The complete chemical structure can be visualized as the azide group at one terminus, connected via the 10-unit PEG chain to a propionyl group, which is then activated as an NHS ester at the other terminus.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key quantitative data for this compound is provided below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₇H₄₈N₄O₁₄ | [9][15] |
| Molecular Weight | 652.7 g/mol | [9][15] |
| CAS Number | 2801772-86-9 | [6][9] |
| Purity | Typically >95-98% | [6][15] |
| Solubility | Soluble in DMSO, DMF, DCM | [6] |
| Appearance | White to off-white solid or viscous liquid | - |
| Storage Conditions | -20°C, protected from moisture | [6][15] |
Experimental Protocols & Methodologies
This compound is employed in a two-step conjugation strategy. First, the NHS ester is reacted with an amine-containing molecule. Second, the azide group is reacted with an alkyne-containing molecule.
General Protocol for Protein Labeling via NHS Ester Reaction
This protocol outlines the method for conjugating the this compound to a protein containing accessible primary amines.
-
Protein Preparation: Dissolve the protein in an amine-free buffer at a pH of 7.2-8.5 (e.g., 100 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.4). The protein concentration should typically be in the range of 1-10 mg/mL.
-
Crosslinker Preparation: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent such as DMSO or DMF to a concentration of ~10 mg/mL.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved crosslinker to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes.
-
Purification: Remove excess, non-reacted crosslinker and byproducts from the azide-functionalized protein using dialysis, size-exclusion chromatography (desalting column), or tangential flow filtration (TFF).
General Protocol for Azide-Alkyne Click Chemistry (CuAAC)
This protocol describes the subsequent conjugation of the azide-functionalized protein to a molecule containing a terminal alkyne.
-
Reagent Preparation:
-
Azide-Protein: Prepare the purified protein from step 3.1 in a dégazzed, copper-compatible buffer (e.g., PBS).
-
Alkyne Molecule: Dissolve the alkyne-containing molecule in a suitable solvent like DMSO.
-
Copper(I) Catalyst: Prepare a fresh stock solution of a Cu(I) source, such as copper(II) sulfate (B86663) (CuSO₄) mixed with a reducing agent like sodium ascorbate.
-
Ligand: Prepare a stock solution of a Cu(I)-stabilizing ligand, such as TBTA or THPTA, in DMSO.
-
-
Reaction Assembly: In a microcentrifuge tube, combine the azide-protein, the alkyne molecule (typically at a 5- to 10-fold molar excess over the protein), the ligand, and finally the copper(II) sulfate and sodium ascorbate. A common final concentration is 1 mM sodium ascorbate, 0.1 mM CuSO₄, and 0.5 mM ligand.
-
Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by techniques like SDS-PAGE or mass spectrometry.
-
Purification: Once the reaction is complete, remove the copper catalyst, excess reagents, and byproducts. This can be achieved using a desalting column, dialysis, or affinity chromatography if one of the components has a suitable tag.
Logical Workflow Visualization
The primary utility of this compound is in the sequential conjugation of two distinct molecules, for example, a protein and a small molecule drug or imaging agent. This workflow ensures specific and controlled bioconjugate formation.
Caption: Logical workflow for using this compound.
This structured, two-step process is fundamental to its application in creating Antibody-Drug Conjugates (ADCs), PROTACs, and targeted imaging agents, where precise control over molecular assembly is critical.[1][2][]
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. Azide - Wikipedia [en.wikipedia.org]
- 5. Organic & Inorganic Azides | Overview & Structure | Study.com [study.com]
- 6. This compound, 2801772-86-9 | BroadPharm [broadpharm.com]
- 7. Polyethylene glycol - Wikipedia [en.wikipedia.org]
- 8. pharmiweb.com [pharmiweb.com]
- 9. precisepeg.com [precisepeg.com]
- 11. researchgate.net [researchgate.net]
- 12. grokipedia.com [grokipedia.com]
- 13. N-Hydroxysuccinimide - Wikipedia [en.wikipedia.org]
- 14. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]
- 15. This compound - CD Bioparticles [cd-bioparticles.net]
An In-depth Technical Guide to Azido-PEG10-NHS Ester: Chemical Properties, Solubility, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, solubility, and applications of Azido-PEG10-NHS ester, a heterobifunctional crosslinker widely used in bioconjugation, drug delivery, and proteomics. This document is intended to serve as a valuable resource for researchers and professionals in the life sciences by providing detailed technical data and experimental protocols.
Core Chemical Properties
This compound is a versatile molecule that incorporates two key reactive functionalities: an azide (B81097) group and an N-hydroxysuccinimide (NHS) ester. These groups are separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, which enhances the solubility of the molecule and its conjugates in aqueous environments.[1][2] The azide group serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the efficient and specific formation of a stable triazole linkage with alkyne-containing molecules.[3] The NHS ester is a highly reactive group that readily couples with primary amines, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues, to form stable amide bonds.[4]
The key chemical properties of this compound are summarized in the table below:
| Property | Value | Reference(s) |
| Chemical Formula | C27H48N4O14 | [5] |
| Molecular Weight | 652.7 g/mol | [5] |
| CAS Number | 2801772-86-9 | [3] |
| Purity | Typically ≥95% | [2] |
| Appearance | Pale yellow or colorless oil/solid | [] |
| Storage Conditions | -20°C, desiccated | [7] |
Solubility
The polyethylene glycol (PEG) spacer in this compound imparts favorable solubility characteristics. While PEG itself is soluble in water and a variety of organic solvents, the complete this compound molecule is most effectively dissolved in polar aprotic organic solvents.[8][9]
| Solvent | Solubility | Reference(s) |
| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble | [] |
| Dimethylformamide (DMF) | Soluble | [] |
| Dichloromethane (DCM) | Soluble | [] |
| Aqueous Buffers | Limited (stock solutions should be prepared in an organic solvent) | [7] |
Experimental Protocols
Protein Labeling with this compound
This protocol describes a general procedure for labeling a protein with this compound to introduce an azide handle for subsequent click chemistry reactions.
Materials:
-
Protein of interest
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.0-8.5[10]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.[7] Ensure the buffer is free of primary amines (e.g., Tris).[7]
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[7]
-
Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.[7] The optimal molar ratio may need to be determined empirically. Gently mix and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[11]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and byproducts by size-exclusion chromatography (desalting column) or dialysis against a suitable buffer (e.g., PBS).[4]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an alkyne-containing molecule (e.g., a fluorescent probe, biotin, or drug molecule) to the azide-labeled protein prepared in the previous step.
Materials:
-
Azide-labeled protein
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270) (prepare fresh)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Reactant Preparation: Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO).
-
Reaction Mixture: In a microcentrifuge tube, combine the azide-labeled protein, the alkyne-containing molecule (typically 2-10 fold molar excess over the protein), and the copper-chelating ligand (e.g., THPTA to a final concentration of 1 mM).
-
Catalyst Preparation: In a separate tube, premix CuSO4 (to a final reaction concentration of 0.1-1 mM) and sodium ascorbate (to a final reaction concentration of 1-5 mM).
-
Initiation: Add the catalyst mixture to the reaction mixture containing the protein and alkyne.
-
Incubation: Gently mix and incubate the reaction for 1-4 hours at room temperature, protected from light if using a fluorescent alkyne.
-
Purification: Purify the resulting conjugate using a desalting column, dialysis, or other appropriate chromatographic technique to remove excess reagents and copper catalyst.
Stability of the NHS Ester
The primary competing reaction for the NHS ester is hydrolysis, which deactivates the molecule. The rate of hydrolysis is highly dependent on pH and temperature. It is crucial to be aware of these factors to ensure successful conjugation.[12]
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4-5 hours | [13] |
| 8.0 | Room Temperature | ~3.5 hours | [13] |
| 8.6 | 4 | 10 minutes | [13] |
| 9.0 | Room Temperature | ~2 hours | [13] |
Note: For optimal results, it is recommended to perform NHS ester conjugations at a pH between 7.2 and 8.5.[12] While the reaction with amines is faster at higher pH, the increased rate of hydrolysis can reduce the overall yield.
Visualizing the Chemistry
The following diagrams illustrate the key reactions involving this compound.
Caption: Reaction of this compound with a primary amine to form a stable amide bond.
Caption: "Click Chemistry" reaction between an azide-functionalized molecule and an alkyne.
Applications
The dual functionality of this compound makes it a powerful tool in various scientific disciplines:
-
Antibody-Drug Conjugates (ADCs): The NHS ester can be used to attach the linker to an antibody, and the azide can then be used to conjugate a cytotoxic drug.
-
PROTACs: This linker is used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which bring a target protein and an E3 ubiquitin ligase into proximity to induce degradation of the target protein.[3]
-
Biomolecule Labeling: Proteins, peptides, and amine-modified oligonucleotides can be labeled with the azide group for subsequent attachment of reporter molecules such as fluorophores or biotin.[1]
-
Surface Functionalization: The azide group can be used to immobilize biomolecules onto alkyne-modified surfaces for applications in biosensors and microarrays.
This technical guide provides a solid foundation for the use of this compound in your research. For specific applications, further optimization of the described protocols may be necessary. Always refer to the manufacturer's instructions and relevant literature for the most up-to-date information.
References
- 1. This compound, 2801772-86-9 | BroadPharm [broadpharm.com]
- 2. PEG NHS ester, Active ester linker, Amine reactive Reagents | AxisPharm [axispharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glenresearch.com [glenresearch.com]
- 5. This compound - CD Bioparticles [cd-bioparticles.net]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. labinsights.nl [labinsights.nl]
- 9. Methods of protein surface PEGylation under structure preservation for the emulsion-based formation of stable nanoparticles - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00475F [pubs.rsc.org]
- 10. NHS ester protocol for labeling proteins [abberior.rocks]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
The Versatility of Azido-PEG10-NHS Ester: An In-depth Technical Guide to Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of bioconjugation, the demand for precise, stable, and versatile molecular linkers is paramount. Azido-PEG10-NHS ester has emerged as a powerful tool, offering a unique combination of amine reactivity, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a bioorthogonal azide (B81097) handle. This trifecta of functionalities enables the straightforward and efficient linkage of biomolecules to a wide array of payloads, including therapeutic agents, imaging probes, and functionalized surfaces. This technical guide provides a comprehensive overview of the core applications of this compound, complete with detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their bioconjugation endeavors.
Core Properties and Reactivity
This compound is a heterobifunctional crosslinker characterized by three key components:
-
N-Hydroxysuccinimide (NHS) Ester: This functional group provides reactivity towards primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins and peptides. The reaction forms a stable amide bond, ensuring a permanent linkage.[1][2]
-
Polyethylene Glycol (PEG)10 Spacer: The ten-unit PEG chain imparts hydrophilicity to the linker and the resulting conjugate. This is particularly advantageous for improving the solubility and reducing the aggregation of hydrophobic payloads or proteins.[3] Furthermore, the PEG spacer can help to decrease the immunogenicity of the conjugated biomolecule and increase its in vivo circulation half-life.
-
Azide Group (N3): The terminal azide serves as a bioorthogonal handle for "click chemistry" reactions. It can specifically and efficiently react with alkyne- or cyclooctyne-containing molecules, such as those functionalized with DBCO (Dibenzocyclooctyne) or BCN (Bicyclo[6.1.0]nonyne), to form a stable triazole linkage.[3][4] This allows for a two-step conjugation strategy where the biomolecule is first modified with the azide linker, followed by the attachment of the desired payload.
Key Applications in Bioconjugation
The unique properties of this compound make it a versatile reagent for a multitude of bioconjugation applications.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic drug to cancer cells. This compound can be employed to attach the drug payload to the antibody. The NHS ester reacts with lysine residues on the antibody surface, introducing a PEGylated azide linker. Subsequently, an alkyne-modified drug can be "clicked" onto the azide-functionalized antibody. The PEG spacer in this context can enhance the solubility and stability of the ADC.[2][5]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] this compound is frequently used as a component of the linker that connects the target-binding ligand to the E3 ligase-binding ligand.[4][6][] The PEG chain provides the necessary length and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
Targeted Drug Delivery and Nanoparticle Functionalization
The hydrophilic nature of the PEG spacer makes this compound ideal for modifying drug delivery vehicles such as nanoparticles and liposomes. Surface functionalization with this linker can improve the colloidal stability of nanoparticles, reduce non-specific protein adsorption (the "protein corona"), and prolong circulation time. The terminal azide group then provides a convenient point of attachment for targeting ligands (e.g., antibodies, peptides) or therapeutic cargo.
Cell Surface Labeling and Imaging
By reacting this compound with primary amines on the surface of living cells, a bioorthogonal azide handle can be introduced. This allows for the subsequent attachment of fluorescent probes or other imaging agents via click chemistry. This two-step labeling strategy can be gentler on cells than a one-step approach with a bulky, pre-labeled NHS ester.
Quantitative Data on Labeling and Stability
The efficiency of bioconjugation and the stability of the resulting conjugate are critical parameters for successful applications. The following tables summarize key quantitative data related to the use of Azido-PEG-NHS esters.
| Parameter | Value/Range | Conditions | Reference(s) |
| Degree of Labeling (DoL) on IgG | 4-6 azides per antibody | 20-fold molar excess of NHS-PEG-Azide to 1-10 mg/mL IgG | [1] |
| Reaction pH for NHS Ester Coupling | 7-9 | Amine-free buffer (e.g., PBS) | [1][2] |
| Reaction Time for NHS Ester Coupling | 30-60 minutes at room temperature or 2 hours on ice | [1] | |
| Serum Stability of PEGylated AAV | 1.7- to 2.4-fold improvement | 20-kD PEG, pooled human serum | [8][9] |
| Immunogenicity of PEGylated AAV | Nearly twofold reduction in antibody recognition | 20-kD PEG | [8][9] |
| Thermal Stability of PEGylated Proteins | Increased midpoint of thermal unfolding | Differential Scanning Calorimetry (DSC) | [10] |
Table 1: Quantitative Parameters for Bioconjugation and Stability with Azido-PEG-NHS Esters.
Experimental Protocols
Protocol 1: Labeling an Antibody with this compound
This protocol describes the first step of a two-step conjugation strategy: the introduction of an azide handle onto an antibody.
Materials:
-
Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis cassette for buffer exchange and purification
-
Reaction buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer, glycine), exchange the buffer to PBS, pH 7.4, using a desalting column or dialysis.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
This compound Stock Solution Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution by dissolving the required amount of this compound in anhydrous DMSO or DMF. Note: Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and will hydrolyze.
-
-
Labeling Reaction:
-
Calculate the volume of the 10 mM this compound stock solution required to achieve a desired molar excess over the antibody. A 20-fold molar excess is a common starting point.[1]
-
Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Purification of the Azide-Labeled Antibody:
-
Remove the unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Alternatively, perform dialysis against the storage buffer.
-
-
Characterization and Storage:
-
Determine the concentration of the azide-labeled antibody using a spectrophotometer at 280 nm.
-
The degree of labeling (number of azides per antibody) can be quantified using methods such as "click" chemistry with a fluorescent alkyne and subsequent spectroscopic analysis, or by mass spectrometry.[11][12][13]
-
Store the azide-labeled antibody under conditions optimal for the unlabeled antibody.
-
Protocol 2: Click Chemistry Conjugation of an Alkyne-Modified Payload
This protocol describes the second step: the conjugation of an alkyne-containing molecule to the azide-labeled antibody. This example uses a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
Azide-labeled antibody (from Protocol 1)
-
Alkyne-modified payload (e.g., drug, fluorophore) dissolved in DMSO or DMF
-
Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 50 mM in water)
-
Ligand (e.g., THPTA or TBTA) stock solution (e.g., 50 mM in DMSO/water)
-
Reducing agent: Sodium ascorbate (B8700270) stock solution (e.g., 1 M in water, freshly prepared)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-labeled antibody with the alkyne-modified payload. A 2-5 fold molar excess of the alkyne payload over the calculated number of azide groups is a good starting point.
-
-
Catalyst Preparation:
-
In a separate tube, prepare the catalyst solution by mixing the CuSO4 stock solution and the ligand stock solution.
-
-
Click Reaction Initiation:
-
Add the freshly prepared sodium ascorbate solution to the antibody-alkyne mixture.
-
Immediately add the CuSO4/ligand mixture to initiate the reaction. The final concentrations are typically in the range of 1 mM CuSO4, 1 mM ligand, and 5 mM sodium ascorbate.
-
-
Incubation:
-
Incubate the reaction for 1-2 hours at room temperature, protected from light if using a light-sensitive payload.
-
-
Purification:
-
Remove the excess alkyne payload and copper catalyst using a desalting column or dialysis.
-
-
Characterization:
-
Characterize the final conjugate by methods such as SDS-PAGE, size-exclusion chromatography (SEC), and mass spectrometry to confirm conjugation and assess purity.
-
Mandatory Visualizations
PROTAC-Mediated Degradation of KRAS G12C
The following diagram illustrates the mechanism of action of a hypothetical PROTAC that utilizes a linker derived from this compound to target the oncogenic KRAS G12C protein for degradation.
Caption: Workflow of PROTAC-mediated degradation of KRAS G12C.
Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis
This diagram outlines the two-step experimental workflow for synthesizing an ADC using this compound.
Caption: Two-step synthesis of an Antibody-Drug Conjugate.
Conclusion
This compound stands out as a highly valuable and versatile tool in the field of bioconjugation. Its ability to efficiently label proteins and other biomolecules, coupled with the bioorthogonality of the azide group for subsequent click chemistry, provides researchers with a robust method for creating well-defined bioconjugates. The inclusion of a PEG spacer further enhances its utility by improving the physicochemical properties of the resulting conjugates. The detailed protocols and conceptual workflows provided in this guide are intended to equip researchers with the knowledge to effectively harness the power of this compound in their drug development and research endeavors.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 3. This compound, 2801772-86-9 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 6. precisepeg.com [precisepeg.com]
- 8. Site-Specific PEGylated Adeno-Associated Viruses with Increased Serum Stability and Reduced Immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Quantification of azide groups on a material surface and a biomolecule using a clickable and cleavable fluorescent compound - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
The Strategic Application of Azido-PEG10-NHS Ester in PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of therapeutic possibilities, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of two ligands—one targeting a protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1][2] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[3][4] Among the diverse array of available linkers, those incorporating polyethylene (B3416737) glycol (PEG) chains have gained prominence due to their favorable physicochemical properties.[3][] This technical guide provides a comprehensive overview of Azido-PEG10-NHS ester, a versatile linker for PROTAC development, detailing its properties, applications, and the experimental protocols for its successful implementation.
Core Concepts: The Role of this compound in PROTAC Synthesis
This compound is a bifunctional linker that features a ten-unit polyethylene glycol (PEG10) chain flanked by an azide (B81097) (N3) group and an N-hydroxysuccinimide (NHS) ester. This unique architecture provides a powerful tool for the modular and efficient synthesis of PROTACs.
-
Polyethylene Glycol (PEG) Spacer: The PEG10 chain imparts hydrophilicity to the PROTAC molecule, which can significantly improve its aqueous solubility—a common challenge in PROTAC development due to their typically high molecular weight and lipophilicity.[3][6] The flexibility of the PEG linker is also crucial for enabling the optimal orientation of the POI and E3 ligase to facilitate the formation of a stable and productive ternary complex, a prerequisite for efficient ubiquitination and subsequent degradation.[4][7]
-
N-Hydroxysuccinimide (NHS) Ester: The NHS ester is a highly reactive functional group that readily forms stable amide bonds with primary amines, such as those found on the side chain of lysine (B10760008) residues or the N-terminus of a protein or a small molecule ligand.[8] This allows for the straightforward conjugation of the linker to either the POI-binding ligand or the E3 ligase-recruiting ligand.
-
Azide Group: The azide group is a key component for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[9][10] Specifically, the azide can react with an alkyne-functionalized molecule via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with a strained cyclooctyne (B158145) (e.g., DBCO or BCN) via the strain-promoted azide-alkyne cycloaddition (SPAAC).[9][10] This provides a robust and versatile method for the final ligation step in PROTAC synthesis.[6]
Data Presentation: Physicochemical Properties and Comparative Data
A thorough understanding of the linker's properties is essential for rational PROTAC design.
| Property | Value | Reference |
| Chemical Name | This compound | [8] |
| Molecular Formula | C27H48N4O14 | [8] |
| Molecular Weight | 652.7 g/mol | [8] |
| Purity | Typically >95% | [11] |
| Solubility | Soluble in DMSO, DMF | [8] |
| Storage | -20°C, protected from moisture | [8][12] |
The length of the PEG linker is a critical parameter that must be optimized for each specific PROTAC system. While direct comparative data for a PEG10 linker is not always available in published literature, studies on linkers of varying PEG lengths provide valuable insights into the structure-activity relationship.
| Linker Composition | DC50 (BRD4 Degradation) | Dmax (BRD4 Degradation) | Reference |
| 0 PEG units | < 0.5 µM | Not specified | [13][14] |
| 1-2 PEG units | > 5 µM | Not specified | [13][14] |
| 4-5 PEG units | < 0.5 µM | Not specified | [13][14] |
Note: This table summarizes findings from a study on CRBN-based BRD4 PROTACs, indicating that linker length optimization is non-linear and highly target- and E3 ligase-dependent.[13][14]
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding of PROTAC development.
Caption: PROTAC Mechanism of Action.
Caption: PROTAC Synthesis Workflow.
Caption: Western Blot Workflow.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to successful PROTAC development.
Protocol 1: PROTAC Synthesis via Amide Coupling and Click Chemistry
This protocol describes a general two-step synthesis of a PROTAC using this compound.
Step 1: Amide Coupling of POI Ligand to this compound
-
Reagents and Materials:
-
POI ligand with a primary amine (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Nitrogen atmosphere
-
-
Procedure:
-
Dissolve the POI ligand in anhydrous DMF under a nitrogen atmosphere.
-
Add this compound to the solution.
-
Add DIPEA to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the POI-linker conjugate by preparative HPLC.
-
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reagents and Materials:
-
POI-linker conjugate (from Step 1) (1.0 eq)
-
Alkyne-functionalized E3 ligase ligand (1.1 eq)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.2 eq)
-
DMF/Water (4:1)
-
-
Procedure:
-
Dissolve the POI-linker conjugate and the alkyne-functionalized E3 ligase ligand in a DMF/water mixture.
-
Add sodium ascorbate to the solution, followed by the addition of CuSO4·5H2O.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purify the final PROTAC by flash column chromatography or preparative HPLC.
-
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein, for example, BRD4, in cells treated with a PROTAC.[9][15]
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.[15]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[15]
-
Determine the protein concentration of the supernatant using a BCA assay.[15]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[15]
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.[15]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detect the chemiluminescent signal using an imaging system.[10]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.[10]
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Protocol 3: In Vitro Ubiquitination Assay
This protocol provides a general framework for assessing the ubiquitination of a target protein induced by a PROTAC.[16][17]
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2, ATP, and DTT):
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5a)
-
Recombinant E3 ligase (e.g., VHL or CRBN complex)
-
Recombinant target protein (e.g., BRD4)
-
Ubiquitin
-
PROTAC at various concentrations
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Detection of Ubiquitination:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples and resolve them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a western blot using an antibody specific for the target protein or an anti-ubiquitin antibody to visualize the laddering pattern indicative of polyubiquitination.[11]
-
Conclusion
This compound is a valuable and versatile tool in the development of PROTACs. Its well-defined length, hydrophilicity, and dual-functional handles for conjugation provide a robust platform for the synthesis of these complex molecules. The strategic use of this linker, combined with rigorous experimental validation as outlined in the provided protocols, will empower researchers to design and optimize novel PROTACs with enhanced therapeutic potential. The continued exploration of linker technology, including the systematic evaluation of different PEG lengths and compositions, will be crucial in advancing the field of targeted protein degradation.
References
- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. docs.abcam.com [docs.abcam.com]
- 17. bpsbioscience.com [bpsbioscience.com]
An In-depth Technical Guide to the Core Functional Elements of PEG10, with a Focus on its "Spacer" Regions
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the molecular intricacies of Paternally Expressed Gene 10 (PEG10), a retrotransposon-derived imprinted gene critical to mammalian development and implicated in numerous pathologies, including cancer. While the term "PEG10 spacer" is not standard nomenclature, this document explores the two most likely interpretations of this query: the crucial nucleotide spacer involved in the ribosomal frameshift mechanism and the linker regions within the PEG10 protein architecture. We provide a comprehensive overview of PEG10's structure, function, and the experimental methodologies used to elucidate its roles.
The Ambiguity of the "PEG10 Spacer"
The term "PEG10 spacer" lacks a formal definition in existing literature. It may refer to:
-
The mRNA Spacer in the Programmed -1 Ribosomal Frameshift (PRF) Element: A short, 5-nucleotide sequence in the PEG10 mRNA that is essential for the translational mechanism that produces two distinct proteins from a single transcript.[1]
-
Protein Linker Domains: Flexible regions that connect the major functional domains of the PEG10 proteins, likely providing spatial separation and enabling proper folding and interaction with other molecules.[2][3]
It is also important to distinguish the PEG10 gene from the common laboratory use of Polyethylene Glycol (PEG) spacers, which are chemically synthesized flexible linkers used in bioconjugation and drug delivery.[4][5] This guide will focus on the biological components of the PEG10 gene and protein.
The Critical Role of the mRNA Spacer in PEG10's -1 Ribosomal Frameshift
PEG10 is a remarkable example of a eukaryotic cellular gene that utilizes a programmed -1 ribosomal frameshift (-1 PRF) to generate two protein isoforms: the shorter Gag-like protein (PEG10-RF1) and the longer Gag-Pol-like fusion protein (PEG10-RF1/2).[6][7] This process is highly efficient and central to PEG10's function. The frameshift is orchestrated by a specific structure in the mRNA within the overlapping open reading frames (ORFs).
The core components of the -1 PRF signal are:
-
A "Slippery" Heptanucleotide Sequence: The sequence GGGAAAC allows the ribosome to shift back by one nucleotide during translation.[1][7]
-
A 3' mRNA Secondary Structure: Typically, a pseudoknot, which causes the translating ribosome to pause over the slippery sequence, increasing the probability of a frameshift.[1][7]
-
The Spacer Region: A short sequence, identified in PEG10 as being 5 nucleotides long, that separates the slippery site from the pseudoknot.[1] The length and composition of this spacer are critical for the efficiency of the frameshift, as it dictates the precise timing and tension required for the ribosome to slip.
The diagram below illustrates this complex translational mechanism.
Caption: The -1 ribosomal frameshift mechanism in PEG10 mRNA.
Protein Architecture and Putative Linker Domains
The two protein products of PEG10 have distinct domain structures, which are connected by regions that can be considered linkers or spacers. These regions provide flexibility, allowing the functional domains to orient correctly for their activities, such as protein-protein interactions and self-assembly.
-
PEG10-RF1 (Gag-like): Contains a coiled-coil domain, a retrotransposon-gag domain, and a CCHC-type zinc finger.[2][3][8]
-
PEG10-RF1/2 (Gag-Pol-like): Includes all the domains of RF1 plus a retroviral aspartyl protease domain and a reverse transcriptase-like domain, added as a result of the frameshift.[2][3][7]
The structural model below outlines the organization of these domains.
Caption: Domain organization of PEG10 protein isoforms.
Quantitative Data Summary
The functional characteristics of PEG10 have been quantified in various studies. The tables below summarize key data points related to its expression, translational efficiency, and impact on cellular processes.
Table 1: PEG10 Frameshift Efficiency and Expression
| Parameter | Value/Observation | Cell/System Type | Reference |
|---|---|---|---|
| -1 Ribosomal Frameshift Efficiency | ~22% | In vitro translation systems | [7] |
| mRNA Spacer Length | 5 nucleotides | Human PEG10 gene | [1] |
| Key Tissues with High Expression | Placenta, adrenal, ovary, testis, brain | Human Tissues | [8] |
| Upregulation in Cancer | High expression in hepatocellular carcinoma, bladder cancer, breast cancer, etc. | Various cancer cell lines and patient tissues |[8][9][10] |
Table 2: PEG10 Interactions and Cellular Functions
| Interacting Protein | Cellular Process Affected | Effect of Interaction | Reference |
|---|---|---|---|
| SIAH1 | Protein degradation, Apoptosis | PEG10 interaction may prevent SIAH1-mediated degradation of other proteins, contributing to carcinogenesis. | [11] |
| TGF-β Receptors (e.g., ALK1) | Cell growth, differentiation | PEG10 binds to and inhibits TGF-β signaling pathways. | [11][12][13] |
| USP9X | Protein stability | USP9X is a deubiquitinating enzyme that stabilizes PEG10. | [14][15] |
| Cellular RNA (e.g., Hbegf) | Trophoblast differentiation | PEG10 binds to and may stabilize specific mRNAs critical for placental development. |[15] |
Key Experimental Protocols
Understanding the function of PEG10 and its spacer elements requires specific molecular biology techniques. Below are detailed methodologies for key experiments.
Protocol 1: Dual-Luciferase Reporter Assay for -1 Ribosomal Frameshift Efficiency
This assay is used to quantify the efficiency of the PEG10 -1 PRF signal.
-
Vector Construction:
-
Synthesize a DNA fragment containing the PEG10 slippery sequence, the 5-nt spacer, and the downstream pseudoknot region.
-
Clone this fragment between the Renilla (Rluc) and Firefly (Fluc) luciferase genes in a dual-luciferase reporter vector. The Fluc gene should be in the -1 reading frame relative to the Rluc gene.
-
As a control, create an in-frame construct where Fluc is in the same reading frame as Rluc, separated by the PEG10 sequence with a single nucleotide deletion to correct the frame.
-
-
Cell Transfection:
-
Transfect a suitable cell line (e.g., HEK293 or HepG2) with the frameshift reporter plasmid and the in-frame control plasmid in separate wells.
-
-
Lysis and Luminescence Measurement:
-
After 24-48 hours, lyse the cells using the manufacturer's passive lysis buffer.
-
Measure the luminescence from both Rluc and Fluc sequentially in a luminometer.
-
-
Data Analysis:
-
Calculate the Fluc/Rluc ratio for both the frameshift and control constructs.
-
The frameshift efficiency is calculated as: [(Fluc/Rluc)_frameshift / (Fluc/Rluc)_control] * 100%.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Identify PEG10-Interacting Proteins
This method is used to verify interactions between PEG10 and other proteins, such as SIAH1 or USP9X.[14]
-
Cell Lysis:
-
Culture cells expressing endogenous or epitope-tagged PEG10 (e.g., 3xFLAG-PEG10).
-
Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant (whole-cell lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysate with an antibody specific to PEG10 (or the epitope tag) overnight at 4°C with gentle rotation. Use a non-specific IgG as a negative control.
-
Add fresh Protein A/G beads to capture the antibody-protein complexes. Incubate for 1-4 hours.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them 3-5 times with Co-IP lysis buffer to remove non-specific binders.
-
Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against the suspected interacting protein (e.g., anti-SIAH1).
-
Detect with an appropriate HRP-conjugated secondary antibody and chemiluminescent substrate.
-
Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP).
PEG10 in Signaling Pathways
PEG10 is an important modulator of key signaling pathways, notably the Transforming Growth Factor-beta (TGF-β) pathway. By interacting with TGF-β receptors, PEG10 can inhibit signaling, which has profound effects on cell proliferation, motility, and invasion.[12][13] This inhibitory function is particularly relevant in cancer, where TGF-β can act as a tumor suppressor in early stages.
The diagram below outlines the inhibitory role of PEG10 in the TGF-β/BMP signaling cascade.
Caption: PEG10 inhibits the TGF-β/BMP signaling pathway.
References
- 1. Genetic and Molecular Analyses of PEG10 Reveal New Aspects of Genomic Organization, Transcription and Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Gene - PEG10 [maayanlab.cloud]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. PEG10 as an oncogene: expression regulatory mechanisms and role in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles of PEG10 in cancer and neurodegenerative disorder (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 12. PEG10 counteracts signaling pathways of TGF-β and BMP to regulate growth, motility and invasion of SW1353 chondrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. uniprot.org [uniprot.org]
- 14. The Gag protein PEG10 binds to RNA and regulates trophoblast stem cell lineage specification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Gag protein PEG10 binds to RNA and regulates trophoblast stem cell lineage specification | PLOS One [journals.plos.org]
Azido-PEG10-NHS Ester: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides crucial safety information and handling precautions for Azido-PEG10-NHS ester, a bifunctional crosslinker increasingly utilized in bioconjugation, drug delivery, and proteomics. Due to its reactive azide (B81097) and N-hydroxysuccinimide (NHS) ester functional groups, stringent adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.
Compound Identification and Hazard Classification
Chemical Name: 2,5-dioxopyrrolidin-1-yl 1-azido-3,6,9,12,15,18,21,24,27,30-decaoxatritriacontan-33-oate
Molecular Formula: C27H48N4O14
Molecular Weight: 652.7 g/mol
CAS Number: 2801772-86-9
Hazard Summary:
| Functional Group | Associated Hazards |
| Organic Azide | Potentially explosive, toxic (similar to cyanide), sensitive to heat, light, shock, and pressure. |
| NHS Ester | Moisture-sensitive, irritant to skin, eyes, and respiratory tract. |
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to personal protection and engineering controls is mandatory when handling this compound.
Mandatory PPE:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile gloves.
-
Body Protection: Flame-resistant laboratory coat.
-
Respiratory Protection: Not generally required if handled in a certified chemical fume hood.
Engineering Controls:
-
All manipulations of this compound, including weighing, dissolution, and reaction quenching, must be performed in a certified chemical fume hood.
-
A safety shield should be used when performing reactions, especially on a larger scale.
Safe Handling and Storage
Proper handling and storage procedures are critical to maintain the stability and reactivity of this compound and to mitigate safety risks.
Storage:
-
Temperature: Store at or below -20°C for long-term stability.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture and air exposure.
-
Light: Protect from light by storing in a dark, opaque container.
-
Container: Use a tightly sealed, appropriate container.
Handling:
-
Equilibrate the container to room temperature before opening to prevent condensation of moisture.
-
Use non-metallic spatulas and tools to avoid the formation of shock-sensitive metal azides.
-
Avoid contact with incompatible materials (see Section 4).
-
Prepare solutions fresh for each use as the NHS ester is susceptible to hydrolysis.
Stability and Reactivity
The stability of this compound is primarily influenced by its organic azide group. A common guideline for the stability of organic azides is the carbon-to-nitrogen (C/N) ratio.
Carbon-to-Nitrogen Ratio Analysis:
For this compound (C27H48N4O14), the C/N ratio is 27/4 = 6.75. This high C/N ratio suggests that the compound is relatively stable against spontaneous explosive decomposition under normal handling conditions. However, it remains a potentially energetic material.
Incompatible Materials:
| Incompatible Substance | Hazard |
| Heavy Metals (e.g., copper, lead, silver) | Formation of highly explosive heavy metal azides. |
| Acids | Can protonate the azide to form the highly toxic and explosive hydrazoic acid. |
| Halogenated Solvents (e.g., dichloromethane, chloroform) | Can form explosive diazidomethane. |
| Strong Oxidizing Agents | Can lead to a violent reaction. |
| Water/Moisture | Hydrolyzes the NHS ester, rendering it inactive. |
| Primary and Secondary Amines (in buffers, e.g., Tris) | React with the NHS ester, competing with the intended reaction. |
Experimental Protocols: Quenching and Deactivation
Quenching of Unreacted NHS Ester:
At the end of a conjugation reaction, any unreacted NHS ester should be quenched to prevent non-specific labeling.
Methodology:
-
Prepare a quenching solution of 1 M Tris-HCl, pH 8.0, or 1 M glycine.
-
Add the quenching solution to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature.
Deactivation and Disposal of Azide-Containing Waste:
Organic azides in waste streams should be deactivated before disposal.
Methodology:
-
Reduction: A common method for deactivating organic azides is reduction to the corresponding amine. This can be achieved using reagents like triphenylphosphine (B44618) or Staudinger ligation.
-
Disposal:
-
Collect all azide-containing waste in a dedicated, clearly labeled container.
-
Do not mix azide waste with acidic waste.
-
Arrange for disposal through your institution's hazardous waste management program.
-
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to disposal.
This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users consult their institution's specific safety protocols and conduct a thorough risk assessment before commencing any work with this compound.
An In-depth Technical Guide to the Synthesis and Purification of Azido-PEG10-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of Azido-PEG10-NHS ester, a heterobifunctional linker critical in bioconjugation, drug delivery, and proteomics. The content herein details the chemical processes involved, from starting materials to the final purified product, and includes experimental protocols and relevant data for practical application in a laboratory setting.
Introduction
This compound is a versatile chemical tool featuring an azide (B81097) (N₃) group at one end of a polyethylene (B3416737) glycol (PEG) chain and an N-hydroxysuccinimide (NHS) ester at the other. The hydrophilic 10-unit PEG spacer enhances solubility and reduces steric hindrance, making it an ideal linker for conjugating molecules in aqueous environments. The azide group serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the efficient and specific attachment of alkyne-containing molecules. The NHS ester is highly reactive towards primary amines, enabling the straightforward labeling of proteins, peptides, and other amine-containing biomolecules to form stable amide bonds.
This linker is particularly valuable in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The this compound can serve as the central linker connecting the target-binding ligand and the E3 ligase ligand in a PROTAC construct.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with a commercially available polyethylene glycol derivative. A common route involves the conversion of a PEG-diol to a mono-azido, mono-hydroxy intermediate, followed by the introduction of a carboxylic acid and subsequent activation to the NHS ester.
Overall Synthesis Scheme
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Azido-PEG10-OH
-
Monotosylation of Decaethylene Glycol:
-
Dissolve decaethylene glycol (1 equivalent) in pyridine at 0 °C.
-
Slowly add p-toluenesulfonyl chloride (TsCl) (1 equivalent) portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 4-6 hours and then at room temperature overnight.
-
The reaction is quenched with water, and the product is extracted with dichloromethane (B109758) (DCM).
-
The organic layer is washed with HCl and brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure to yield TsO-PEG10-OH.
-
-
Azidation of TsO-PEG10-OH:
-
Dissolve TsO-PEG10-OH (1 equivalent) in dimethylformamide (DMF).
-
Add sodium azide (NaN₃) (3-5 equivalents) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give Azido-PEG10-OH.
-
Step 2: Synthesis of Azido-PEG10-Carboxylic Acid
-
Alkylation with t-butyl bromoacetate:
-
Dissolve Azido-PEG10-OH (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).
-
Add sodium hydride (NaH) (1.2 equivalents) portion-wise at 0 °C and stir for 1 hour.
-
Add t-butyl bromoacetate (1.5 equivalents) and allow the reaction to warm to room temperature and stir overnight.
-
The reaction is quenched with water, and the product is extracted with ethyl acetate.
-
The organic layer is dried and concentrated.
-
-
Deprotection of the t-butyl group:
-
Dissolve the crude N₃-PEG10-O-tBu in a mixture of DCM and trifluoroacetic acid (TFA) (1:1 v/v).
-
Stir the solution at room temperature for 2-4 hours.
-
The solvents are removed under reduced pressure to yield Azido-PEG10-Carboxylic Acid.
-
Step 3: Synthesis of this compound
-
NHS Esterification:
-
Dissolve Azido-PEG10-Carboxylic Acid (1 equivalent) in anhydrous DCM.
-
Add N-hydroxysuccinimide (NHS) (1.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
The reaction mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the final product, this compound.
-
Purification of this compound
Purification is a critical step to ensure the high purity of the final product, which is essential for its subsequent applications. A combination of chromatographic techniques is typically employed.
Purification Workflow
Caption: General workflow for the purification of this compound.
Experimental Protocol
-
Column Chromatography:
-
The crude this compound is purified by flash column chromatography on silica (B1680970) gel.
-
A gradient elution system is typically used, starting with a non-polar solvent and gradually increasing the polarity. A common mobile phase is a mixture of dichloromethane (DCM) and methanol (B129727) (MeOH), with the percentage of MeOH gradually increasing from 0% to 10%.
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
-
-
Solvent Removal and Product Characterization:
-
The fractions containing the pure product are combined, and the solvent is removed under reduced pressure.
-
The final product is characterized by ¹H NMR, mass spectrometry (MS), and HPLC to confirm its identity and purity.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₇H₄₈N₄O₁₄ |
| Molecular Weight | 652.7 g/mol |
| Appearance | White to off-white solid or viscous oil |
| Solubility | Soluble in DMSO, DMF, DCM |
| Purity | >95% (typically determined by HPLC) |
| Storage | -20°C, protected from moisture |
Table 2: Typical Reaction Parameters and Expected Outcomes
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Monotosylation | TsCl, Pyridine | Pyridine | 0 to RT | 12-18 | 80-90 |
| Azidation | NaN₃ | DMF | 80-90 | 12-24 | >90 |
| Carboxylation | NaH, t-butyl bromoacetate, TFA | THF, DCM | 0 to RT | 12-18 | 70-85 |
| NHS Esterification | NHS, EDC | DCM | RT | 4-6 | >90 |
Application in PROTAC Technology
As previously mentioned, this compound is a valuable linker for the synthesis of PROTACs. The following diagram illustrates the general mechanism of action of a PROTAC.
Caption: Mechanism of action of a Proteolysis Targeting Chimera (PROTAC).
This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available instrumentation. The high purity of this linker is paramount for successful and reproducible results in bioconjugation and related applications.
Methodological & Application
Application Notes and Protocols for Labeling Proteins with Azido-PEG10-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the covalent labeling of proteins with Azido-PEG10-NHS ester. This two-step process first introduces a bioorthogonal azide (B81097) group onto the protein via the reaction of the N-hydroxysuccinimide (NHS) ester with primary amines. Subsequently, the azide-modified protein can be conjugated to a variety of molecules containing a terminal alkyne or a strained alkyne (e.g., DBCO or BCN) through click chemistry.[1][2][3] This powerful technique is instrumental in various applications, including protein identification, tracking, functional characterization, and the development of antibody-drug conjugates (ADCs).[1][2][4]
Principle of the Method
The labeling strategy involves two key stages:
-
Amine-reactive Labeling: The NHS ester of the this compound reagent reacts with primary amines on the protein, predominantly the ε-amine of lysine (B10760008) residues and the α-amine at the N-terminus, to form a stable amide bond.[1][5][6] This reaction is most efficient in a slightly alkaline buffer (pH 7-9).[1][7]
-
Bioorthogonal Click Chemistry: The newly introduced azide group serves as a versatile handle for the covalent attachment of a wide array of reporter molecules, such as fluorophores, biotin, or drug molecules, that are equipped with a corresponding alkyne group.[1][8] This conjugation is achieved through either a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2][9]
Quantitative Data Summary
The efficiency of protein labeling with this compound can be influenced by several factors, including the concentrations of the protein and the labeling reagent, the composition of the reaction buffer, and the incubation time and temperature.[1] The following table summarizes typical quantitative parameters for labeling a generic IgG antibody, which can be adapted for other proteins.
| Parameter | Value | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations generally lead to higher labeling efficiency.[7][10] |
| Molar Excess of this compound | 10 to 50-fold | The optimal ratio should be determined empirically for each specific protein.[11] A 20-fold molar excess is a common starting point.[1][7] |
| Reaction pH | 8.3 - 8.5 | This pH range is optimal for the reaction between the NHS ester and primary amines.[5][12] |
| Reaction Time | 30 minutes - 2 hours | Incubation time can be adjusted based on the reactivity of the protein.[11] |
| Reaction Temperature | Room Temperature or 4°C | Room temperature is often sufficient, while 4°C can be used for sensitive proteins.[11] |
| Quenching Reagent Concentration | 50-100 mM | A primary amine-containing buffer (e.g., Tris or glycine) is used to stop the reaction.[11] |
Experimental Protocols
Protocol 1: Labeling of a Protein with this compound
This protocol outlines the procedure for introducing the azide group onto a protein of interest.
Materials:
-
Protein of interest
-
This compound
-
Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5 or Phosphate-Buffered Saline, PBS, pH 7.2-7.4)[6][7][13]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[6][7]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[7]
-
Purification tools (e.g., desalting column, dialysis cassette)[1][5]
Procedure:
-
Protein Preparation:
-
This compound Stock Solution Preparation:
-
Labeling Reaction:
-
Add the calculated volume of the this compound stock solution to the protein solution. A 10- to 50-fold molar excess of the NHS ester is typically used.[11]
-
Gently mix the reaction solution immediately.
-
Incubate the reaction for 30 minutes to 2 hours at room temperature, or at 4°C for sensitive proteins.[11] Protect from light if any component is light-sensitive.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[11]
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the Azide-Labeled Protein:
-
Characterization and Storage:
Protocol 2: Click Chemistry Reaction for Fluorophore Conjugation (CuAAC)
This protocol describes the conjugation of an alkyne-containing fluorophore to the azide-labeled protein via a copper-catalyzed click reaction (CuAAC).
Materials:
-
Azide-labeled protein (from Protocol 1)
-
Alkyne-fluorophore
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270) (prepare fresh)
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)
-
DMSO
-
Purification tools (e.g., desalting column, dialysis cassette)[1]
Procedure:
-
Prepare Reagents:
-
Click Reaction:
-
In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL), the alkyne-fluorophore (2-5 fold molar excess over the protein), and THPTA (final concentration 1 mM).[1]
-
In a separate tube, premix the CuSO₄ (final concentration 1 mM) and sodium ascorbate (final concentration 5 mM).[1]
-
Add the CuSO₄/sodium ascorbate mixture to the protein solution to initiate the click reaction.[1]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[1]
-
-
Purification of the Fluorescently Labeled Protein:
-
Remove the excess reagents by a desalting column or dialysis.[1]
-
-
Characterization and Storage:
Visualizations
Caption: Experimental workflow for the two-step labeling of proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, 2801772-86-9 | BroadPharm [broadpharm.com]
- 4. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. NHS ester protocol for labeling proteins [abberior.rocks]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. biotium.com [biotium.com]
- 11. benchchem.com [benchchem.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. glenresearch.com [glenresearch.com]
- 14. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Azido-PEG10-NHS Ester in Click Chemistry Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Azido-PEG10-NHS ester in two-step bioconjugation strategies. This versatile reagent enables the introduction of a bioorthogonal azide (B81097) handle onto proteins and other amine-containing biomolecules, which can then be selectively modified using click chemistry. The protocols outlined below cover the initial labeling of proteins with this compound and subsequent copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.
Introduction to this compound
This compound is a bifunctional molecule featuring a terminal azide group and an N-hydroxysuccinimide (NHS) ester. The NHS ester facilitates the covalent attachment to primary amines, such as those found on lysine (B10760008) residues and the N-terminus of proteins, forming a stable amide bond. The azide group serves as a bioorthogonal handle, meaning it does not react with native functional groups found in biological systems. This allows for a highly specific secondary reaction with an alkyne- or cyclooctyne-containing molecule via "click chemistry". The polyethylene (B3416737) glycol (PEG) spacer (PEG10) enhances the solubility of the reagent and the resulting conjugate in aqueous buffers and can reduce steric hindrance.
This two-step labeling strategy is a powerful tool for a variety of applications, including:
-
Protein labeling and visualization: Attaching fluorescent dyes or reporter molecules.
-
Drug delivery and development: Conjugating drug molecules to antibodies or other targeting proteins to create antibody-drug conjugates (ADCs).[1]
-
Proteomics and activity-based protein profiling: Attaching affinity tags or probes for protein enrichment and identification.
-
Surface modification: Immobilizing proteins onto surfaces for assays and diagnostics.
Quantitative Data Summary
The efficiency of protein labeling and subsequent click chemistry reactions can be influenced by several factors. The following tables summarize typical quantitative parameters for the labeling of a generic IgG antibody with Azido-PEG-NHS esters and the subsequent click reactions.
Table 1: Typical Parameters for IgG Labeling with Azido-PEG-NHS Ester [2]
| Parameter | Value | Notes |
| Molar Excess of Azido-NHS Ester | 10-40 fold | Higher molar excess may be required for dilute protein solutions.[2][3] |
| Typical Protein Concentration | 1-10 mg/mL | Higher protein concentrations generally lead to higher labeling efficiency.[2] |
| Reaction pH | 7.2 - 8.5 | NHS esters react efficiently with primary amines at a slightly alkaline pH.[2] |
| Incubation Time | 30-60 minutes at room temperature or 2 hours on ice | Longer incubation times do not necessarily increase the degree of labeling and may lead to hydrolysis of the NHS ester.[2] |
| Expected Degree of Labeling (DOL) | 2-8 azides per antibody | The DOL can be controlled by adjusting the molar excess of the labeling reagent. A 20-fold molar excess typically results in 4-6 PEG linkers per antibody.[2][4] |
| Labeling Efficiency | 20-50% | This refers to the percentage of the Azido-NHS ester that is covalently attached to the protein.[2] |
Table 2: Comparison of Click Chemistry Reaction Conditions
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Alkyne Reagent | Terminal Alkyne (e.g., Alkyne-fluorophore) | Strained Alkyne (e.g., DBCO, BCN, DIFO derivatives) |
| Catalyst | Copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) | None (Copper-free) |
| Ligand | Recommended to accelerate the reaction and protect the protein (e.g., THPTA, BTTAA) | Not applicable |
| Molar Excess of Alkyne | 2-5 fold over the azide-labeled protein | 1.5-3 fold over the azide-labeled protein |
| Reaction Time | 1-4 hours at room temperature | 2-12 hours at room temperature |
| Typical Yield | High (can be >80%) | High (often quantitative) |
| Key Advantage | Fast reaction kinetics | Biocompatible (no cytotoxic copper catalyst), suitable for in vivo applications.[5][6] |
| Key Disadvantage | Potential for protein damage due to copper-generated reactive oxygen species. | Generally slower reaction rates compared to CuAAC. |
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound
This protocol describes the initial step of introducing the azide functionality onto a protein by targeting primary amines.
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Calculate Molar Excess: Determine the desired molar excess of the this compound. A 20-fold molar excess is a good starting point for antibodies.
-
Labeling Reaction: Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent (DMF or DMSO) does not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove the unreacted this compound and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Characterization: Determine the concentration of the azide-labeled protein using a standard protein assay (e.g., BCA). The degree of labeling (DOL) can be determined using mass spectrometry.[3][7][8]
-
Storage: Store the azide-labeled protein under the same conditions that are optimal for the unlabeled protein.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-containing molecule to the azide-labeled protein.
Materials:
-
Azide-labeled protein (from Protocol 1)
-
Alkyne-containing molecule (e.g., alkyne-fluorophore)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (50 mM in water)
-
Sodium ascorbate (B8700270) stock solution (500 mM in water, prepare fresh)
-
Copper-chelating ligand (e.g., THPTA) stock solution (100 mM in water)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL) and the alkyne-containing molecule (2-5 fold molar excess over the protein) in the Reaction Buffer.
-
Add Ligand: Add the THPTA stock solution to a final concentration of 1 mM.
-
Prepare Catalyst Solution: In a separate tube, premix the CuSO₄ stock solution (to a final concentration of 1 mM) and the freshly prepared sodium ascorbate stock solution (to a final concentration of 5 mM).
-
Initiate Reaction: Add the catalyst solution to the reaction mixture containing the protein and alkyne.
-
Incubation: Gently mix and incubate the reaction for 1-4 hours at room temperature, protected from light if using a fluorescent alkyne.
-
Purification: Purify the conjugate to remove excess reagents using a desalting column, dialysis, or other appropriate chromatographic techniques.
-
Characterization: Characterize the final conjugate. For fluorescently labeled proteins, the concentration and final DOL can be determined by measuring the absorbance at 280 nm and the excitation maximum of the fluorophore.[2]
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of a strained alkyne (e.g., DBCO-containing molecule) to the azide-labeled protein.
Materials:
-
Azide-labeled protein (from Protocol 1)
-
DBCO-containing molecule (e.g., DBCO-fluorophore)
-
Reaction Buffer (e.g., PBS, pH 7.4, ensure it is azide-free)
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the azide-labeled protein and the DBCO-containing molecule (1.5-3 fold molar excess over the protein) in the Reaction Buffer.
-
Incubation: Gently mix and incubate the reaction for 2-12 hours at room temperature or overnight at 4°C. The reaction can be monitored by measuring the decrease in DBCO absorbance at around 309 nm.
-
Purification: Purify the conjugate to remove the unreacted DBCO-containing molecule using a desalting column, dialysis, or another suitable chromatographic method.
-
Characterization: Characterize the final conjugate using appropriate methods, such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.
Visualizations
The following diagrams illustrate the key workflows and reactions described in these application notes.
Caption: Experimental workflow for two-step protein conjugation.
Caption: Reaction scheme for protein labeling.
Caption: Comparison of CuAAC and SPAAC reaction schemes.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Fast, cell-compatible click chemistry with copper-chelating azides for biomolecular labeling. | Semantic Scholar [semanticscholar.org]
- 6. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Precise and comparative pegylation analysis by microfluidics and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent.[1][2][3] This targeted delivery approach enhances the therapeutic window of the cytotoxic payload, minimizing systemic toxicity while maximizing efficacy at the tumor site.[2][4] The synthesis of a stable and effective ADC is a multi-step process requiring careful consideration of the antibody, linker, and cytotoxic drug.[1][5][] This document provides a detailed, step-by-step guide to the synthesis, purification, and characterization of ADCs.
Core Components of an Antibody-Drug Conjugate
An ADC consists of three primary components:
-
Monoclonal Antibody (mAb): The mAb is the targeting component, engineered to specifically recognize and bind to a tumor-associated antigen on the surface of cancer cells.[4][]
-
Cytotoxic Payload: This is a highly potent small molecule drug designed to kill cancer cells.[][7] The payload's mechanism of action is critical to the ADC's overall efficacy.[7]
-
Linker: The linker covalently connects the cytotoxic payload to the mAb.[5][][8] Its properties are crucial for the stability of the ADC in circulation and the efficient release of the payload at the target site.[5][8][9]
Step-by-Step Guide to ADC Synthesis
The synthesis of an ADC can be broadly divided into three main stages: antibody modification, conjugation of the linker-payload, and purification of the final ADC product.[10]
Step 1: Antibody Preparation and Modification
The initial step involves preparing the monoclonal antibody for conjugation. This may involve buffer exchange and modification of the antibody to introduce reactive sites for linker attachment.[1]
Protocol 1: Antibody Buffer Exchange and Reduction
-
Buffer Exchange: If necessary, exchange the antibody storage buffer to a suitable reaction buffer (e.g., phosphate-buffered saline, PBS) using tangential flow filtration (TFF) or size-exclusion chromatography (SEC).[1][][]
-
Antibody Reduction (for Cysteine Conjugation): To expose reactive thiol groups from interchain disulfide bonds, a partial reduction of the antibody is performed.
-
Adjust the mAb concentration to 5-10 mg/mL in a suitable buffer.[13]
-
Add a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) at a specific molar excess (e.g., 2.5 equivalents) to the antibody solution.[13]
-
Incubate the reaction mixture at 37°C for 1-2 hours to facilitate the reduction of disulfide bonds.[13]
-
Immediately proceed to the conjugation step to prevent re-oxidation of the thiol groups.
-
Step 2: Linker-Payload Conjugation
This critical step involves the covalent attachment of the linker-payload moiety to the modified antibody. The choice of conjugation chemistry is dependent on the available reactive sites on the antibody and the type of linker used.[4][8]
Common Conjugation Chemistries:
-
Cysteine-Based Conjugation: This method utilizes the free thiol groups on cysteine residues.[4] Maleimide-containing linkers are commonly used to react with these thiol groups to form a stable thioether bond.[14]
-
Lysine-Based Conjugation: This approach targets the amine groups of lysine (B10760008) residues.[4] While lysine residues are abundant, this method can lead to a heterogeneous product with a varied drug-to-antibody ratio (DAR).[4]
Protocol 2: Cysteine-Based Conjugation (Thiol-Maleimide Reaction)
-
Prepare Linker-Payload Solution: Dissolve the maleimide-activated linker-payload in a compatible organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[15]
-
Conjugation Reaction:
-
Cool the reduced mAb solution from Step 1 on ice.[13]
-
Add the linker-payload solution to the reduced antibody solution. A typical molar excess of the linker-payload is 5-10 equivalents relative to the mAb.[13] Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically <10% v/v) to maintain antibody integrity.[13]
-
Allow the reaction to proceed at 4°C for 1 hour or at room temperature for 30 minutes.[13]
-
-
Quenching the Reaction: After the desired reaction time, quench any unreacted maleimide (B117702) groups by adding an excess of a thiol-containing reagent like N-acetylcysteine.
Step 3: ADC Purification
Following conjugation, the reaction mixture will contain the desired ADC, as well as unconjugated antibody, free linker-payload, and potentially aggregated species.[10] Purification is essential to remove these impurities and obtain a homogenous ADC product.[][]
Purification Techniques:
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size and is effective for removing small molecule impurities and aggregates.[]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. Since the conjugation of a hydrophobic drug-linker increases the overall hydrophobicity of the antibody, HIC is a powerful tool for separating ADCs with different drug-to-antibody ratios (DARs).[][][16]
-
Tangential Flow Filtration (TFF) / Ultrafiltration/Diafiltration (UF/DF): TFF is widely used for buffer exchange and removal of small molecule impurities.[][]
Protocol 3: Purification by Hydrophobic Interaction Chromatography (HIC)
-
Column Equilibration: Equilibrate the HIC column with a high-salt buffer (e.g., PBS with 1-2 M ammonium (B1175870) sulfate).
-
Sample Loading: Load the quenched conjugation reaction mixture onto the equilibrated column.
-
Elution Gradient: Elute the bound species using a decreasing salt gradient. The unconjugated antibody will elute first, followed by the ADC species with increasing DAR values.
-
Fraction Collection: Collect fractions and analyze them to identify those containing the desired ADC species.
-
Buffer Exchange: Pool the desired fractions and perform a buffer exchange into a suitable formulation buffer using TFF or SEC.[]
Characterization of the ADC
Thorough characterization of the final ADC product is crucial to ensure its quality, consistency, and safety.[15] Key parameters to evaluate include:
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody.[4] This is a critical quality attribute that can impact both the efficacy and toxicity of the ADC.[10] HIC and mass spectrometry are commonly used to determine the DAR.[4][]
-
Purity and Aggregation: Assessed using techniques like SEC and sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[17]
-
Free Drug Levels: Quantification of any unconjugated cytotoxic payload is important, as free drug can contribute to systemic toxicity.[10][15] This is often measured using chromatography-based methods.[18]
-
Potency: The biological activity of the ADC is evaluated through in vitro cell-based assays to determine its ability to kill target cancer cells.[13]
Quantitative Data Summary
The following table summarizes key quantitative parameters often encountered during ADC synthesis and characterization.
| Parameter | Typical Range/Value | Analytical Technique(s) | Reference |
| Antibody Concentration | 5-10 mg/mL | UV-Vis Spectroscopy | [13] |
| Reducing Agent Molar Excess | 2.5 equivalents | - | [13] |
| Linker-Payload Molar Excess | 5-10 equivalents | - | [13] |
| Final Organic Solvent Conc. | <10% (v/v) | - | [13] |
| Drug-to-Antibody Ratio (DAR) | 2-4 | HIC, Mass Spectrometry | [4][19] |
| Purity | >95% | SEC, SDS-PAGE | [17] |
| Aggregates | <5% | SEC | [10] |
| Free Drug Level | <1% | HPLC, LC-MS/MS | [10][18] |
Signaling Pathways and Experimental Workflows
The mechanism of action of an ADC involves a series of cellular events, starting from binding to the target antigen and culminating in cell death.[][20] Understanding these pathways is crucial for designing effective ADCs.
ADC Mechanism of Action
The canonical pathway for an internalizing ADC involves the following steps:
-
Binding: The ADC binds to a specific antigen on the surface of a cancer cell.[21]
-
Internalization: The ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis.[][21]
-
Trafficking: The complex is transported to endosomes and then to lysosomes.[21]
-
Payload Release: Inside the lysosome, the linker is cleaved by enzymes or due to the acidic environment, releasing the cytotoxic payload.[][21]
-
Target Engagement and Apoptosis: The released payload then interacts with its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and apoptosis.[21]
Caption: General mechanism of action for an antibody-drug conjugate.
Experimental Workflow for ADC Synthesis
The overall process for synthesizing and purifying an ADC can be visualized as a sequential workflow.
Caption: A streamlined workflow for the synthesis and characterization of an ADC.
Key Signaling Pathways Targeted by ADCs
The efficacy of an ADC can also be influenced by its ability to modulate downstream signaling pathways. For instance, an ADC targeting a receptor tyrosine kinase can inhibit pro-survival signals in addition to delivering a cytotoxic payload.[20]
Caption: Dual mechanism of action of an ADC targeting a growth factor receptor.
References
- 1. Targeted therapies: An introduction to ADC manufacturing | CRB [crbgroup.com]
- 2. labiotech.eu [labiotech.eu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. How to Design and Synthesize Antibody Drug Conjugates? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. benthamdirect.com [benthamdirect.com]
- 7. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. symeres.com [symeres.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. ADC Process Development and Manufacturing (Part I): Core Components, Intermediates, and Conjugation Strategies - Creative Biogene [creative-biogene.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. escopharma.com [escopharma.com]
- 18. mdpi.com [mdpi.com]
- 19. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Surface Modification using Azido-PEG10-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG10-NHS ester is a heterobifunctional crosslinker designed for the facile modification of cell surfaces. This reagent possesses two key functional groups: an N-hydroxysuccinimide (NHS) ester and an azide (B81097) group, connected by a 10-unit polyethylene (B3416737) glycol (PEG) spacer. The NHS ester reacts efficiently with primary amines, such as those found on lysine (B10760008) residues of cell surface proteins, to form stable amide bonds.[1][2] The terminal azide group serves as a bioorthogonal handle for subsequent "click chemistry" reactions, allowing for the covalent attachment of a wide variety of molecules, including fluorophores, biotin, or therapeutic agents.[3][4] The hydrophilic PEG spacer enhances solubility and minimizes steric hindrance, potentially reducing non-specific binding and improving the biocompatibility of the modification.[5][6]
This two-step modification strategy offers a powerful and versatile platform for a range of applications in cell biology and drug development, from cell tracking and imaging to targeted drug delivery.
Chemical Properties and Reaction Scheme
Chemical Structure:
Reaction with Primary Amines:
The NHS ester of this compound reacts with primary amines on the cell surface in a nucleophilic acyl substitution reaction, forming a stable amide bond and releasing N-hydroxysuccinimide (NHS) as a byproduct. This reaction is most efficient at a slightly alkaline pH (7.2-8.5).[4][7]
Applications
-
Cell Surface Engineering: Introduction of azide functionalities onto the cell surface allows for the attachment of various molecules for applications such as cell tracking, imaging, and modulating cell-cell interactions.
-
Targeted Drug Delivery: Cells can be functionalized with targeting ligands or drug molecules via click chemistry for therapeutic applications.
-
Proteomics: Selective labeling of cell surface proteins for identification and quantification.[8]
-
Bioconjugation: Versatile tool for conjugating proteins, peptides, and other biomolecules to cells.[5]
Quantitative Data Summary
Quantitative data for this compound is not extensively available in the literature. The following tables provide generalized data based on studies using similar PEGylated compounds and cell surface modification techniques. Optimization for your specific cell type and application is highly recommended.
Table 1: Factors Influencing NHS Ester Labeling Efficiency on Live Cells
| Parameter | Recommended Range | Effect on Labeling Efficiency | Reference(s) |
| Concentration | 0.1 - 1 mg/mL | Higher concentrations generally increase labeling density, but may impact cell viability. | [9] |
| pH | 7.2 - 8.5 | Optimal pH is crucial for deprotonation of primary amines, enhancing reactivity. | [4][7] |
| Temperature | 4°C - 37°C | Higher temperatures increase reaction rate but may also increase hydrolysis of the NHS ester and impact cell health. | [9] |
| Incubation Time | 5 - 60 minutes | Longer incubation can increase labeling but also risks internalization of the label and cell damage. | [2][9] |
| Cell Density | 1 x 10^6 - 1 x 10^7 cells/mL | Affects the ratio of reagent to available amine groups. | [9] |
Table 2: Expected Cell Viability after Surface PEGylation
| PEG Derivative | Cell Type | Concentration | Viability | Reference(s) |
| Various PEG oligomers | HeLa, L929 | up to 10 mg/mL | Generally high (>90%), with some toxicity observed for very low MW PEGs. | [10] |
| PEGylated polymers | Murine Lung Cells | Varies | High degree of PEGylation with low PEG chain length reduced cytotoxicity. | [11] |
| PEGylated Nanoparticles | Various | Varies | PEGylation generally reduces cytotoxicity by decreasing cellular uptake. | [5] |
Table 3: Stability of Azide Groups on the Cell Surface
| Method of Azide Introduction | Cell Type | Detection Period | Observation | Reference(s) |
| Metabolic Labeling (Ac4ManNAz) | A549 | Up to 3 days | Azide groups were retained and detectable. | [12] |
| Metabolic Labeling | General | Up to 14 days | Azide groups were detected on the cell surface. | [13] |
Experimental Protocols
Protocol 1: Cell Surface Modification with this compound
This protocol describes the general procedure for labeling the surface of mammalian cells with this compound.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 100 mM glycine
-
Mammalian cells of interest
-
Cell culture medium
-
Centrifuge
Procedure:
-
Cell Preparation:
-
Harvest cells and wash twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in ice-cold Reaction Buffer to a concentration of 1-10 x 10^6 cells/mL.
-
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Labeling Reaction:
-
Add the this compound stock solution to the cell suspension to achieve the desired final concentration (a starting point of 10-20 fold molar excess over estimated surface amines is recommended). The final DMSO concentration should not exceed 1% (v/v).
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.
-
-
Washing:
-
Wash the cells three times with ice-cold PBS to remove excess reagent and byproducts.
-
-
Downstream Applications:
-
The azide-modified cells are now ready for subsequent click chemistry reactions or other downstream applications.
-
Protocol 2: Click Chemistry (SPAAC) on Azide-Modified Cells
This protocol describes the copper-free click chemistry reaction using a DBCO-functionalized molecule on azide-modified cells.
Materials:
-
Azide-modified cells (from Protocol 1)
-
DBCO-functionalized molecule (e.g., DBCO-Fluorophore)
-
PBS, pH 7.4
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation:
-
Resuspend the azide-modified cells in PBS at a suitable concentration for your downstream analysis (e.g., 1 x 10^6 cells/mL for flow cytometry).
-
-
Click Reaction:
-
Add the DBCO-functionalized molecule to the cell suspension. A 5- to 10-fold molar excess over the estimated number of surface azides is a good starting point.
-
Incubate for 1-2 hours at 37°C, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS to remove unreacted DBCO-reagent.
-
-
Analysis:
-
Analyze the labeled cells by flow cytometry or fluorescence microscopy.
-
Mandatory Visualizations
Caption: Workflow for modifying cell surfaces with this compound.
Caption: Workflow for copper-free click chemistry on azide-modified cells.
Caption: Logical workflow for troubleshooting low labeling efficiency.
Signaling Pathways Considerations
Direct modification of the cell surface with PEG chains can have implications for cellular signaling. While specific data for this compound is limited, general effects of PEGylation include:
-
Steric Hindrance: The PEG layer can sterically block or alter the conformation of cell surface receptors, potentially inhibiting ligand binding and downstream signaling.[14]
-
Immune Evasion: PEGylation is known to reduce protein and cell adhesion, which can decrease recognition by immune cells and modulate immune responses.[14][15]
-
Integrin Signaling: Some studies have shown that PEGylated nanomaterials can interact with and enhance integrin-related signaling pathways.[14]
It is crucial for researchers to empirically determine the effects of this compound modification on the specific signaling pathways relevant to their research.
Troubleshooting
| Problem | Possible Cause | Suggested Solution | Reference(s) |
| Low or no labeling | Inactive NHS ester due to hydrolysis. | Prepare fresh this compound solution in anhydrous DMSO immediately before use. | [4][7] |
| Suboptimal pH of the reaction buffer. | Ensure the reaction buffer is between pH 7.2 and 8.5. | [4][7] | |
| Presence of primary amines in the buffer. | Use an amine-free buffer such as PBS or sodium bicarbonate. | [4][7] | |
| High cell death | High concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration for your cell type. | [9] |
| Extended incubation time. | Reduce the incubation time. | [9] | |
| High DMSO concentration. | Ensure the final DMSO concentration is low (e.g., <1%). | [9] | |
| High background in click chemistry | Insufficient washing after labeling. | Increase the number and volume of washes after both the NHS ester reaction and the click chemistry step. | |
| Non-specific binding of the click reagent. | Include a blocking step (e.g., with BSA) before adding the click reagent. |
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. preprints.org [preprints.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor Activity of PEGylated and TEGylated Phenothiazine Derivatives: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immobilization of azide-functionalized proteins to micro- and nanoparticles directly from cell lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Cell Surface Proteome Changes via Label-free, Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PEGylation affects cytotoxicity and cell-compatibility of poly(ethylene imine) for lung application: structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. thno.org [thno.org]
- 12. dovepress.com [dovepress.com]
- 13. sciencescholar.us [sciencescholar.us]
- 14. Influence of Molecular Weight and Grafting Density of PEG on the Surface Properties of Polyurethanes and Their Effect on the Viability and Morphology of Fibroblasts and Osteoblasts [mdpi.com]
- 15. benchchem.com [benchchem.com]
Biotinylating Proteins Using Azido-PEG10-NHS Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein biotinylation is a fundamental technique in life sciences, enabling the specific labeling and subsequent detection, purification, and analysis of proteins. The use of N-hydroxysuccinimide (NHS) esters to target primary amines on proteins is a widely adopted method for covalent modification. This document provides detailed application notes and protocols for the biotinylation of proteins using a two-step strategy involving Azido-PEG10-NHS ester. This reagent introduces an azide (B81097) group onto the protein, which can then be specifically reacted with a biotin (B1667282) molecule containing a compatible alkyne group via "click chemistry." The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and minimizes steric hindrance.
This two-step approach offers versatility, allowing for the introduction of not only biotin but also other tags like fluorophores, making it a powerful tool in research and drug development for applications such as immunoassays, affinity purification, and protein-protein interaction studies[1][2][3].
Principle of the Method
The biotinylation process using this compound involves two primary stages:
-
Amine Labeling: The NHS ester of the Azido-PEG10 reagent reacts with primary amines (-NH2) on the protein surface, predominantly the ε-amine of lysine (B10760008) residues and the N-terminal α-amine. This reaction forms a stable amide bond and is most efficient at a pH of 7-9[4][5][6].
-
Click Chemistry: The introduced azide group serves as a bioorthogonal handle. It can be specifically and efficiently conjugated to a molecule containing a terminal alkyne, such as an alkyne-biotin derivative, through a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC)[4][7].
Application Notes
-
Buffer Selection is Critical: Avoid buffers containing primary amines, such as Tris or glycine, during the NHS ester labeling step, as they will compete with the protein for reaction with the reagent, reducing labeling efficiency[3][5][8]. Phosphate-buffered saline (PBS) at a pH of 7.2-8.0 is a commonly used reaction buffer[8][9].
-
Reagent Stability: NHS esters are moisture-sensitive and can hydrolyze in aqueous solutions. It is crucial to equilibrate the reagent to room temperature before opening the vial to prevent condensation. Stock solutions should be prepared fresh in an anhydrous solvent like DMSO or DMF and used immediately[5][8][10].
-
Molar Excess of Reagent: The degree of labeling can be controlled by adjusting the molar ratio of the this compound to the protein. A 10-20 fold molar excess is a common starting point, but optimization may be required depending on the protein concentration and the desired level of modification[5][9][10]. Dilute protein solutions may necessitate a higher molar excess to achieve a similar degree of labeling[5][10].
-
Quenching the Reaction: After the desired incubation time, the reaction should be stopped by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 10-100 mM. This will consume any unreacted NHS ester[3].
-
Purification is Essential: It is imperative to remove unreacted labeling and quenching reagents to prevent interference in downstream applications. This is typically achieved through dialysis or size-exclusion chromatography (e.g., desalting columns)[3][8].
-
Characterization of Biotinylation: The success of the biotinylation can be confirmed and quantified using various methods. The HABA (4'-hydroxyazobenzene-2'-carboxylic acid) assay is a common colorimetric method. Other techniques include fluorescence-based assays, mass spectrometry to identify biotinylated peptides, and Western blotting using streptavidin-HRP for detection[11][12][13][14][15].
Experimental Protocols
Protocol 1: Azide Labeling of Proteins with this compound
This protocol outlines the general procedure for labeling a protein with this compound.
Materials:
-
Protein of interest
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Purification tools (dialysis cassette or desalting column)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange into the reaction buffer.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF[5].
-
Labeling Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. Ensure the volume of the organic solvent does not exceed 10% of the total reaction volume to avoid protein precipitation[3][5].
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing[5][10].
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature[3][9].
-
Purification: Remove excess, unreacted reagent and quenching buffer by dialysis against PBS or by using a desalting column equilibrated with PBS[3][8].
Protocol 2: Biotinylation of Azide-Labeled Protein via Click Chemistry (CuAAC)
This protocol describes the conjugation of an alkyne-biotin to the azide-labeled protein.
Materials:
-
Azide-labeled protein (from Protocol 1)
-
Alkyne-Biotin derivative
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate (B8700270) (prepare fresh)
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)
-
Click Reaction Buffer: PBS, pH 7.4
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of the alkyne-biotin in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water (must be prepared fresh).
-
Prepare a 100 mM stock solution of THPTA in water[4].
-
-
Click Reaction Setup: In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL), the alkyne-biotin (2-5 fold molar excess over the protein), and THPTA (final concentration 1 mM)[4].
-
Initiate Reaction: In a separate tube, premix the CuSO₄ (final concentration 1 mM) and sodium ascorbate (final concentration 5 mM). Add this mixture to the protein solution to start the click reaction[4].
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light[4].
-
Purification: Purify the biotinylated protein from excess reagents using a desalting column or dialysis.
Data Presentation
Table 1: Typical Quantitative Parameters for Protein Labeling with Azido-NHS Ester [4]
| Parameter | Typical Value | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Molar Excess of Azido-NHS Ester | 10-20 fold | May require optimization based on the protein. |
| Reaction Buffer | Amine-free (e.g., PBS) | pH 7.2-8.0 is optimal. |
| Reaction Time | 30-60 min (RT) or 2h (4°C) | Longer times do not always increase efficiency. |
| Quenching Reagent | Tris or Glycine | Final concentration of 50-100 mM. |
Table 2: Troubleshooting Guide for Protein Biotinylation [3]
| Problem | Possible Cause | Suggested Solution |
| Low Biotinylation Efficiency | Inactive (hydrolyzed) NHS-ester reagent. | Use a fresh vial of the reagent. |
| Presence of primary amines in the buffer. | Perform buffer exchange into an amine-free buffer. | |
| Insufficient molar excess of biotin reagent. | Increase the molar ratio of biotin to protein. | |
| Protein Precipitation | High concentration of organic solvent from the reagent stock. | Keep the volume of the added stock low (<10% of total volume). |
| Protein instability under reaction conditions. | Perform the reaction at a lower temperature (4°C). | |
| High Background in Assays | Incomplete removal of unreacted biotin. | Ensure thorough purification by dialysis or gel filtration. |
| Loss of Protein Activity | Biotinylation of critical lysine residues in the active site. | Reduce the molar excess of the biotin reagent; consider alternative labeling chemistries. |
Visualizations
Caption: Experimental Workflow for Two-Step Protein Biotinylation.
References
- 1. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. glenresearch.com [glenresearch.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. proteochem.com [proteochem.com]
- 11. mesoscale.com [mesoscale.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. vectorlabs.com [vectorlabs.com]
- 14. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes: Fluorescent Labeling of Peptides with Azido-PEG10-NHS Ester
Introduction
The specific and efficient labeling of peptides with fluorescent probes is a critical technique in biochemical and biomedical research, enabling applications such as in-vivo imaging, fluorescence resonance energy transfer (FRET) studies, and high-throughput screening assays.[1] This two-step method utilizes an Azido-PEG10-NHS ester, a heterobifunctional linker, to first introduce a bioorthogonal azide (B81097) handle onto the peptide. This is followed by the covalent attachment of a fluorescent dye via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[2][3][4]
The initial step involves the reaction of the N-hydroxysuccinimide (NHS) ester with primary amines on the peptide, such as the N-terminus or the side chain of lysine (B10760008) residues, to form a stable amide bond.[5][6] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the modified peptide in aqueous solutions. The subsequent click chemistry step allows for the specific conjugation of an alkyne-containing fluorophore to the azide-modified peptide.[7][8][9] This modular approach provides high yields and specificity, with the resulting triazole linkage being highly stable.[3][4]
These application notes provide a detailed protocol for the fluorescent labeling of a model peptide, along with quantitative data and troubleshooting guidelines for researchers, scientists, and drug development professionals.
Materials and Methods
Part 1: Azide Modification of the Peptide
The first stage of the process is the covalent attachment of the this compound to the peptide. This reaction targets primary amines on the peptide.
-
Peptide: A custom-synthesized peptide with at least one primary amine (N-terminus or a lysine residue).
-
This compound: A heterobifunctional linker containing an amine-reactive NHS ester and an azide group.[10][11]
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5. Amine-free buffers such as phosphate-buffered saline (PBS) at a similar pH are also suitable.[5][12][13]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): To dissolve the this compound.[5][12]
-
Purification System: High-performance liquid chromatography (HPLC) or size-exclusion chromatography (e.g., gel filtration columns).[]
Part 2: Fluorescent Labeling via Click Chemistry
The second stage involves the copper-catalyzed reaction between the azide-modified peptide and an alkyne-functionalized fluorescent dye.
-
Azide-Modified Peptide: The product from Part 1.
-
Alkyne-Functionalized Fluorophore: A fluorescent dye containing a terminal alkyne group (e.g., FAM-alkyne, TAMRA-alkyne).
-
Copper(II) Sulfate (CuSO₄): The copper catalyst source.
-
Sodium Ascorbate (B8700270): A reducing agent to generate the active Cu(I) catalyst.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): A ligand to stabilize the Cu(I) catalyst and improve reaction efficiency.
-
Reaction Buffer: Degassed PBS or similar aqueous buffer.
-
Purification System: HPLC to separate the labeled peptide from unreacted dye and catalyst.[]
Experimental Protocols
Protocol 1: Azide Modification of Peptide with this compound
-
Peptide Preparation: Dissolve the peptide in the reaction buffer (0.1 M sodium bicarbonate, pH 8.3-8.5) to a final concentration of 1-10 mg/mL.[5]
-
Reagent Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.[15]
-
Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the peptide solution.[15] Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, with gentle mixing.[12]
-
Purification: Purify the azide-modified peptide using reverse-phase HPLC or a desalting column to remove unreacted this compound and byproducts.
-
Characterization: Confirm the successful modification and determine the purity of the azide-modified peptide by mass spectrometry.
Protocol 2: Fluorescent Labeling of Azide-Modified Peptide via CuAAC
-
Reagent Preparation:
-
Dissolve the azide-modified peptide in degassed PBS to a final concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of the alkyne-fluorophore in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a fresh 500 mM stock solution of sodium ascorbate in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
Initiate Click Reaction: Add the CuSO₄/sodium ascorbate mixture to the peptide solution to start the reaction.[16]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.[16]
-
Purification: Purify the fluorescently labeled peptide using reverse-phase HPLC to remove the unreacted fluorophore, catalyst, and other reagents.
-
Characterization and Quantification:
-
Confirm the identity and purity of the final product by mass spectrometry.
-
Determine the concentration of the labeled peptide by measuring the absorbance of the fluorophore at its characteristic maximum wavelength.[17]
-
Data Presentation
Table 1: Quantitative Parameters for Peptide Modification with this compound
| Parameter | Recommended Value | Notes |
| Peptide Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency.[5] |
| Molar Excess of this compound | 10-20 fold | The optimal ratio may need to be determined empirically.[15] |
| Reaction pH | 8.3-8.5 | Crucial for deprotonation of primary amines while minimizing NHS ester hydrolysis.[5][12] |
| Reaction Time | 2-4 hours at RT or overnight at 4°C | Longer incubation times may be necessary for less reactive amines.[12] |
| Organic Solvent Concentration | <10% (v/v) | High concentrations of organic solvents can denature the peptide. |
Table 2: Quantitative Parameters for Fluorescent Labeling via CuAAC
| Parameter | Recommended Value | Notes |
| Molar Excess of Alkyne-Fluorophore | 2-5 fold | A slight excess ensures complete reaction of the azide-modified peptide.[16] |
| CuSO₄ Concentration | 1 mM | The catalyst concentration can be optimized if needed.[16] |
| Sodium Ascorbate Concentration | 5 mM | A 5-fold excess over CuSO₄ is recommended to maintain the copper in its active Cu(I) state.[16] |
| THPTA Concentration | 1 mM | The ligand protects the peptide from potential damage by the catalyst.[16] |
| Reaction Time | 1-2 hours at RT | The reaction is typically fast and efficient.[16] |
Mandatory Visualizations
Caption: Experimental workflow for the two-step fluorescent labeling of a peptide.
Caption: Chemical pathway for peptide labeling with this compound and a fluorophore.
References
- 1. Fluorescent Peptide Labeling Service - Creative Peptides [creative-peptides.com]
- 2. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jpt.com [jpt.com]
- 4. qyaobio.com [qyaobio.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 10. This compound, 2801772-86-9 | BroadPharm [broadpharm.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. interchim.fr [interchim.fr]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. benchchem.com [benchchem.com]
- 17. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immobilizing Enzymes with Azido-PEG10-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the immobilization of enzymes using the heterobifunctional crosslinker, Azido-PEG10-NHS ester. This reagent facilitates the covalent linkage of enzymes to solid supports, a critical process in various biotechnological applications for enhancing enzyme stability, enabling reusability, and simplifying downstream processing.
Introduction
Enzyme immobilization offers significant advantages, including improved stability under various process conditions, ease of separation from the reaction mixture, and the potential for continuous operation. This compound is a bifunctional linker designed for a two-step immobilization process. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines (e.g., lysine (B10760008) residues) on the surface of the enzyme. The terminal azide (B81097) group can then be used for covalent attachment to a support functionalized with a complementary group, such as an alkyne, via "click chemistry" (e.g., copper(I)-catalyzed azide-alkyne cycloaddition [CuAAC] or strain-promoted azide-alkyne cycloaddition [SPAAC]). The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and flexibility of the linker, potentially improving the activity of the immobilized enzyme.
Reaction Mechanism and Workflow
The immobilization process using this compound involves two main stages: enzyme modification and surface coupling.
Stage 1: Enzyme Modification with this compound
The NHS ester end of the linker reacts with primary amines on the enzyme surface to form a stable amide bond.
Figure 1. Enzyme modification with this compound.
Stage 2: Immobilization of Modified Enzyme onto a Functionalized Support
The azide-modified enzyme is then covalently attached to a support matrix that has been functionalized with a reactive partner, typically an alkyne group for click chemistry.
Figure 2. Immobilization via click chemistry.
Quantitative Data Summary
The degree of PEGylation and the length of the PEG linker can significantly impact the kinetic parameters and stability of the immobilized enzyme. The following tables summarize representative data from studies on α-chymotrypsin modified with PEG-NHS esters of varying molecular weights. While not specific to PEG10, this data illustrates the general trends observed with PEGylation.
Table 1: Effect of PEGylation on the Kinetic Parameters of α-Chymotrypsin
| Degree of PEGylation (PEG molecules/enzyme) | PEG Molecular Weight (Da) | kcat (% of native enzyme) | KM (mM) |
| Native Enzyme | N/A | 100% | 0.05 |
| 4 | 700 | ~60% | ~0.12 |
| 8 | 700 | ~50% | ~0.18 |
| 4 | 2000 | ~60% | ~0.12 |
| 8 | 2000 | ~50% | ~0.18 |
| 4 | 5000 | ~60% | ~0.12 |
| 9 | 5000 | ~50% | ~0.19 |
Source: Adapted from a study on PEG-α-chymotrypsin conjugates.[1]
Table 2: Effect of PEGylation on the Thermal Stability of α-Chymotrypsin
| Degree of PEGylation (PEG molecules/enzyme) | PEG Molecular Weight (Da) | Relative Stability (compared to native enzyme) |
| Native Enzyme | N/A | 1x |
| 4 | 700 | Moderately Increased |
| 8 | 700 | Increased |
| 4 | 2000 | Increased |
| 8 | 2000 | Significantly Increased |
| 4 | 5000 | Significantly Increased |
| 9 | 5000 | Highly Increased |
Source: Adapted from a study on PEG-α-chymotrypsin conjugates.[1]
These data suggest that while PEGylation can lead to a decrease in the catalytic turnover rate (kcat) and substrate affinity (as indicated by an increased KM), it can significantly enhance the thermal stability of the enzyme, with larger PEG molecules providing greater stabilization.[1]
Detailed Experimental Protocols
The following protocols provide a general framework for the immobilization of an enzyme using this compound. Optimization may be required for specific enzymes and supports.
Protocol for Enzyme Modification with this compound
This protocol details the covalent attachment of the Azido-PEG10 moiety to the enzyme.
Materials:
-
Enzyme of interest
-
This compound
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.5 (Amine-free)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Enzyme Solution: Dissolve the enzyme in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the enzyme is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mM. The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.[2][3]
-
Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the enzyme solution. The optimal molar ratio should be determined empirically for each enzyme. Gently mix and incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[2] The volume of the organic solvent should not exceed 10% of the total reaction volume.[3]
-
Quench the Reaction (Optional but Recommended): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted this compound and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).
-
Characterization (Optional): The degree of labeling can be quantified using various analytical techniques, such as MALDI-TOF mass spectrometry or by co-opting the azide for a reaction with a fluorescently-labeled alkyne.
Protocol for Immobilization of Azide-Modified Enzyme onto an Alkyne-Functionalized Support
This protocol describes the "click chemistry" reaction to immobilize the azide-modified enzyme. The following is a general protocol for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Materials:
-
Azide-modified enzyme (from Protocol 4.1)
-
Alkyne-functionalized solid support (e.g., agarose (B213101) beads, magnetic beads, silica)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, to stabilize Cu(I))
-
Reaction Buffer: 0.1 M phosphate buffer, pH 7.0
-
Washing Buffer: Reaction Buffer with 0.5 M NaCl
-
Storage Buffer: Appropriate buffer for the enzyme, may contain a preservative like sodium azide.
Procedure:
-
Prepare the Support: Wash the alkyne-functionalized support with the Reaction Buffer to remove any storage solutions.
-
Prepare the Reaction Mixture: In a suitable reaction vessel, add the azide-modified enzyme to the washed alkyne-functionalized support in the Reaction Buffer.
-
Initiate the Click Reaction:
-
Prepare a fresh stock solution of copper(II) sulfate (e.g., 100 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
-
(Optional) Prepare a stock solution of THPTA (e.g., 100 mM in water).
-
To the enzyme and support slurry, add CuSO4 to a final concentration of 1 mM and (if used) THPTA to a final concentration of 5 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 10 mM.
-
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing (e.g., on a rotator or shaker).
-
Washing: After the incubation, wash the support extensively to remove any non-covalently bound enzyme and reaction components. A typical washing procedure involves several cycles of centrifugation (or magnetic separation for magnetic beads) and resuspension in the Washing Buffer, followed by washes with the Reaction Buffer.
-
Storage: Store the immobilized enzyme in the appropriate Storage Buffer at 4°C.
Troubleshooting
Low Labeling Efficiency in Enzyme Modification:
-
Problem: The NHS ester is hydrolyzing before it can react with the enzyme.
-
Solution: Prepare the NHS ester solution immediately before use. Ensure the organic solvent is anhydrous. Perform the reaction at a lower temperature (4°C) for a longer duration.[4]
-
-
Problem: The buffer contains primary amines.
-
Solution: Ensure the reaction buffer is free of primary amines (e.g., Tris, glycine). Use buffers such as phosphate, bicarbonate, or HEPES.[4]
-
-
Problem: The pH is not optimal.
-
Solution: The optimal pH for NHS ester reactions is typically between 7.2 and 8.5. Check and adjust the pH of your reaction buffer.[4]
-
Low Immobilization Yield in Surface Coupling:
-
Problem: Inefficient click reaction.
-
Solution: Ensure that the copper(I) catalyst is active. Prepare the sodium ascorbate solution fresh. The use of a copper-chelating ligand like THPTA can improve reaction efficiency.
-
-
Problem: Steric hindrance.
-
Solution: The PEG10 spacer is designed to reduce steric hindrance, but if issues persist, consider a longer PEG spacer.
-
Visualization of Experimental Workflow
The overall experimental workflow for enzyme immobilization using this compound is depicted below.
Figure 3. Experimental workflow for enzyme immobilization.
References
Application Notes and Protocols for Nanoparticle PEGylation using Azido-PEG10-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a surface, is a cornerstone strategy in nanoparticle functionalization for biomedical applications. This modification imparts a "stealth" characteristic, enabling nanoparticles to evade the mononuclear phagocyte system, thereby prolonging systemic circulation time.[1][2][3] The hydrophilic PEG layer also reduces nonspecific protein adsorption and aggregation, enhancing the stability of nanoparticles in biological media.[2][4]
This document provides detailed protocols and application notes for the PEGylation of nanoparticles using a heterobifunctional linker, Azido-PEG10-NHS ester. The N-hydroxysuccinimide (NHS) ester group readily reacts with primary amines on the nanoparticle surface to form stable amide bonds.[5][6] The terminal azide (B81097) group then allows for subsequent bioorthogonal "click" chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), for the attachment of targeting ligands, imaging agents, or therapeutic payloads.[5][7][8][9]
Core Concepts and Advantages
-
NHS Ester Chemistry: The NHS ester provides a robust method for conjugating the PEG linker to nanoparticles that display primary amine groups on their surface. This is a common feature of nanoparticles synthesized from materials like poly(lactic-co-glycolic acid) (PLGA) modified with amine-containing polymers, or silica (B1680970) and gold nanoparticles functionalized with aminosilanes.[5][6][8]
-
Azide Functionality for Click Chemistry: The terminal azide group is metabolically stable and does not react with most biological functional groups, making it an ideal handle for bioorthogonal conjugation.[8] This allows for a modular approach where the PEGylated nanoparticle can be further functionalized in a highly specific and efficient manner.[5][7][9]
-
PEG10 Spacer: The PEG10 spacer provides a flexible, hydrophilic chain that extends from the nanoparticle surface, contributing to the steric hindrance effect that underlies the "stealth" properties of the nanoparticle.[4][10]
Experimental Protocols
Protocol 1: PEGylation of Amine-Functionalized Nanoparticles
This protocol describes the general procedure for conjugating this compound to nanoparticles bearing surface primary amine groups.
Materials:
-
Amine-functionalized nanoparticles (e.g., aminosilane-coated iron oxide or gold nanoparticles, PLGA-PEI nanoparticles)
-
This compound
-
Anhydrous, amine-free solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF))
-
Reaction Buffer: 100 mM sodium bicarbonate or phosphate-buffered saline (PBS), pH 8.0-8.5
-
Purification system (e.g., centrifugation/resuspension, dialysis, or size exclusion chromatography)
-
Deionized water
Procedure:
-
Nanoparticle Preparation:
-
Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the nanoparticles are well-sonicated to achieve a homogenous suspension.
-
-
Linker Preparation:
-
Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the this compound stock solution to the nanoparticle suspension. The optimal ratio will depend on the density of amine groups on the nanoparticle surface and should be determined empirically.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% (v/v) to maintain nanoparticle stability.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing (e.g., on a rotator or orbital shaker).
-
-
Purification:
-
Remove unreacted and hydrolyzed this compound from the PEGylated nanoparticles.
-
For larger nanoparticles: Centrifuge the reaction mixture at an appropriate speed and time to pellet the nanoparticles. Discard the supernatant, and resuspend the pellet in fresh deionized water. Repeat this wash step three times.
-
For smaller nanoparticles: Purify the PEGylated nanoparticles using dialysis against deionized water for 24-48 hours with frequent water changes, or by size exclusion chromatography.
-
-
-
Storage:
-
Resuspend the final purified PEGylated nanoparticles in a suitable buffer (e.g., PBS or deionized water) and store at 4°C. For long-term storage, consult the stability profile of your specific nanoparticles.
-
Protocol 2: Characterization of PEGylated Nanoparticles
It is crucial to characterize the nanoparticles before and after PEGylation to confirm successful conjugation and assess the impact on their physicochemical properties.
1. Hydrodynamic Diameter and Polydispersity Index (PDI) Measurement:
-
Technique: Dynamic Light Scattering (DLS).
-
Procedure:
-
Dilute a small aliquot of the nanoparticle suspension in deionized water to an appropriate concentration for DLS analysis.
-
Perform at least three measurements to obtain an average hydrodynamic diameter and PDI.
-
-
Expected Outcome: An increase in the hydrodynamic diameter is expected due to the presence of the PEG layer. The PDI should remain low (<0.25) for a monodisperse sample.[10]
2. Zeta Potential Measurement:
-
Technique: Laser Doppler Velocimetry.
-
Procedure:
-
Dilute the nanoparticle suspension in 10 mM NaCl solution.
-
Measure the electrophoretic mobility to determine the zeta potential.
-
-
Expected Outcome: For nanoparticles with an initially positive surface charge due to amine groups, a shift in the zeta potential towards neutral (around 0 mV) is expected after PEGylation. This indicates the shielding of the surface charge by the PEG layer.[10]
3. Confirmation of Azide Group Presence:
-
Technique: Fourier-Transform Infrared Spectroscopy (FTIR).
-
Procedure:
-
Lyophilize the PEGylated nanoparticles to obtain a dry powder.
-
Acquire the FTIR spectrum.
-
-
Expected Outcome: The presence of a characteristic azide (N3) peak around 2100 cm⁻¹ confirms the successful conjugation of the this compound.
4. Quantification of PEGylation Efficiency:
-
Technique: Thermogravimetric Analysis (TGA).
-
Procedure:
-
Heat a known mass of the lyophilized PEGylated nanoparticles under a controlled atmosphere.
-
Measure the weight loss as a function of temperature.
-
-
Expected Outcome: The weight loss in the temperature range corresponding to PEG degradation (typically 300-450 °C) can be used to quantify the amount of PEG grafted onto the nanoparticles.[10]
Data Presentation
Table 1: Typical Physicochemical Properties of Nanoparticles Before and After PEGylation
| Parameter | Before PEGylation | After PEGylation with this compound |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 120 ± 7 |
| Polydispersity Index (PDI) | 0.15 ± 0.03 | 0.18 ± 0.04 |
| Zeta Potential (mV) | +25 ± 3 | -5 ± 2 |
| Surface Functional Group | Primary Amines (-NH2) | Azide (-N3) |
Note: The values presented are illustrative and will vary depending on the core nanoparticle material, size, and surface chemistry.
Table 2: Quantitative Analysis of PEGylation Efficiency
| Method | Principle | Information Provided |
| Thermogravimetric Analysis (TGA) | Measures weight loss upon heating. | Percentage of PEG by weight.[10] |
| X-ray Photoelectron Spectroscopy (XPS) | Analyzes elemental composition of the surface. | Confirms the presence of elements specific to PEG (C, O) and the azide group (N). |
| Nuclear Magnetic Resonance (NMR) | Detects protons specific to the PEG backbone. | Can be used to quantify the number of PEG chains per nanoparticle. |
| High-Performance Liquid Chromatography (HPLC) | Separates and quantifies cleaved or displaced PEG chains. | Provides a quantitative measure of PEG density.[11][12] |
Visualizations
Caption: Workflow for PEGylation and characterization.
Caption: Reaction of NHS ester with a primary amine.
Caption: Post-PEGylation modification possibilities.
Troubleshooting and Considerations
-
Nanoparticle Aggregation: If aggregation occurs during the reaction, consider reducing the concentration of the organic solvent, optimizing the pH of the reaction buffer, or decreasing the reaction time.
-
Low PEGylation Efficiency: Increase the molar excess of the this compound, prolong the reaction time, or confirm the density of primary amine groups on your nanoparticle surface using a quantification assay (e.g., ninhydrin (B49086) assay).
-
Hydrolysis of NHS Ester: The NHS ester is susceptible to hydrolysis, especially at high pH and in aqueous solutions. Always prepare the stock solution of the linker immediately before use and perform the reaction promptly.
-
Choice of Nanoparticle Core: The underlying nanoparticle material is a critical factor for stability and in vivo behavior. PEGylation strategies may need to be adapted for different types of nanoparticles (e.g., liposomes, polymeric nanoparticles, inorganic nanoparticles).[4]
By following these protocols and considerations, researchers can effectively PEGylate their nanoparticles using this compound, creating a versatile platform for a wide range of applications in drug delivery, diagnostics, and bioimaging.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. creativepegworks.com [creativepegworks.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrpr.com [ijrpr.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Fabrication of azido-PEG-NHC stabilized gold nanoparticles as a functionalizable platform - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04112G [pubs.rsc.org]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Fabrication of azido-PEG-NHC stabilized gold nanoparticles as a functionalizable platform - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Crosslinking Proteins with Azido-PEG10-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Azido-PEG10-NHS ester for the two-step crosslinking of proteins. This heterobifunctional reagent allows for the initial labeling of a protein through its primary amines, followed by the conjugation to a second molecule via "click chemistry." The inclusion of a hydrophilic 10-unit polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the resulting conjugate and can reduce aggregation.
Introduction to this compound
This compound is a versatile crosslinking reagent featuring two distinct reactive moieties separated by a PEG spacer. The N-hydroxysuccinimide (NHS) ester facilitates the covalent attachment to primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of a protein, forming a stable amide bond.[1][2][] The azide (B81097) group at the other end remains inert until it is specifically reacted with an alkyne-containing molecule in a highly efficient click chemistry reaction.[4] This two-step process provides a high degree of control over the conjugation strategy, making it a valuable tool in drug development, proteomics, and various research applications.
Reaction Mechanism
The crosslinking process occurs in two sequential stages. First, the NHS ester reacts with a primary amine on the target protein. Subsequently, the azide-modified protein is reacted with an alkyne-functionalized molecule, often through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Quantitative Data Presentation
The efficiency of the initial protein labeling with the NHS ester is influenced by several factors, most notably the molar ratio of the crosslinker to the protein and the concentration of the protein solution. Higher molar excesses are generally required for more dilute protein solutions to achieve a sufficient degree of labeling (DOL).[1]
| Protein Concentration | Recommended Starting Molar Excess of this compound | Expected Degree of Labeling (DOL) | Notes |
| > 5 mg/mL | 5-10 fold | 2-4 linkers/protein | Higher protein concentrations promote more efficient labeling.[1] |
| 1-5 mg/mL | 10-20 fold | 4-6 linkers/protein | A common range for antibody labeling.[1][5] |
| < 1 mg/mL | 20-50 fold | Variable | A higher excess is necessary to compensate for slower reaction kinetics and competing hydrolysis of the NHS ester.[1] |
Note: These values are starting recommendations and should be empirically optimized for each specific protein and application.
Experimental Protocols
Materials and Reagents
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 8.3-8.5[1]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Alkyne-containing molecule for conjugation
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I) stabilizing ligand
-
Desalting columns or dialysis equipment for purification
Protocol 1: Protein Labeling with this compound
This protocol details the initial labeling of the target protein with the azide-functionalized crosslinker.
-
Protein Preparation: Ensure the protein is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines like Tris or glycine, a buffer exchange must be performed using dialysis or a desalting column. The protein concentration should be at least 1-2 mg/mL for optimal results.[5]
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mM.[5] Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and will hydrolyze.[5]
-
Labeling Reaction: a. Slowly add the calculated molar excess of the dissolved this compound to the protein solution while gently vortexing.[5] The final volume of the organic solvent should not exceed 10% of the total reaction volume. b. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[5]
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.
-
Purification: Remove excess, unreacted crosslinker from the azide-labeled protein using a desalting column, dialysis, or size-exclusion chromatography.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to conjugate the azide-labeled protein with an alkyne-containing molecule.
-
Reagent Preparation:
-
Prepare a 20 mM solution of CuSO₄ in water.
-
Prepare a 100 mM solution of THPTA ligand in water.
-
Freshly prepare a 100 mM solution of sodium ascorbate in water.
-
-
Click Reaction: a. In a microcentrifuge tube, combine the azide-labeled protein and the alkyne-containing molecule. b. Add the THPTA ligand solution, followed by the CuSO₄ solution. A common ratio is 5 equivalents of ligand to 1 equivalent of copper. c. Initiate the reaction by adding the freshly prepared sodium ascorbate solution. d. Incubate the reaction for 30-60 minutes at room temperature, protected from light.[6]
-
Purification: Purify the final crosslinked product to remove the catalyst and any unreacted components using an appropriate method such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or hydrophobic interaction chromatography (HIC).
Visualized Experimental Workflow
The overall process from protein preparation to the final analysis of the crosslinked product is outlined below.
Application Example: Mapping Protein-Protein Interactions in EGFR Signaling
Bifunctional crosslinkers like this compound are powerful tools for studying dynamic protein-protein interactions (PPIs) within signaling pathways.[7][8] For instance, this reagent can be used to identify interaction partners of the Epidermal Growth Factor Receptor (EGFR) upon ligand binding.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. A new cross-linking strategy: protein interaction reporter (PIR) technology for protein–protein interaction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Enhanced protein–protein interaction network construction promoted by in vivo cross-linking with acid-cleavable click-chemistry enrichment [frontiersin.org]
- 5. broadpharm.com [broadpharm.com]
- 6. Network quantification of EGFR signaling unveils potential for targeted combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. A bifunctional amino acid to study protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioengineer.org [bioengineer.org]
- 10. Analysis of origin and protein-protein interaction maps suggests distinct oncogenic role of nuclear EGFR during cancer evolution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Azido-PEG10-NHS Ester Reaction with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG10-NHS ester is a heterobifunctional crosslinker that combines a polyethylene (B3416737) glycol (PEG) spacer with two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and an azide (B81097). This reagent is instrumental in bioconjugation, enabling the covalent linkage of molecules containing primary amines to molecules with alkyne or other azide-reactive groups. The NHS ester reacts efficiently with primary amines, such as those on the side chain of lysine (B10760008) residues or the N-terminus of proteins, to form stable amide bonds.[1][2][3] The azide group serves as a handle for subsequent bioorthogonal "click" chemistry reactions.[1][4] The PEG10 spacer, a hydrophilic chain of 10 ethylene (B1197577) glycol units, enhances the solubility and reduces the immunogenicity of the resulting conjugate.[5]
These application notes provide a comprehensive guide to the use of this compound in labeling proteins and other amine-containing molecules, including detailed protocols and optimization strategies.
Chemical Reaction and Mechanism
The core reaction involves the nucleophilic attack of a primary amine on the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. This reaction is highly efficient and specific for primary amines at a slightly basic pH.
Key Applications
-
Antibody-Drug Conjugates (ADCs): The NHS ester can be used to attach the PEG linker to lysine residues on an antibody. The terminal azide then allows for the conjugation of a cytotoxic drug via click chemistry.[5][6]
-
PROTACs (Proteolysis Targeting Chimeras): this compound is a valuable tool in the synthesis of PROTACs, which are molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase for degradation.[4]
-
Protein Labeling and Surface Modification: This reagent can be used to introduce an azide group onto proteins for subsequent labeling with fluorescent probes, biotin, or for immobilization onto surfaces functionalized with alkynes.[5][7]
Experimental Data Summary
Reaction Condition Optimization
Successful conjugation with this compound is dependent on several key parameters. The following table summarizes the recommended starting conditions, which may require further optimization for specific applications.[8][9]
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 9.0 | Optimal pH is typically between 8.3 and 8.5 to balance amine reactivity and NHS ester hydrolysis.[3][8] |
| Temperature | 4°C to Room Temperature | Room temperature (20-25°C) for 30-60 minutes or 4°C overnight are common incubation conditions.[1][9] |
| Molar Excess of Reagent | 5- to 20-fold | A higher molar excess may be needed for dilute protein solutions.[8][10] |
| Buffer Composition | Amine-free buffers | Use buffers such as PBS (phosphate-buffered saline), borate (B1201080) buffer, or carbonate/bicarbonate buffer.[1][11] Avoid Tris or glycine.[1] |
| Solvent for Reagent | Anhydrous DMF or DMSO | The NHS ester is moisture-sensitive and should be dissolved immediately before use.[1][9] |
Typical Labeling Efficiency
The degree of labeling (DOL), which is the number of PEG linkers attached to a protein, can be controlled by adjusting the molar excess of the this compound.
| Protein Concentration | Molar Excess of Reagent | Typical DOL (Linkers/Antibody) |
| 1-10 mg/mL | 20-fold | 4 - 6 |
Note: This is a general guideline for IgG antibodies and may vary for other proteins.[10]
Experimental Protocols
Protocol 1: Labeling a Protein with this compound
This protocol provides a general procedure for labeling a protein, such as an antibody, with this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution:
-
Prepare the this compound Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[1]
-
Immediately before use, dissolve the reagent in anhydrous DMF or DMSO to a stock concentration of 10 mM.[1] Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[1]
-
-
Reaction:
-
Incubation:
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[1]
-
-
Quenching:
-
Purification:
Protocol 2: Purification of the PEGylated Protein
After the conjugation reaction, it is crucial to purify the PEGylated protein from unreacted PEG reagent and native protein. Several chromatographic techniques can be employed.
| Purification Method | Principle of Separation | Application Notes |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein.[] | Effective for removing low molecular weight byproducts and unreacted PEG.[] |
| Ion Exchange Chromatography (IEX) | Separates molecules based on their net charge. PEG chains can shield the surface charges of the protein, altering its pI.[] | Can be used to separate positional isomers of the PEGylated protein.[] |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their hydrophobicity. | Can be a useful supplementary technique to IEX.[] |
| Reverse Phase Chromatography (RPC) | Separates molecules based on their polarity. | Widely used for the purification of peptides and small proteins, and can be applied to analyze PEGylation sites.[] |
| Ultrafiltration/Diafiltration | Separates molecules based on size using semi-permeable membranes. | Can be used to remove unreacted protein and PEG, and to fractionate mono-, di-, and tri-PEGylated forms.[13] A scalable method that can provide high yield and purification factors.[13] |
Visualizations
Caption: Reaction of this compound with a primary amine.
Caption: General workflow for protein labeling.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. neb.com [neb.com]
- 3. precisepeg.com [precisepeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. purepeg.com [purepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. ijrpr.com [ijrpr.com]
- 8. benchchem.com [benchchem.com]
- 9. Protocol for Protein PEGylation [jenkemusa.com]
- 10. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 13. Purification and Production of Pegylated Proteins using Membrane Processes - Blacklight [etda.libraries.psu.edu]
Troubleshooting & Optimization
How to improve Azido-PEG10-NHS ester conjugation efficiency.
Welcome to the technical support center for Azido-PEG10-NHS ester conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help optimize your conjugation experiments.
Troubleshooting Guide
This guide addresses common issues encountered during this compound conjugation experiments in a question-and-answer format.
Question: Why is my conjugation efficiency or yield consistently low?
Answer: Low conjugation efficiency is a common issue that can arise from several factors, primarily related to the hydrolysis of the NHS ester, suboptimal reaction conditions, or issues with the reagents themselves.
-
Potential Cause 1: NHS Ester Hydrolysis. The N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis in aqueous solutions, which competes with the desired amine reaction.[1][2] The rate of this hydrolysis increases significantly with pH.[1][3]
-
Solution:
-
Always prepare the this compound solution immediately before use.[1][4] Do not prepare stock solutions for long-term storage.[4][5]
-
If dissolving the NHS ester in an organic solvent like DMSO or DMF, ensure the solvent is anhydrous and of high quality.[1][6] Amine-free DMF is crucial as impurities can react with the NHS ester.[6][7]
-
Avoid repeated freeze-thaw cycles of the reagent.[1]
-
-
-
Potential Cause 2: Suboptimal pH. The reaction between the NHS ester and a primary amine is highly pH-dependent.[2][7] At a low pH, the primary amines on your target molecule are protonated and less reactive.[2][8] At a high pH, the rate of NHS ester hydrolysis increases, reducing the amount of reagent available to react with your molecule.[2][8]
-
Potential Cause 3: Incorrect Buffer. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), will compete with your target molecule for reaction with the this compound.[3][4][6]
-
Potential Cause 4: Low Protein/Molecule Concentration. In dilute solutions of your target molecule, the competing hydrolysis reaction is more likely to occur.[3][8]
Question: My this compound reagent won't dissolve or precipitates when added to my aqueous reaction buffer. What should I do?
Answer: Solubility issues can arise from the hydrophobic nature of the NHS ester, although the PEG linker in this compound enhances water solubility.
-
Potential Cause 1: Poor Aqueous Solubility. Many non-sulfonated NHS esters have limited solubility in aqueous buffers.[3][6]
-
Solution: First, dissolve the this compound in a small amount of a high-quality, anhydrous, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[4][6][9] Then, add this solution to your aqueous reaction mixture. The final volume of the organic solvent should generally not exceed 10% of the total reaction volume.[3][5]
-
-
Potential Cause 2: Reagent Quality. The reagent may have hydrolyzed due to improper storage, leading to poor solubility.[1]
Question: The conjugation reaction is inconsistent between experiments. What could be the cause?
Answer: Inconsistent results often point to variability in reaction conditions or reagent quality.
-
Potential Cause 1: pH Fluctuation. During large-scale labeling reactions, the hydrolysis of the NHS ester can release N-hydroxysuccinimide, leading to a drop in the pH of the reaction mixture.[6][7]
-
Potential Cause 2: Variable Reagent Quality. Impurities in the this compound or the solvents can affect the reaction outcome.
-
Solution: Use high-quality reagents, including anhydrous DMSO or amine-free DMF.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an this compound reaction?
The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5.[3][6] The reaction is strongly pH-dependent.[6][7] At a lower pH, the primary amine is protonated and thus unreactive.[2][6] Conversely, at a higher pH, the rate of NHS ester hydrolysis significantly increases, which competes with the desired reaction and reduces the overall efficiency.[2][3][6] For many applications, a pH of 8.3-8.5 is considered optimal.[6][7]
Q2: Which buffers are recommended for this compound conjugations?
Phosphate, carbonate-bicarbonate, HEPES, and borate buffers are commonly used for NHS ester reactions within the recommended pH range of 7.2 to 8.5.[3][6][8] A 0.1 M sodium bicarbonate solution is a frequently recommended choice.[7] For proteins that are sensitive to higher pH, phosphate-buffered saline (PBS) at pH 7.4 can be used, though this may slow down the reaction rate and require longer incubation times.[6]
Q3: Are there any buffers I should avoid?
Yes, you should avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[3][4][6] These buffers will compete with the target molecule for reaction with the NHS ester, leading to lower conjugation efficiency.[3][6] However, Tris or glycine buffers can be useful for quenching the reaction at the end of the procedure.[3][6]
Q4: How should I store and handle this compound?
This compound is moisture-sensitive and should be stored at -20°C with a desiccant.[4][9][10] To avoid moisture condensation onto the product, it is crucial to allow the vial to equilibrate to room temperature before opening.[4][5][8]
Q5: How do I stop (quench) the conjugation reaction?
To stop the reaction, you can add a small molecule containing a primary amine.[3] Common quenching reagents include Tris, glycine, or hydroxylamine (B1172632) at a final concentration of 20-50 mM.[8][11]
Quantitative Data Summary
Table 1: Half-life of NHS Ester Hydrolysis at Various pH Values
| pH | Temperature | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0°C | 4-5 hours | [3] |
| 8.0 | N/A | 1 hour | [11] |
| 8.6 | 4°C | 10 minutes | [3] |
Table 2: Recommended Reaction Parameters for NHS Ester Conjugation
| Parameter | Recommended Range/Value | Reference(s) |
| pH | 7.2 - 8.5 (Optimal: 8.3-8.5) | [1][3][6] |
| Temperature | 4°C to Room Temperature (25°C) | [1][3] |
| Reaction Time | 30 minutes to 4 hours (can be extended to overnight at 4°C) | [1][3] |
| Buffer | Amine-free buffers such as Phosphate, Bicarbonate, HEPES, Borate | [1][3][6] |
| NHS Ester Solvent | Anhydrous DMSO or DMF | [1][6][9] |
| Molar Ratio | Varies depending on the protein and desired degree of labeling. A 5-20 fold molar excess of the NHS ester is a common starting point. | [1] |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with this compound
-
Prepare Protein Solution:
-
Prepare this compound Solution:
-
Reaction:
-
Incubation:
-
Quenching (Optional):
-
To stop the reaction, add a quenching reagent with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.[8]
-
-
Purification:
-
Remove excess, unreacted this compound and the NHS byproduct from the labeled protein using a desalting column, gel filtration, or dialysis.[8]
-
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: General experimental workflow for NHS ester bioconjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Provide PEG Linkers for the pharmaceutical and biotech industry especially ADC conjugation, and also lipids like API, Biulding Blocks.| BorenPharm [borenpharm.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound, 2801772-86-9 | BroadPharm [broadpharm.com]
- 10. This compound - Immunomart [immunomart.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Azido-PEG10-NHS Ester Reactions
Welcome to the technical support center for Azido-PEG10-NHS ester reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common problems and provide clear guidance for successful bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with primary amines?
The optimal pH for the reaction of NHS esters with primary amines (e.g., the N-terminus of a protein or the side chain of a lysine (B10760008) residue) is between 7.2 and 8.5.[1][2][3] A pH of 8.3-8.5 is often recommended as a starting point.[2][4] Within this range, the primary amine is sufficiently deprotonated and nucleophilic to react with the NHS ester, while the rate of hydrolysis of the NHS ester is minimized.[5] At a lower pH, the amine groups are protonated and thus unreactive.[2][5] At a pH above 8.5, the rate of hydrolysis of the NHS ester significantly increases, which competes with the desired conjugation reaction and can lead to lower yields.[1][5]
Q2: Which buffers are compatible with this compound reactions, and which should be avoided?
It is critical to use amine-free buffers for your reaction. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218), will compete with your target molecule for reaction with the NHS ester, significantly reducing the conjugation efficiency.[1][2][6][7][8] If your protein is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is necessary before starting the conjugation.[1][2]
Q3: How should I properly store and handle the this compound reagent?
This compound is highly sensitive to moisture and should be stored in a desiccated environment at -20°C.[1][6][8][9] Before opening, it is crucial to allow the vial to equilibrate to room temperature to prevent condensation of moisture onto the reagent.[1][6][7][8] It is recommended to dissolve the NHS ester in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[1][2][6] Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.[1][2]
Q4: What is the primary side reaction that competes with the desired NHS ester conjugation?
The main competing side reaction is the hydrolysis of the NHS ester in the presence of water.[3][5][10] This reaction forms an unreactive carboxylic acid and N-hydroxysuccinimide (NHS), reducing the amount of active reagent available to react with your target molecule.[3][5] The rate of hydrolysis is highly dependent on the pH of the reaction buffer, increasing significantly at higher pH values.[5][10]
Q5: Can this compound react with other functional groups on a protein besides primary amines?
Yes, while NHS esters are most reactive towards primary amines, they can also react with other nucleophilic groups, though generally to a lesser extent.[3][11] These side reactions can occur with the hydroxyl groups of serine, threonine, and tyrosine residues, forming unstable ester linkages.[3][11][12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Suboptimal pH | Verify that the reaction buffer pH is within the optimal range of 7.2-8.5 using a calibrated pH meter.[1][2] |
| Incompatible Buffer | Ensure the buffer is free of primary amines (e.g., Tris, glycine). If necessary, perform a buffer exchange into a compatible buffer like PBS, HEPES, or borate (B1201080) buffer.[1][2] | |
| Hydrolyzed NHS Ester Reagent | The reagent may have been compromised by moisture. Always allow the vial to warm to room temperature before opening and prepare fresh solutions in anhydrous DMSO or DMF immediately before use.[1][6][7][8] | |
| Low Reactant Concentration | The rate of hydrolysis is a more significant competitor in dilute protein solutions.[1] If possible, increase the concentration of your protein (a typical starting concentration is 1-10 mg/mL) and/or the molar excess of the this compound.[2][13] | |
| Steric Hindrance | The primary amine on the target molecule may be sterically hindered. Consider using a crosslinker with a longer spacer arm if this is a persistent issue.[2] | |
| Protein Aggregation or Precipitation | High Degree of Labeling | A high molar ratio of NHS ester to your protein can sometimes lead to aggregation.[2] Perform small-scale pilot reactions with varying molar ratios to determine the optimal condition. |
| Hydrophobic NHS Ester | While the PEG chain in this compound enhances hydrophilicity, excessive labeling can still lead to solubility issues. The PEG spacer in this compound is designed to increase the hydrophilicity of the final conjugate.[1] | |
| High Background or Non-Specific Binding | Excess Unreacted NHS Ester | If not properly quenched or removed, the excess NHS ester can react with other primary amines in downstream applications.[2] After the reaction, add a quenching buffer such as Tris or glycine to stop the reaction.[10][14] |
| Protein Aggregation | See the solutions for "Protein Aggregation or Precipitation" above. | |
| NHS Ester Reagent Won't Dissolve or Precipitates | Poor Solubility in Aqueous Buffer | This compound, like many non-sulfonated NHS esters, may have limited solubility in aqueous solutions.[10] First, dissolve the reagent in a water-miscible organic solvent such as anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM) before adding it to the reaction buffer.[2][6] The volume of the organic solvent should generally not exceed 10% of the total reaction volume.[2][6] |
| Reagent Quality | The NHS ester may have hydrolyzed due to improper storage. Ensure the reagent has been stored correctly in a desiccated environment at -20°C.[1][6][8] |
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Reaction pH | 7.2 - 8.5[1][2][3][10] | Optimal balance between amine reactivity and minimizing NHS ester hydrolysis. A pH of 8.3-8.5 is often a good starting point.[2][4] |
| Reaction Temperature | Room temperature (20-25°C) or 4°C[2][10] | Lower temperatures can help minimize hydrolysis but may require longer incubation times.[13] |
| Reaction Time | 30-60 minutes at room temperature; 2 hours to overnight at 4°C[2][6] | Optimization may be required based on the specific reactants. |
| Protein Concentration | 1-10 mg/mL[2][6] | Higher concentrations can favor the desired conjugation reaction over hydrolysis.[1] |
| Molar Excess of NHS Ester | 10- to 50-fold | This is a starting point and should be optimized for each specific application. A 20-fold molar excess is commonly used.[6][7] |
| Organic Solvent Concentration | < 10% of total reaction volume[2][6] | To maintain protein stability and avoid precipitation. |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with this compound
-
Buffer Exchange (if necessary): If your protein is in a buffer containing primary amines (e.g., Tris, glycine), exchange it into an amine-free buffer such as Phosphate-Buffered Saline (PBS) at a pH of 7.2-8.5. This can be done using dialysis, desalting columns, or spin filtration.
-
Prepare Protein Solution: Adjust the concentration of your protein in the reaction buffer to 1-10 mg/mL.
-
Prepare this compound Solution: Immediately before use, allow the vial of this compound to equilibrate to room temperature. Dissolve the required amount of the reagent in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Reaction: Add the desired molar excess of the this compound solution to the protein solution while gently vortexing. The final volume of the organic solvent should not exceed 10% of the total reaction volume.[2][6]
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[2][6] The optimal time may vary depending on the protein and desired degree of labeling.
-
Quenching (Optional but Recommended): To stop the reaction, add a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[14] Incubate for an additional 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted this compound and reaction byproducts (e.g., hydrolyzed NHS ester, free NHS) from the labeled protein. This is commonly achieved using size-exclusion chromatography (SEC), dialysis, or spin filtration.[6][]
-
Characterization: Analyze the final conjugate to determine the degree of labeling. This can be done using techniques such as mass spectrometry (MS) or HPLC.[16][17][18][19]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 8. Provide PEG Linkers for the pharmaceutical and biotech industry especially ADC conjugation, and also lipids like API, Biulding Blocks.| BorenPharm [borenpharm.com]
- 9. This compound|COA [dcchemicals.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Chances and pitfalls of chemical cross-linking with amine-reactive N-hydroxysuccinimide esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 16. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. lcms.cz [lcms.cz]
- 19. enovatia.com [enovatia.com]
Technical Support Center: Azido-PEG10-NHS Ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the hydrolysis of Azido-PEG10-NHS ester during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive groups?
This compound is a bifunctional crosslinker containing a polyethylene (B3416737) glycol (PEG) spacer. It has two primary reactive groups:
-
An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., on proteins, peptides, or other molecules) to form stable amide bonds.[1][2]
-
An azide group that can be used in "click chemistry" reactions, such as with alkynes in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[3]
Q2: What is hydrolysis in the context of this compound and why is it a problem?
Hydrolysis is a chemical reaction where the NHS ester group reacts with water.[4] This is a significant competing reaction to the desired conjugation with a primary amine.[1][5] The product of hydrolysis is a carboxylic acid, which is no longer reactive towards amines, leading to a reduced yield of the desired conjugated molecule.[4]
Q3: What are the key factors that influence the rate of NHS ester hydrolysis?
Several factors significantly impact the rate of NHS ester hydrolysis:
-
pH: The rate of hydrolysis increases significantly with increasing pH.[4][6] While a slightly alkaline pH is required for the amine to be deprotonated and reactive, a higher pH will accelerate the hydrolysis of the NHS ester.[5] The optimal pH range for NHS ester conjugation is typically between 7.2 and 8.5.[5][7]
-
Temperature: Higher temperatures increase the rate of all chemical reactions, including hydrolysis.[4] Reactions can be performed at room temperature for shorter periods or at 4°C for longer incubations to slow down hydrolysis.[6][7]
-
Time: The longer the this compound is in an aqueous environment, the greater the extent of hydrolysis.[4] Therefore, it is crucial to use the dissolved reagent immediately.[8][9]
-
Buffer Composition: Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the target molecule for reaction with the NHS ester.[7][8]
Troubleshooting Guide
Problem 1: Low or no conjugation efficiency.
-
Possible Cause 1: Hydrolysis of this compound.
-
Solution:
-
Optimize pH: Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.[7] A pH of 8.3-8.5 is often recommended for efficient labeling.[10][11]
-
Work Quickly: Dissolve the this compound in a suitable organic solvent like DMSO or DMF immediately before use and add it to the reaction mixture without delay.[8][9] Do not prepare stock solutions in aqueous buffers for storage.[8][12]
-
Control Temperature: Perform the reaction at room temperature for 30-60 minutes or on ice for 2 hours to overnight to balance reaction speed and hydrolysis.[7][8]
-
-
-
Possible Cause 2: Inappropriate buffer.
-
Solution: Use amine-free buffers such as phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, or borate (B1201080) buffers.[6][7] If your protein is in a buffer containing primary amines, perform a buffer exchange before starting the conjugation reaction.[8][12]
-
-
Possible Cause 3: Inactive reagent.
Problem 2: Inconsistent results between experiments.
-
Possible Cause 1: Variable reagent quality due to hydrolysis.
-
Possible Cause 2: pH drift during the reaction.
Data Presentation
Table 1: Half-life of NHS Esters at Different pH Values and Temperatures.
This table summarizes the stability of the NHS ester group under various conditions. The half-life is the time it takes for half of the NHS esters to hydrolyze.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
Data compiled from multiple sources.[5][6][14][15]
Experimental Protocols
General Protocol for Conjugation of a Protein with this compound
This protocol provides a general guideline. The optimal conditions may need to be determined empirically for each specific application.
Materials:
-
Protein or other amine-containing molecule in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.2-8.5).
-
This compound.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).
-
Desalting column or dialysis equipment for purification.
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.[10][13]
-
Prepare the this compound Solution:
-
Perform the Conjugation Reaction:
-
Quench the Reaction:
-
Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM.[7] This will react with any remaining unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: Workflow to minimize hydrolysis of this compound.
References
- 1. glenresearch.com [glenresearch.com]
- 2. precisepeg.com [precisepeg.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. broadpharm.com [broadpharm.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. PEG LinersNHS-PEG-Azido Reagents-Provide PEG Linkers for the pharmaceutical and biotech industry especially ADC conjugation, and also lipids like API, Biulding Blocks.| BorenPharm [borenpharm.com]
- 13. interchim.fr [interchim.fr]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. help.lumiprobe.com [help.lumiprobe.com]
Technical Support Center: Optimizing Azido-PEG10-NHS Ester Labeling
Welcome to the technical support center for Azido-PEG10-NHS ester labeling. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent for their bioconjugation needs. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a primary amine?
The optimal pH for the reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine is in the range of 7.2 to 8.5.[1][2][3][4][5] For many applications, a pH of 8.3-8.5 is considered ideal to achieve a balance between efficient amine acylation and minimal hydrolysis of the NHS ester.[6][7][8] At a lower pH, the primary amines are protonated and less available to react, while at a higher pH, the rate of NHS ester hydrolysis increases significantly, which competes with the desired labeling reaction.[1][3][6][7][8][9]
Q2: Which buffers are recommended for this compound labeling?
It is crucial to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the NHS ester.[1][10][11][12] Recommended buffers include:
-
Phosphate-buffered saline (PBS) at a pH of 7.2-7.5.[3][11][13]
-
Borate (B1201080) buffer (50 mM).[14][15][16]
Q3: Which buffers should be avoided?
Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), are incompatible with NHS ester reactions and should be avoided.[1][3][10][11][12] These buffers will lead to significantly reduced labeling efficiency.[1] However, Tris or glycine can be used at the end of the reaction to quench any unreacted NHS ester.[2][4][5][13]
Q4: My this compound is not soluble in my aqueous reaction buffer. What should I do?
This compound, like many NHS esters, may have limited solubility in aqueous solutions.[6][7] To overcome this, the reagent can first be dissolved in a small amount of a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.[3][6][7][9][10][11][17] It is critical to use high-quality, amine-free DMF, as it can degrade to dimethylamine, which can react with the NHS ester.[6] The final concentration of the organic solvent in the reaction should be kept low, typically not exceeding 10%.[17]
Q5: What is the primary competing reaction, and how can I minimize it?
The primary competing reaction is the hydrolysis of the NHS ester, where it reacts with water to form an unreactive carboxylic acid.[2][4][5][9][18][19] The rate of hydrolysis is highly dependent on pH, increasing as the pH rises.[2][4][5][9][18] To minimize hydrolysis, it is recommended to:
-
Perform the reaction within the optimal pH range of 7.2-8.5.[1][2][3]
-
Prepare the this compound solution immediately before use.[10][11] Do not prepare stock solutions for long-term storage in aqueous buffers.[10][11]
-
Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to slow down the hydrolysis rate.[1][2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Suboptimal pH | Verify the pH of your reaction buffer is within the 7.2-8.5 range using a calibrated pH meter.[1] For many proteins, a pH of 8.3-8.5 is optimal.[3][6][7] |
| Hydrolysis of NHS Ester | Prepare the this compound solution immediately before use.[10][11] Consider performing the reaction at 4°C overnight to minimize hydrolysis.[1] | |
| Presence of Primary Amines in Buffer | Ensure you are using an amine-free buffer such as PBS, bicarbonate, or borate.[1][3] Avoid buffers like Tris and glycine.[1][3][10] | |
| Inactive NHS Ester Reagent | The reagent may have hydrolyzed due to improper storage. Store this compound in a dry, light-protected container at -20°C.[10][11] | |
| Low Reactant Concentration | Increase the concentration of your target molecule and/or the molar excess of the this compound.[1] | |
| Protein Precipitation after Labeling | Over-labeling | The addition of too many PEG chains can alter the protein's properties and lead to precipitation.[1] Reduce the molar excess of the this compound used in the reaction. |
| High Concentration of Organic Solvent | If dissolving the NHS ester in DMSO or DMF, ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%).[17] | |
| Incorrect Buffer Conditions | Ensure the final pH and buffer composition are suitable for your specific protein's stability. | |
| High Background/Non-Specific Binding in Downstream Applications | Hydrolysis of NHS Ester | Unreacted, hydrolyzed NHS ester can lead to non-specific binding.[20] Ensure efficient removal of unreacted labeling reagent after the reaction through dialysis or size-exclusion chromatography. |
| Excess Labeling | Over-modification can increase non-specific interactions.[20] Optimize the molar ratio of NHS ester to your protein. | |
| Inadequate Quenching | After the desired reaction time, quench any unreacted NHS ester by adding a small amount of an amine-containing buffer like Tris or glycine.[2][4][5][13] |
Quantitative Data Summary
Table 1: Half-life of NHS Esters at Various pH and Temperature Conditions
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[2][4][5] |
| 8.0 | Room Temperature | ~210 minutes[21][22] |
| 8.5 | Room Temperature | ~180 minutes[21][22] |
| 8.6 | 4 | 10 minutes[2][4][5][13] |
| 9.0 | Room Temperature | ~125 minutes[21][22] |
Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.
Experimental Protocols & Visualizations
General Protocol for Labeling a Protein with this compound
This protocol provides a general guideline. Optimization may be required for your specific protein and application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Protein Solution: Ensure your protein is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL.[3] If necessary, perform a buffer exchange.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in a small volume of anhydrous DMSO or DMF.[3][6][7]
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution.[20] Gently mix and incubate for 30-60 minutes at room temperature or for 2 hours on ice.[17]
-
Quench the Reaction (Optional): Add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature to stop the reaction.[20]
-
Purify the Conjugate: Remove unreacted this compound and byproducts using a desalting column or dialysis.
-
Characterize the Conjugate: Determine the degree of labeling using appropriate analytical techniques.
-
Storage: Store the purified conjugate under conditions that are optimal for the non-labeled protein, typically at 4°C or -20°C, protected from light.
Caption: Chemical reaction of this compound with a primary amine.
Caption: A logical workflow for troubleshooting low labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. interchim.fr [interchim.fr]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 12. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. help.lumiprobe.com [help.lumiprobe.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
Side reactions of Azido-PEG10-NHS ester and how to avoid them.
Welcome to the technical support center for Azido-PEG10-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on avoiding side reactions and troubleshooting common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction when using this compound, and how can I minimize it?
A1: The primary and most significant side reaction is the hydrolysis of the N-hydroxysuccinimide (NHS) ester group by water.[1][2][3] This reaction competes directly with the desired reaction with primary amines on your target molecule, leading to a lower conjugation yield.[1][2][3] The rate of hydrolysis is highly dependent on pH and temperature.[1][2][3]
To minimize hydrolysis:
-
Control the pH: The optimal pH range for NHS ester conjugation is between 7.2 and 8.5.[2] A pH below 7.2 will result in the protonation of primary amines, making them less reactive, while a pH above 8.5 significantly accelerates the rate of hydrolysis.[4] A common starting point is a pH of 8.3-8.5.[4][5]
-
Maintain a low temperature: Performing the reaction at 4°C can help to slow down the rate of hydrolysis.[1][2]
-
Prepare fresh solutions: Always prepare your this compound solution immediately before use.[4][6][7] Do not prepare stock solutions for long-term storage, as the NHS ester moiety will readily hydrolyze.[6][7]
-
Use anhydrous solvents: If dissolving the this compound in an organic solvent like DMSO or DMF, ensure the solvent is anhydrous to prevent premature hydrolysis.[4]
Q2: Are there any other, less common, side reactions I should be aware of?
A2: While the reaction with primary amines is the most predominant, NHS esters can, under certain conditions, react with other nucleophilic residues on a protein, such as the hydroxyl groups of serine and threonine or the phenolic hydroxyl group of tyrosine. However, these reactions are generally much less efficient than the reaction with primary amines and the resulting ester or thioester linkages are less stable.[8][9]
Q3: Can the azide (B81097) group on the this compound participate in side reactions during the NHS ester conjugation step?
A3: The azide group is generally considered bioorthogonal, meaning it is unreactive with the functional groups typically found in biological molecules under standard NHS ester conjugation conditions.[10] This allows for a two-step conjugation strategy where the NHS ester first reacts with an amine, and the azide is then available for a subsequent "click" reaction, such as a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC).
However, it is important to avoid the presence of strong reducing agents in your reaction buffer, as these can potentially reduce the azide group.
Q4: My protein precipitates during or after the conjugation reaction. What could be the cause and how can I fix it?
A4: Protein precipitation can be caused by a few factors:
-
Over-labeling: Excessive modification of lysine (B10760008) residues can alter the surface charge and solubility of the protein, leading to aggregation. To resolve this, reduce the molar excess of the this compound in your reaction or shorten the reaction time.
-
High concentration of organic solvent: Many NHS esters are first dissolved in an organic solvent like DMSO or DMF. Adding too large a volume of this to your aqueous protein solution can cause precipitation. It is recommended to keep the final concentration of the organic solvent below 10% of the total reaction volume.[4][6]
Q5: I am seeing low or no conjugation. What are the likely causes?
A5: Low conjugation yield is a common issue that can often be traced back to a few key factors:
-
Hydrolyzed Reagent: The this compound is moisture-sensitive.[6][7] If not stored and handled properly, it can hydrolyze, rendering it inactive. Always store the reagent at -20°C with a desiccant and allow it to equilibrate to room temperature before opening to prevent condensation.[6][7]
-
Incorrect Buffer: The use of buffers containing primary amines, such as Tris or glycine, is a frequent cause of low yield.[2][6][7] These buffers will compete with your target molecule for the NHS ester. Use amine-free buffers like phosphate (B84403), bicarbonate, HEPES, or borate.[2][4] If your protein is in an incompatible buffer, a buffer exchange step is necessary before starting the conjugation.[4]
-
Suboptimal pH: As mentioned in Q1, the pH of the reaction is critical. A pH that is too low will result in unreactive, protonated amines.[4]
-
Low Protein Concentration: In dilute protein solutions, the competing hydrolysis reaction is more significant.[2] If possible, increase the concentration of your protein to favor the desired conjugation reaction.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Conjugation Yield | 1. Hydrolysis of NHS ester: Reagent is inactive due to moisture. | 1a. Use a fresh aliquot of this compound. 1b. Ensure proper storage at -20°C with desiccant.[6][7] 1c. Prepare the reagent solution immediately before use in anhydrous DMSO or DMF.[4][6][7] |
| 2. Incorrect buffer: Buffer contains primary amines (e.g., Tris, glycine). | 2a. Use an amine-free buffer such as phosphate, bicarbonate, HEPES, or borate.[2][4] 2b. Perform a buffer exchange if the initial protein solution contains amines.[4] | |
| 3. Suboptimal pH: Reaction pH is too low (<7.2). | 3. Adjust the pH of the reaction buffer to the optimal range of 7.2-8.5.[2][4] | |
| 4. Low protein concentration: Hydrolysis outcompetes the conjugation reaction. | 4. Increase the concentration of the protein in the reaction mixture. | |
| Protein Precipitation | 1. Over-labeling: High molar excess of the NHS ester. | 1a. Reduce the molar ratio of this compound to the protein. 1b. Decrease the reaction incubation time. |
| 2. High concentration of organic solvent: Exceeding 10% of the total reaction volume. | 2. Minimize the volume of organic solvent used to dissolve the NHS ester.[4][6] | |
| Lack of Reproducibility | 1. Inconsistent NHS ester activity: Degradation of the reagent over time. | 1a. Aliquot the solid reagent upon receipt and use a fresh aliquot for each experiment. 1b. Standardize the time between dissolving the reagent and adding it to the reaction. |
| 2. Variations in reaction conditions: Inconsistent time, temperature, or pH. | 2. Standardize all reaction parameters, including incubation time, temperature, and buffer pH, for all experiments. |
Quantitative Data
The stability of the NHS ester is critically dependent on the pH and temperature of the reaction environment. The table below summarizes the half-life of NHS ester hydrolysis under various conditions.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference |
| 7.0 | 0 | 4 - 5 hours | [1][3] |
| 8.6 | 4 | 10 minutes | [1][3] |
| 7.4 | Room Temp | > 120 minutes | |
| 9.0 | Room Temp | < 9 minutes |
Experimental Protocols
Protocol 1: Standard Conjugation of this compound to a Protein
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M phosphate buffer, 150 mM NaCl, pH 7.2-8.5)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution: Ensure the protein solution is at a concentration of 1-5 mg/mL in an amine-free buffer. If the protein is in a buffer containing primary amines, perform a buffer exchange.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-20 mM stock solution.
-
Reaction: Add a 20- to 50-fold molar excess of the this compound solution to the protein solution. Gently mix immediately. The final concentration of the organic solvent should be less than 10% of the total reaction volume.[4][6]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris. Incubate for 15 minutes.
-
Purification: Remove excess, unreacted this compound and the N-hydroxysuccinimide byproduct using a desalting column or dialysis.[10] Common methods for purifying PEGylated proteins include Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC).[10]
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: Troubleshooting decision tree for low conjugation yield.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. A bio-orthogonal functionalization strategy for site-specific coupling of antibodies on vesicle surfaces after self-assembly - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY01136F [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Selective Enrichment and Identification of Azide-tagged Cross-linked Peptides Using Chemical Ligation and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrpr.com [ijrpr.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Conjugation of chemical handles and functional moieties to DNA during solid phase synthesis with sulfonyl azides - PMC [pmc.ncbi.nlm.nih.gov]
Impact of buffer choice on Azido-PEG10-NHS ester reactions.
Welcome to our dedicated support center for Azido-PEG10-NHS ester reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an this compound reaction?
The optimal pH range for reacting this compound with primary amines is between 7.2 and 8.5.[1][][3][4][5][6] The reaction is highly dependent on pH.[4][5][7][8] At a lower pH, the primary amine groups on your molecule of interest are protonated and therefore less nucleophilic, leading to a slower reaction rate.[4][5][7][8] Conversely, at a higher pH (above 8.5), the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired amine reaction and can lower your overall yield.[1][4][5][7][9] For many standard applications, a pH of 8.3-8.5 is considered optimal for achieving a good balance between reaction rate and stability of the NHS ester.[7][10][11]
Q2: Which buffers are recommended for this compound conjugations?
Phosphate (B84403), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are all suitable for NHS ester reactions, provided they are within the recommended pH range of 7.2 to 8.5.[1][3][4][5] 0.1 M sodium bicarbonate or 0.1 M phosphate buffer at a pH of 8.3-8.5 are commonly used.[5][7][10]
Q3: Are there any buffers I should avoid?
Yes, it is critical to avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218).[1][4][5][12][13][14][15] These buffers will compete with your target molecule for reaction with the this compound, leading to significantly reduced conjugation efficiency and the formation of undesired byproducts.[1][4][5][14] However, Tris or glycine buffers can be useful for quenching the reaction once it has reached completion.[1][5][16]
Q4: My this compound is not very soluble in my aqueous reaction buffer. What should I do?
Many non-sulfonated NHS esters, including those with PEG linkers, can have limited water solubility.[1][16] It is common practice to first dissolve the this compound in a small amount of a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to the aqueous reaction mixture.[1][5][7][10][12][14][16] It is crucial to use high-quality, amine-free DMF, as impurities like dimethylamine (B145610) can react with the NHS ester.[7] The final concentration of the organic solvent in the reaction should typically be kept below 10% to avoid denaturation of proteins.[5][13][14]
Q5: At what temperature and for how long should I run the reaction?
NHS ester conjugations are typically performed for 30 minutes to 4 hours at room temperature or overnight at 4°C.[1][3][4][10][17] Lowering the temperature to 4°C can help to minimize the competing hydrolysis reaction, which may be beneficial if you are experiencing low yields, but this will likely require a longer incubation time to achieve the desired level of conjugation.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Labeling Efficiency | Incorrect Buffer pH: The pH of your reaction buffer is outside the optimal 7.2-8.5 range.[4][5] | Verify the buffer pH with a calibrated pH meter and adjust if necessary. For many applications, a pH of 8.3-8.5 is ideal.[5][7] |
| Presence of Primary Amines in Buffer: Use of amine-containing buffers like Tris or glycine.[1][4][5] | Perform a buffer exchange of your sample into a non-amine containing buffer such as PBS, bicarbonate, or borate buffer before starting the conjugation.[4][14] | |
| Hydrolysis of this compound: The reagent has degraded due to moisture or prolonged exposure to aqueous conditions before reacting with the target molecule.[4][5][14] | Prepare the this compound solution immediately before use.[5][13][14] Consider performing the reaction at 4°C to slow down the rate of hydrolysis.[4] | |
| Low Reactant Concentration: The concentration of your protein or molecule to be labeled is too low, allowing the competing hydrolysis reaction to dominate.[1][4] | If possible, increase the concentration of your target molecule. A protein concentration of at least 2 mg/mL is often recommended.[4][5] You can also try increasing the molar excess of the this compound.[4] | |
| Inactive this compound: The reagent may have degraded due to improper storage. | Store Azido-PEG10-NHS esters in a dry, light-protected container at -20°C.[][5] Avoid repeated freeze-thaw cycles.[] Equilibrate the vial to room temperature before opening to prevent moisture condensation.[13][14] | |
| Protein Aggregation/Precipitation | High Organic Solvent Concentration: The concentration of DMSO or DMF used to dissolve the NHS ester is too high, causing the protein to precipitate. | Keep the final concentration of the organic solvent in the reaction mixture to a minimum, generally between 0.5% and 10%.[1][5] |
| Protein Instability: The protein may not be stable at the reaction pH or temperature. | Consider performing the reaction at a lower pH (e.g., PBS at pH 7.4) and a lower temperature (4°C), although this may necessitate a longer reaction time.[5][17] | |
| Inconsistent Results | Acidification of Reaction Mixture: During large-scale labeling reactions, the hydrolysis of the NHS ester can release N-hydroxysuccinimide, leading to a drop in the pH of the reaction mixture.[5][7] | Monitor the pH of the reaction throughout the process and adjust as needed, or use a more concentrated buffer to maintain a stable pH.[5][7][10] |
| Variable Reagent Quality: Impurities in the this compound or the organic solvents can negatively impact the reaction outcome. | Use high-quality reagents, including anhydrous DMSO or amine-free DMF.[5] |
Quantitative Data Summary
The stability of the NHS ester is a critical factor in the success of the conjugation reaction. The primary competing reaction is hydrolysis, which is highly pH-dependent.
Table 1: Half-life of NHS Esters at Different pH and Temperatures
| pH | Temperature | Approximate Half-life |
| 7.0 | 0°C | 4-5 hours[1][9] |
| 8.6 | 4°C | 10 minutes[1][9] |
Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general guideline. Optimization may be required for your specific protein and application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or amine-free DMF
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[5]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Ensure your protein is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL.[5] If necessary, perform a buffer exchange.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in a small volume of anhydrous DMSO or amine-free DMF.[5]
-
Perform the Conjugation: Add a calculated molar excess of the dissolved this compound to your protein solution. The final concentration of the organic solvent should not exceed 10%.[14]
-
Incubate: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.[10][17]
-
Quench the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM Tris and incubate for 15-30 minutes.[12]
-
Purify the Conjugate: Remove unreacted this compound and byproducts using a desalting column or dialysis.
Visualizations
Caption: Troubleshooting workflow for low conjugation efficiency.
Caption: Competing reactions of an NHS ester.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. interchim.fr [interchim.fr]
- 11. precisepeg.com [precisepeg.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. broadpharm.com [broadpharm.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 16. covachem.com [covachem.com]
- 17. glenresearch.com [glenresearch.com]
Troubleshooting low yield in PROTAC synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs), with a focus on addressing issues of low yield.
Troubleshooting Guides
This section offers step-by-step solutions to specific problems that can arise during PROTAC synthesis.
Problem: Low Yield During Amide Coupling Step
Low yields in amide coupling reactions are a frequent bottleneck in PROTAC synthesis. This guide provides a systematic approach to troubleshooting this critical step.
Possible Causes and Solutions:
-
Inefficient Activation of Carboxylic Acid: The carboxylic acid partner may not be effectively activated for nucleophilic attack by the amine.
-
Solution:
-
Choice of Coupling Reagent: If using standard coupling reagents like HATU or HBTU, ensure they are fresh and stored under anhydrous conditions. Consider switching to a different class of coupling reagent, such as one based on a different activating agent (e.g., COMU or T3P).
-
Reaction Time and Temperature: Extend the reaction time (e.g., from overnight to 24-48 hours) or gently increase the temperature (e.g., from room temperature to 40°C). Monitor the reaction progress by LC-MS to avoid decomposition.
-
-
-
Poor Nucleophilicity of the Amine: The amine component may be sterically hindered or electronically deactivated.
-
Solution:
-
Base Selection: Ensure an appropriate non-nucleophilic base, such as DIPEA or 2,4,6-collidine, is used in sufficient excess (typically 2-4 equivalents) to neutralize any acid formed and to deprotonate the amine salt.
-
Solvent Choice: Use a polar aprotic solvent like DMF or NMP to ensure all reactants are fully dissolved.
-
-
-
Side Reactions: Undesired side reactions can consume starting materials or the desired product.
-
Solution:
-
Anhydrous Conditions: Strictly maintain anhydrous conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of activated esters.
-
Order of Addition: Add the coupling reagent to the carboxylic acid and base first, allow for a pre-activation period (e.g., 5-15 minutes), and then add the amine.
-
-
Problem: Inefficient "Click Chemistry" (CuAAC) Ligation
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a popular method for the final ligation step in PROTAC synthesis due to its high efficiency. However, low yields can still occur.
Possible Causes and Solutions:
-
Catalyst Inactivation: The Cu(I) catalyst is prone to oxidation, which renders it inactive.
-
Solution:
-
Reducing Agent: Use a fresh solution of a reducing agent like sodium ascorbate (B8700270) to maintain the copper in its active Cu(I) state.
-
Ligand: Incorporate a copper-stabilizing ligand, such as TBTA or BTTAA, to prevent oxidation and improve catalytic turnover.
-
-
-
Poor Solubility of Reactants: The azide (B81097) or alkyne starting materials may not be fully soluble in the reaction solvent.
-
Solution:
-
Solvent System: Employ a solvent mixture that can dissolve both polar and nonpolar reactants, such as a mixture of t-BuOH/water or DMF.
-
-
-
Impure Starting Materials: Impurities in the azide or alkyne components can interfere with the reaction.
-
Solution:
-
Purification: Ensure the purity of the starting materials by appropriate purification methods (e.g., column chromatography or recrystallization) before the click reaction.
-
-
Problem: Difficulty in Final PROTAC Purification
The final purification of the PROTAC molecule can be challenging due to its often high molecular weight and complex structure, leading to product loss.
Possible Causes and Solutions:
-
Poor Chromatographic Resolution: The PROTAC may co-elute with impurities during column chromatography.
-
Solution:
-
Column and Solvent System Optimization: Experiment with different stationary phases (e.g., C18, C8, phenyl-hexyl) and mobile phase gradients in reverse-phase HPLC. The use of a different modifier (e.g., formic acid vs. trifluoroacetic acid) can also alter selectivity.
-
Alternative Purification Techniques: Consider alternative methods such as size-exclusion chromatography (SEC) or supercritical fluid chromatography (SFC) for challenging separations.
-
-
-
Product Insolubility: The purified PROTAC may precipitate out of the collection fractions.
-
Solution:
-
Solvent Choice: Use a solvent in which the PROTAC is known to be soluble for the final evaporation and reconstitution steps. Adding a small amount of DMSO or DMF can often aid solubility.
-
-
-
Decomposition on Silica (B1680970) Gel: PROTACs with acid- or base-sensitive functional groups may degrade on standard silica gel.
-
Solution:
-
Neutralized Silica: Use silica gel that has been neutralized with a base like triethylamine.
-
Alternative Stationary Phases: Employ less acidic stationary phases like alumina (B75360) or use reverse-phase flash chromatography.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for maximizing the overall yield of a PROTAC synthesis?
The most critical factors include the careful design of the synthetic route, the choice of robust and high-yielding reactions for linker conjugation and final ligation, and the optimization of purification steps to minimize product loss. A modular approach, where the warhead, linker, and E3 ligase ligand are synthesized and purified separately before the final coupling steps, often leads to higher overall yields.
Q2: How does the choice of linker affect the synthetic yield?
The linker's chemical composition and functional groups can significantly impact the ease and efficiency of the coupling reactions.[1] For instance, simple alkyl or PEG linkers with terminal amine or carboxylic acid groups are generally compatible with standard amide coupling conditions.[2] The use of "clickable" linkers containing azide or alkyne functionalities can lead to very high yields in the final ligation step.[3] However, more complex or rigid linkers may require more specialized and optimized reaction conditions.
Q3: What are typical yields for the key synthetic steps in PROTAC synthesis?
Yields can vary widely depending on the specific substrates and reaction conditions. However, some general ranges are:
-
Amide Coupling: Yields can range from moderate to good (40-80%), but can be lower with sterically hindered substrates.
-
Click Chemistry (CuAAC): This reaction is known for its high efficiency, with yields often exceeding 80% and in some cases reaching up to 90%.[3]
-
Final Purification: Recovery from preparative HPLC can be a significant source of yield loss, with recoveries sometimes as low as 30-60%.
Q4: When should I consider using solid-phase synthesis for my PROTAC?
Solid-phase synthesis can be advantageous when preparing a library of PROTACs with variations in the linker or one of the ligands.[4] It simplifies the purification process as excess reagents and byproducts can be washed away, and the final product is cleaved from the resin in the last step. However, the initial setup and optimization of solid-phase synthesis can be more time-consuming than solution-phase synthesis for a single target molecule.
Data Presentation
Table 1: Comparison of Common Coupling Reactions in PROTAC Synthesis
| Reaction Type | Coupling Reagents | Typical Solvents | Temperature (°C) | Typical Yields (%) | Advantages | Disadvantages |
| Amide Coupling | HATU, HBTU, EDC/Oxyma | DMF, DCM, NMP | 0 - 40 | 40 - 80 | Readily available reagents, well-established protocols. | Can be low-yielding with hindered substrates, potential for side reactions. |
| Click Chemistry (CuAAC) | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O, DMF | Room Temperature | >80 - 90+[3] | High yield, high functional group tolerance, bioorthogonal. | Requires azide and alkyne functionalized precursors. |
| Suzuki Coupling | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Toluene, Dioxane, DMF/H₂O | 80 - 110 | 50 - 90 | Forms stable C-C bonds, good for rigid linkers. | Requires boronic acid/ester and halide precursors, potential for metal contamination. |
| Sonogashira Coupling | Pd/Cu Catalyst, Base (e.g., Et₃N) | THF, DMF | Room Temperature - 60 | 60 - 95 | Forms C-C triple bonds, useful for rigid linkers. | Requires terminal alkyne and halide precursors. |
Table 2: Representative Overall Yields for Published PROTACs
| PROTAC Target | E3 Ligase | Final Ligation Method | Overall Yield (%) | Reference |
| BRD4 | CRBN | Amide Coupling | ~15-25 | (Example, not a direct citation) |
| ERα | VHL | Click Chemistry | ~30-40 | (Example, not a direct citation) |
| BTK | CRBN | Suzuki Coupling | ~10-20 | (Example, not a direct citation) |
| FAK | CRBN | Amide Coupling | ~5-15 | (Example, not a direct citation) |
Note: Overall yields are highly dependent on the number of synthetic steps and the complexity of the molecule. The values presented are illustrative examples.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M) under an inert atmosphere, add the coupling reagent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 5% citric acid), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the alkyne-functionalized component (1.0 eq) and the azide-functionalized component (1.0 eq) in a suitable solvent system (e.g., t-BuOH/H₂O 1:1).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final PROTAC by flash column chromatography or preparative HPLC.
Mandatory Visualization
Caption: A general workflow for PROTAC synthesis.
Caption: A troubleshooting decision tree for low PROTAC yield.
Caption: Androgen Receptor signaling and PROTAC-mediated degradation.
References
Technical Support Center: Aggregation Issues with PEGylated Proteins
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PEGylated proteins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common aggregation issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
A1: Protein aggregation during PEGylation is a multifaceted issue stemming from several potential causes:
-
Intermolecular Cross-linking: The use of bifunctional PEG linkers can physically connect multiple protein molecules, leading to the formation of large aggregates.[1]
-
High Protein Concentration: At elevated concentrations, protein molecules are in closer proximity, which increases the likelihood of intermolecular interactions and subsequent aggregation.[1]
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition significantly influence protein stability. Deviations from the optimal range for a specific protein can expose hydrophobic regions, promoting aggregation.[1]
-
PEG-Protein Interactions: While generally a stabilizer, interactions between the PEG polymer and the protein surface can sometimes induce conformational changes that favor aggregation. The length and structure of the PEG chain can influence these interactions.[1][2][3][4]
-
Poor Reagent Quality: Impurities or a high percentage of diol in a monofunctional PEG reagent can lead to unintended cross-linking.[1]
Q2: How can I detect and quantify aggregation of my PEGylated protein?
A2: Several analytical techniques are available to detect and quantify protein aggregation. It is often recommended to use orthogonal methods to obtain a comprehensive understanding of the aggregation profile.[5]
-
Size Exclusion Chromatography (SEC): This is a standard method that separates molecules based on their hydrodynamic volume. Aggregates, being larger, elute earlier than the monomeric PEGylated protein. When coupled with Multi-Angle Light Scattering (SEC-MALS), it can provide absolute molecular weight determination of the different species.[5][6][7]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion. It is highly sensitive to the presence of large aggregates.[8][9][10][11][12]
-
Non-Reducing SDS-PAGE: Under non-reducing conditions, sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can reveal the presence of high-molecular-weight species corresponding to covalently cross-linked protein aggregates.
-
Turbidity Measurements: An increase in the turbidity of a solution, measured by UV-Vis spectrophotometry, can indicate the formation of insoluble aggregates.[13][14][15][16][17]
Q3: What are the key strategies to prevent or minimize aggregation during the PEGylation reaction?
A3: Preventing aggregation during PEGylation involves optimizing the reaction conditions and considering the formulation components.
-
Optimize Reaction Conditions: Systematically screen for the optimal protein concentration, PEG-to-protein molar ratio, pH, and temperature. Lowering the temperature (e.g., to 4°C) can slow down the reaction rate and reduce aggregation.[1]
-
Incorporate Stabilizing Excipients: The addition of certain excipients to the reaction buffer can significantly enhance protein stability.[1]
-
Control the Reaction Rate: A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking. This can be achieved by lowering the temperature or through the stepwise addition of the activated PEG reagent.[1]
-
Consider Alternative PEGylation Strategies: If aggregation persists, exploring different PEGylation chemistries or using monofunctional PEG reagents can be beneficial. Site-specific PEGylation can also improve the homogeneity and stability of the conjugate.[18]
Troubleshooting Guides
Problem: I am observing significant precipitation/aggregation during my protein PEGylation reaction.
This guide provides a step-by-step approach to troubleshoot and mitigate protein aggregation during the PEGylation process.
It is highly recommended to perform small-scale screening experiments to identify the optimal parameters before proceeding with larger batches.
Experimental Protocol: Small-Scale PEGylation Screening
Objective: To identify the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation.
Materials:
-
Protein stock solution (e.g., 10 mg/mL in a suitable buffer)
-
Activated PEG stock solution (e.g., 100 mg/mL in the reaction buffer)
-
A series of buffers with varying pH values (e.g., pH 6.0, 7.0, 7.4, 8.0)
-
96-well plate or microcentrifuge tubes
-
Incubators or water baths at different temperatures (e.g., 4°C, room temperature)
-
Analytical instruments for aggregation analysis (e.g., DLS, SEC)
Procedure:
-
Set up a Screening Matrix: Prepare a series of small-scale reactions (e.g., 50-100 µL) in a 96-well plate or microcentrifuge tubes. Vary one parameter at a time while keeping others constant.
-
Protein Concentration: Test a range of concentrations (e.g., 0.5, 1, 2, 5 mg/mL).
-
PEG:Protein Molar Ratio: Evaluate different molar excesses of PEG (e.g., 1:1, 5:1, 10:1, 20:1).
-
pH: Screen a range of pH values around the protein's isoelectric point (pI) and its optimal stability pH.
-
Temperature: Conduct the reaction at different temperatures.
-
-
Reaction Incubation: Incubate the reactions for a predetermined time.
-
Analysis: After incubation, analyze the extent of aggregation in each reaction using a suitable analytical technique such as DLS to measure the polydispersity index (PDI) or SEC to quantify the percentage of high molecular weight species.
-
Data Interpretation: Identify the conditions that result in the lowest level of aggregation.
If optimizing the reaction conditions is insufficient, the addition of stabilizing excipients to the reaction buffer can help prevent aggregation.
Data Presentation: Common Stabilizing Excipients for PEGylation
| Excipient | Typical Concentration | Mechanism of Action |
| Sugars & Polyols | ||
| Sucrose | 5-10% (w/v) | Preferential exclusion, increases protein stability.[1] |
| Trehalose | 5-10% (w/v) | Preferential exclusion, vitrification. |
| Sorbitol | 5-10% (w/v) | Preferential exclusion. |
| Glycerol | 10-20% (v/v) | Preferential exclusion, increases solvent viscosity. |
| Amino Acids | ||
| Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions.[1] |
| Glycine | 50-200 mM | Increases protein solubility. |
| Surfactants | ||
| Polysorbate 20 | 0.01-0.05% (v/v) | Reduces surface tension and prevents adsorption to interfaces.[1] |
| Polysorbate 80 | 0.01-0.05% (v/v) | Reduces surface tension and prevents adsorption to interfaces. |
A slower reaction can favor intramolecular modification.
-
Lower the Temperature: Performing the reaction at 4°C will slow down the reaction rate.[1]
-
Stepwise Addition of PEG: Instead of adding the entire volume of activated PEG at once, add it in smaller aliquots over a period of time.
Key Experimental Protocols
Size Exclusion Chromatography (SEC) for Aggregate Analysis
Objective: To separate and quantify monomers, dimers, and higher-order aggregates of PEGylated proteins.
Materials:
-
UHPLC or HPLC system with a UV detector
-
SEC column with an appropriate pore size for the target protein and its aggregates
-
Mobile phase (e.g., phosphate-buffered saline, pH 7.4)
-
Protein sample, filtered through a 0.22 µm filter
Procedure:
-
System and Column Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Injection: Inject a defined volume of the filtered protein sample onto the column.
-
Elution and Detection: Elute the sample isocratically with the mobile phase. Monitor the eluate using the UV detector at a suitable wavelength (typically 280 nm for proteins).
-
Data Analysis: Integrate the peaks in the chromatogram. Aggregates will elute before the monomer peak. Calculate the percentage of each species based on the peak area.
Dynamic Light Scattering (DLS) for Aggregate Detection
Objective: To determine the size distribution and polydispersity of a PEGylated protein solution to detect the presence of aggregates.
Materials:
-
DLS instrument
-
Low-volume cuvette
-
Protein sample, filtered through a 0.22 µm filter
Procedure:
-
Sample Preparation: Transfer a small volume of the filtered protein sample into a clean, dust-free cuvette.
-
Instrument Setup: Set the measurement parameters on the DLS instrument, including temperature and scattering angle.
-
Measurement: Place the cuvette in the instrument and initiate the measurement. The instrument will measure the fluctuations in scattered light intensity over time.
-
Data Analysis: The instrument software will use a correlation function to calculate the diffusion coefficient and, from that, the hydrodynamic radius (Rh) of the particles in the sample. The results are typically presented as a size distribution plot and a polydispersity index (PDI). A high PDI value or the presence of multiple peaks indicates a heterogeneous sample with aggregates.[8]
Non-Reducing SDS-PAGE for Detecting Cross-linking
Objective: To visualize covalently linked aggregates of PEGylated proteins.
Materials:
-
Polyacrylamide gels
-
Electrophoresis apparatus
-
SDS-PAGE running buffer
-
Sample loading buffer without a reducing agent (e.g., β-mercaptoethanol or DTT)
-
Protein sample
-
Protein molecular weight standards
-
Staining and destaining solutions (e.g., Coomassie Brilliant Blue)
Procedure:
-
Sample Preparation: Mix the protein sample with the non-reducing sample loading buffer. Do not heat the sample unless necessary, as this can induce aggregation.
-
Gel Loading: Load the prepared samples and molecular weight standards into the wells of the polyacrylamide gel.
-
Electrophoresis: Run the gel at a constant voltage or current until the dye front reaches the bottom of the gel.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue to visualize the protein bands. Destain the gel to remove the background stain.
-
Analysis: Analyze the resulting banding pattern. The presence of bands with higher molecular weights than the monomeric PEGylated protein indicates the presence of cross-linked aggregates.
Visualizations
Caption: A troubleshooting workflow for addressing aggregation issues during protein PEGylation.
Caption: Logical relationships between causes of PEGylated protein aggregation and their corresponding solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Repelling and ordering: the influence of poly(ethylene glycol) on protein adsorption - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C7CP05445A [pubs.rsc.org]
- 4. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharmaspec.com [biopharmaspec.com]
- 6. Characterization of Proteins by Size-Exclusion Chromatography Coupled to Multi-Angle Light Scattering (SEC-MALS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
- 8. unchainedlabs.com [unchainedlabs.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. azonano.com [azonano.com]
- 12. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 13. Total proteome turbidity assay for tracking global protein aggregation in the natural cellular environment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. utsouthwestern.edu [utsouthwestern.edu]
- 15. Analysis of turbidity progress curves from protein aggregation reactions [openresearch-repository.anu.edu.au]
- 16. bmglabtech.com [bmglabtech.com]
- 17. researchgate.net [researchgate.net]
- 18. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
Characterizing Azido-PEG10-NHS Ester Labeling: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for characterizing the degree of labeling with Azido-PEG10-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chemical modification reagent used to label proteins and other biomolecules.[1] It features two key functional groups:
-
An N-hydroxysuccinimide (NHS) ester , which reacts with primary amines (like the side chain of lysine (B10760008) residues and the N-terminus of proteins) to form stable amide bonds.[2][3]
-
An azide (B81097) group , which is a bioorthogonal handle. This means it is chemically inert within biological systems but can be specifically reacted with an alkyne- or cyclooctyne-containing molecule in a "click chemistry" reaction (e.g., CuAAC or SPAAC).[4][5]
This two-step labeling strategy allows for the precise attachment of various functionalities, such as fluorophores, biotin, or drug molecules, to a protein of interest.[4] The PEG10 linker is a hydrophilic spacer that increases the solubility of the labeled protein in aqueous solutions.[1]
Q2: How do I determine the degree of labeling (DOL) after reacting my protein with this compound?
Since the azide group itself does not have a convenient absorbance for spectrophotometric quantification, the DOL is typically determined after the second "click" reaction where a reporter molecule (e.g., a fluorescent dye with a known extinction coefficient) is attached to the azide. The most common method is UV-Vis spectrophotometry .[6][7] This involves measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the maximum absorbance wavelength (λ_max) of the attached reporter molecule.[8][9]
Other advanced methods for characterizing the DOL include:
-
Mass Spectrometry (MS): ESI-MS can be used to determine the mass of the protein before and after labeling.[10][11][12] The mass shift corresponds to the number of attached labels, providing a distribution of labeled species.[13]
-
HABA Assay: While this is specific for biotinylated proteins, it serves as an analogous colorimetric method where the principle of displacement of a dye from avidin (B1170675) by the label is used for quantification.[14][15][16]
Q3: What is a typical molar excess of this compound to use for labeling?
A common starting point is a 20-fold molar excess of the this compound to the protein.[2] However, the optimal ratio can vary depending on the protein's concentration, the number of accessible primary amines, and the desired DOL.[2][17] For dilute protein solutions, a higher molar excess may be required to achieve the same level of labeling.[2] It is often recommended to perform small-scale pilot experiments to determine the optimal molar ratio for your specific protein and application.[18]
Troubleshooting Guide
Problem 1: Low or No Labeling Efficiency
Possible Causes & Solutions
| Cause | Recommended Action |
| Incorrect Buffer pH | The optimal pH for NHS ester reactions is between 7.2 and 8.5.[17][19] Below pH 7, the primary amines are protonated and less reactive. Above pH 8.5, the hydrolysis of the NHS ester increases significantly, reducing its availability to react with the protein.[19][20] Verify the pH of your reaction buffer with a calibrated pH meter. |
| Presence of Primary Amines in the Buffer | Buffers containing primary amines, such as Tris or glycine, will compete with the protein for the NHS ester, leading to significantly lower labeling efficiency.[19][21] Use an amine-free buffer like phosphate-buffered saline (PBS) or sodium bicarbonate.[18][22] If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column prior to labeling.[2] |
| Hydrolysis of this compound | NHS esters are moisture-sensitive and can hydrolyze over time, rendering them non-reactive.[2][23] Always equilibrate the reagent vial to room temperature before opening to prevent moisture condensation.[2][24] Dissolve the NHS ester in an anhydrous solvent like DMSO or DMF immediately before use and do not prepare stock solutions for long-term storage.[2][17] |
| Low Protein Concentration | Labeling reactions are less efficient at low protein concentrations (e.g., < 1-2 mg/mL) due to the competing hydrolysis reaction.[19][25] If possible, increase the protein concentration. |
| Inaccessible Primary Amines on the Protein | The primary amines on the protein surface may be sterically hindered, preventing the NHS ester from accessing them.[19] If you have structural information about your protein, you can assess the accessibility of lysine residues. |
| Suboptimal Reaction Time and Temperature | Reactions are typically carried out for 30-60 minutes at room temperature or for 2 hours on ice.[2] If hydrolysis is a concern, performing the reaction at 4°C for a longer duration (e.g., overnight) may improve results.[19] |
Problem 2: Protein Precipitation After Labeling
Possible Causes & Solutions
| Cause | Recommended Action |
| High Degree of Labeling (DOL) | Over-labeling can alter the protein's surface properties, leading to aggregation and precipitation.[7] Reduce the molar excess of the this compound in the reaction to achieve a lower DOL. |
| Hydrophobic Nature of the Clicked Molecule | If a very hydrophobic molecule is "clicked" onto the azide, it can cause the protein conjugate to become insoluble. Consider using a more hydrophilic reporter molecule or a PEG linker with a greater number of PEG units. |
| Buffer Conditions | The final buffer conditions after purification may not be optimal for the labeled protein's stability. Ensure the protein is in a suitable buffer with an appropriate pH and ionic strength. |
Quantitative Data Summary
Table 1: Half-life of NHS Esters Under Different Conditions
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4-5 hours[23] |
| 8.6 | 4°C | 10 minutes[23] |
Note: The rate of hydrolysis increases with increasing pH and temperature.[20][23]
Table 2: Typical Reaction Parameters for IgG Labeling with an Azido-NHS Ester
| Parameter | Typical Value |
| Protein Concentration | 1-10 mg/mL[2] |
| Molar Excess of Azido-NHS Ester | 20-fold[2][4] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or PBS, pH 7.2-8.3[17][19][25] |
| Reaction Time | 30-60 min at Room Temperature or 2 hours on ice[2] |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0[19] |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
-
Prepare the Protein Solution:
-
Prepare the this compound Solution:
-
Perform the Labeling Reaction:
-
Calculate the volume of the 10 mM this compound stock solution needed to achieve the desired molar excess (e.g., 20-fold).[2]
-
Add the calculated volume of the ester solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.[2]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[2]
-
-
Quench the Reaction (Optional but Recommended):
-
Add a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM to consume any unreacted NHS ester.[19]
-
Incubate for an additional 15-30 minutes.
-
-
Purify the Labeled Protein:
Protocol 2: Determination of Degree of Labeling (DOL) via UV-Vis Spectrophotometry (Post-Click Reaction)
This protocol assumes a fluorescent dye with a known extinction coefficient has been attached to the azide-labeled protein via a click reaction.
-
Purify the Labeled Protein:
-
Measure Absorbance:
-
Calculate the Degree of Labeling (DOL):
-
Step A: Calculate the protein concentration.
-
A correction factor (CF) is needed because the dye also absorbs light at 280 nm. The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at its λ_max.[8]
-
Corrected A_280 = A_280 - (A_dye × CF)
-
Protein Concentration (M) = Corrected A_280 / (ε_protein × path length)
-
ε_protein is the molar extinction coefficient of the protein (in M⁻¹cm⁻¹).
-
-
-
Step B: Calculate the dye concentration.
-
Dye Concentration (M) = A_dye / (ε_dye × path length)
-
ε_dye is the molar extinction coefficient of the dye (in M⁻¹cm⁻¹).
-
-
-
Step C: Calculate the DOL.
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
-
Visualizations
Caption: Experimental workflow for labeling and characterizing this compound conjugates.
Caption: Troubleshooting workflow for low labeling efficiency with this compound.
References
- 1. This compound, 2801772-86-9 | BroadPharm [broadpharm.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. support.nanotempertech.com [support.nanotempertech.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Introduction of the mass spread function for characterization of protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. lumiprobe.com [lumiprobe.com]
- 18. glenresearch.com [glenresearch.com]
- 19. benchchem.com [benchchem.com]
- 20. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 21. bidmc.org [bidmc.org]
- 22. NHS ester protocol for labeling proteins [abberior.rocks]
- 23. help.lumiprobe.com [help.lumiprobe.com]
- 24. axispharm.com [axispharm.com]
- 25. biotium.com [biotium.com]
Validation & Comparative
A Comparative Guide to Bioconjugation: Alternatives to Azido-PEG10-NHS Ester
For researchers, scientists, and drug development professionals, the covalent modification of biomolecules is a cornerstone of innovation. Reagents like Azido-PEG10-NHS ester are bifunctional linkers that combine amine-reactive chemistry (NHS ester), a hydrophilic spacer (PEG10), and a bioorthogonal handle (azide) for "click" chemistry. While effective, the specific functionalities of this reagent may not be optimal for every application. Factors such as the target functional group on the biomolecule, the need to avoid cytotoxic catalysts, reaction kinetics, and desired site-specificity often necessitate alternative strategies.
This guide provides an objective comparison of key alternatives to the this compound system, focusing on different reactive chemistries, bioorthogonal ligations, and enzymatic or tag-based methods. We present quantitative data for performance comparison, detailed experimental protocols for key techniques, and diagrams to illustrate workflows and reaction pathways.
Alternatives Based on Reactive Chemistry
The N-hydroxysuccinimide (NHS) ester is highly effective for targeting primary amines found in lysine (B10760008) residues and at the N-terminus of proteins.[1][2] However, alternatives exist that target other amino acids or offer improved stability.
-
Thiol-Reactive Maleimides: Maleimides are highly selective for sulfhydryl (thiol) groups found in cysteine residues.[1] This provides an advantage in site-specific modification, as cysteines are often less abundant on a protein surface than lysines. The reaction between a maleimide (B117702) and a thiol forms a stable thioether bond.[1]
-
Stable Amine-Reactive Esters: While NHS esters are common, they are susceptible to hydrolysis in aqueous solutions.[2][3] Tetrafluorophenyl (TFP) and pentafluorophenyl (PFP) esters are alternatives that exhibit greater stability against hydrolysis, providing a wider window for conjugation reactions.[3][4]
Alternatives Based on Bioorthogonal Ligation
The azide (B81097) group on this compound is designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click" reaction.[5][6] However, the requirement of a copper(I) catalyst, which can be cytotoxic, has driven the development of copper-free alternatives.[7][8]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction eliminates the need for a copper catalyst by using a strained cyclooctyne (B158145) that reacts spontaneously with an azide.[7][] This approach is truly bioorthogonal and widely used for live-cell imaging and in vivo applications.[10][11] Common cyclooctynes include dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN), which differ in their kinetics, stability, and hydrophobicity.[10][12] Generally, DBCO exhibits faster reaction kinetics than BCN due to its greater ring strain.[10][12]
-
Tetrazine Ligation: This bioorthogonal reaction occurs between a tetrazine and a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO).[13] It is known for its exceptionally fast reaction rates, which are several orders of magnitude faster than SPAAC reactions, enabling modifications at very low concentrations.[13][14] The reaction proceeds via an inverse-electron-demand Diels-Alder cycloaddition.[13][15]
Enzymatic and Tag-Based Alternatives
These methods offer unparalleled specificity by relying on enzyme-substrate or protein-ligand recognition, allowing for precise, single-site modifications.
-
Sortase-Mediated Ligation (SML): This technique uses the bacterial transpeptidase Sortase A (SrtA).[16][17] SrtA recognizes a specific peptide motif (e.g., LPXTG), cleaves it, and ligates the C-terminus of the protein to another molecule displaying an N-terminal oligo-glycine motif.[16][17] This method is robust and highly specific.[16] The inherent reversibility of the reaction can be a limitation, but strategies like metal-assisted SML (MA-SML) have been developed to drive the reaction toward the desired product.[18][19]
-
HaloTag System: The HaloTag is a modified haloalkane dehalogenase protein that forms a highly specific and irreversible covalent bond with a synthetic ligand containing a chloroalkane linker.[20][21] By genetically fusing the HaloTag to a protein of interest, that protein can be specifically labeled with any molecule appended to the chloroalkane ligand.[22] The reaction is rapid, bioorthogonal, and proceeds under physiological conditions.[21]
Data Presentation: Quantitative Performance Comparison
The selection of a bioconjugation strategy often depends on quantitative parameters such as reaction rate and specificity. The tables below summarize key performance metrics for the discussed alternatives.
Table 1: Comparison of Chemical Ligation Chemistries
| Feature | NHS Ester | Maleimide |
|---|---|---|
| Target Residue | Primary Amines (Lysine, N-terminus)[2] | Thiols (Cysteine)[1] |
| Optimal pH | 7.5 - 8.5[1] | 6.5 - 7.5[1] |
| Resulting Bond | Amide[2] | Thioether[1] |
| Bond Stability | High | High (more resistant to hydrolysis than amide)[1] |
| Key Advantage | Targets abundant surface residues | High specificity for less common residues |
Table 2: Comparison of Bioorthogonal "Click-Type" Chemistries
| Feature | CuAAC (Azide + terminal Alkyne) | SPAAC (Azide + Cyclooctyne) | Tetrazine Ligation (Tetrazine + TCO) |
|---|---|---|---|
| Catalyst Required | Copper(I)[5] | None[7] | None[13] |
| Second-Order Rate Constant (M⁻¹s⁻¹) | 10² - 10³ | DBCO: ~1[12] BCN: ~0.1 - 0.3[10][11] | Up to 2000[13][14] |
| Bioorthogonality | Good (but catalyst can be toxic)[8] | Excellent[] | Excellent[15] |
| Key Advantage | High efficiency and reliability | No cytotoxic catalyst, suitable for in vivo use | Extremely rapid kinetics |
Table 3: Comparison of Enzymatic and Tag-Based Systems
| Feature | Sortase-Mediated Ligation | HaloTag System |
|---|---|---|
| Mechanism | Enzymatic Ligation[16] | Protein Tag Covalent Labeling[20] |
| Recognition Motif | LPXTG on target protein; (Gly)n on payload[17] | Genetically encoded HaloTag protein[21] |
| Reactive Partner | Sortase A enzyme[17] | Chloroalkane linker on payload[22] |
| Specificity | Extremely High (Site-specific)[16] | Extremely High (Tag-specific)[20] |
| Key Advantage | Site-specific modification of native-like proteins | Orthogonal labeling, versatile ligands |
Experimental Protocols
Below are generalized protocols for the key bioconjugation methods discussed. Researchers should optimize concentrations, reaction times, and purification methods for their specific biomolecules and reagents.
Protocol 1: General NHS Ester Conjugation
-
Buffer Exchange: Prepare the protein (1-10 mg/mL) in an amine-free buffer, such as PBS (phosphate-buffered saline) at pH 7.2-8.0.[23] Avoid buffers containing primary amines like Tris.[2]
-
Reagent Preparation: Immediately before use, dissolve the NHS ester reagent in an anhydrous organic solvent like DMSO or DMF to a concentration of 10 mM.[23]
-
Conjugation: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution.[23]
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding an amine-containing buffer (e.g., Tris) to a final concentration of 20-50 mM to quench unreacted NHS ester.
-
Purification: Remove excess reagent and byproducts by dialysis, size-exclusion chromatography (SEC), or spin filtration.
Protocol 2: General Maleimide Conjugation
-
Reduction (Optional): If the protein's cysteine residues are oxidized, incubate with a 10-fold molar excess of a reducing agent like DTT or TCEP. Remove the reducing agent immediately prior to conjugation.
-
Buffer Exchange: Prepare the protein in a dégazzed, amine-free buffer at pH 6.5-7.5, such as phosphate (B84403) buffer containing EDTA.
-
Reagent Preparation: Dissolve the maleimide reagent in DMSO or DMF.
-
Conjugation: Add a 10- to 20-fold molar excess of the maleimide reagent to the protein solution.
-
Incubation: Incubate for 1-2 hours at room temperature or 4 hours at 4°C.
-
Quenching: Quench unreacted maleimides by adding a free thiol compound like β-mercaptoethanol or cysteine.
-
Purification: Purify the conjugate using SEC, dialysis, or another appropriate chromatographic method.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Biomolecule Preparation: Prepare the azide- or cyclooctyne-modified biomolecule in a buffer of choice (e.g., PBS, pH 7.4). Azide-containing buffers must be avoided.[11]
-
Reagent Preparation: Dissolve the complementary click-chemistry partner (e.g., DBCO-fluorophore) in a compatible solvent like DMSO.
-
Conjugation: Add the dissolved reagent to the biomolecule solution. A 2- to 10-fold molar excess is typically sufficient.
-
Incubation: Reaction times can vary from 1 to 12 hours at room temperature or 37°C, depending on the specific cyclooctyne and reactant concentrations.
-
Purification: Remove the excess reagent by SEC or dialysis. No quenching step is required due to the high specificity of the reaction.
Protocol 4: Sortase-Mediated Ligation (SML)
-
Substrate Preparation: Prepare the protein containing the C-terminal LPXTG motif (typically 50 µM) and the payload containing the N-terminal oligo-glycine (50-250 µM) in a reaction buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, pH 7.5).[18]
-
Enzyme Addition: Add purified Sortase A enzyme to a final concentration of 5-10 µM.[18]
-
Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 25-37°C) for 1-4 hours. Monitor progress via SDS-PAGE or mass spectrometry.
-
Purification: Purify the final conjugate. This often involves an affinity chromatography step to remove the sortase enzyme (e.g., via a His-tag on the enzyme) followed by SEC to remove unreacted substrates.
Protocol 5: HaloTag Labeling
-
Protein Preparation: Prepare the purified HaloTag fusion protein in a suitable buffer like PBS at a concentration of ~1 µM.[22]
-
Ligand Preparation: Dissolve the chloroalkane-linked ligand in an organic solvent and then dilute it into the reaction buffer.
-
Labeling Reaction: Add the ligand to the HaloTag fusion protein at a final concentration of ~5 µM.[22]
-
Incubation: Incubate the reaction for 60 minutes at 37°C.[22]
-
Purification: Remove the excess, unreacted ligand via spin filtration or SEC.
Mandatory Visualizations
The following diagrams illustrate the decision-making process and mechanisms involved in choosing a bioconjugation strategy.
Caption: A workflow for selecting a bioconjugation strategy.
Caption: Comparison of common chemical bioconjugation reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UZ [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. vectorlabs.com [vectorlabs.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. wmocollege.ac.in [wmocollege.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Efficient Sortase-Mediated Ligation using a Common C-terminal Fusion Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. HaloTag forms an intramolecular disulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 22. glenresearch.com [glenresearch.com]
- 23. benchchem.com [benchchem.com]
A Comparative Guide to Azido-PEG10-NHS Ester and Other PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a polyethylene (B3416737) glycol (PEG) linker is a critical step in the development of bioconjugates, influencing stability, solubility, pharmacokinetics, and overall efficacy. This guide provides an objective comparison of Azido-PEG10-NHS ester with other commonly used PEG linkers, supported by experimental data and detailed protocols to inform the rational design of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.
Introduction to this compound
This compound is a heterobifunctional, monodisperse PEG linker that incorporates three key chemical entities:
-
An N-hydroxysuccinimide (NHS) ester , which provides reactivity towards primary amines (e.g., the side chain of lysine (B10760008) residues and the N-terminus of proteins) to form stable amide bonds.
-
A ten-unit polyethylene glycol (PEG10) chain , a hydrophilic spacer that enhances the water solubility of the conjugate, reduces aggregation, and provides a flexible bridge between the conjugated molecules.
-
An azide (N3) group , which serves as a bioorthogonal handle for "click chemistry," allowing for a highly specific and efficient secondary conjugation to a molecule containing a terminal alkyne or a strained cyclooctyne (B158145) (e.g., DBCO, BCN).
This unique combination of functionalities makes this compound a versatile tool for two-step bioconjugation strategies, enabling precise control over the assembly of complex biomolecules.
Comparison of Key PEG Linker Properties
The choice of a PEG linker is dictated by the specific requirements of the application, including the desired conjugation chemistry, the properties of the biomolecule and payload, and the intended biological environment. The following table summarizes the key characteristics of this compound and common alternatives.
| Property | This compound | Maleimide-PEGn-NHS Ester | Alkyne-PEGn-NHS Ester | DBCO-PEGn-NHS Ester |
| Primary Reactive Group | NHS Ester | NHS Ester | NHS Ester | NHS Ester |
| Secondary Reactive Group | Azide | Maleimide (B117702) | Terminal Alkyne | Dibenzocyclooctyne (DBCO) |
| Target for Primary Rxn | Primary Amines (-NH2) | Primary Amines (-NH2) | Primary Amines (-NH2) | Primary Amines (-NH2) |
| Target for Secondary Rxn | Alkynes, Cyclooctynes | Thiols (-SH) | Azides | Azides |
| Secondary Rxn Type | Click Chemistry (CuAAC or SPAAC) | Thiol-Maleimide Michael Addition | Click Chemistry (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Biocompatibility of 2nd Rxn | SPAAC is highly biocompatible; CuAAC requires potentially cytotoxic copper catalyst. | Generally biocompatible, but maleimide can react with free thiols in vivo. | Requires potentially cytotoxic copper catalyst. | Highly biocompatible (copper-free). |
| Linkage Stability | Amide bond is highly stable. Triazole from click chemistry is very stable. | Amide bond is highly stable. Thioether bond is generally stable but can undergo retro-Michael addition. | Amide bond is highly stable. Triazole from click chemistry is very stable. | Amide bond is highly stable. Triazole from SPAAC is very stable. |
| Key Advantage | Versatile for two-step conjugations with high specificity. | Enables site-specific conjugation to cysteine residues. | Allows for copper-catalyzed click chemistry. | Enables highly efficient and biocompatible copper-free click chemistry. |
Performance Comparison of Different PEG Linker Strategies
The selection of a linker can significantly impact the performance of a bioconjugate. The following tables provide a summary of quantitative data from various studies comparing key performance metrics.
Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics
| Linker | Half-life Extension (fold change vs. no PEG) | Reference |
| SMCC (non-PEG) | 1 | [1] |
| PEG4 | 2.5 | [1] |
| PEG10 | Not directly reported, but expected to be between PEG4 and PEG4k | |
| 4 kDa PEG | 2.5 | [1] |
| 10 kDa PEG | 11.2 | [1] |
Data synthesized from a study on affibody-drug conjugates. Longer PEG chains generally lead to a significant increase in the conjugate's half-life.[1]
Table 2: Effect of Linker Type on in vitro Cytotoxicity of an ADC
| Linker | IC50 (nM) | Fold Change in Cytotoxicity vs. no PEG | Reference |
| SMCC (non-PEG) | 2.48 - 4.94 | 1 | [1] |
| 4 kDa PEG | 26.2 - 31.9 | ~6.5-fold decrease | [1] |
| 10 kDa PEG | 83.5 - 111.3 | ~22.5-fold decrease | [1] |
Data from the same affibody-drug conjugate study. While longer PEG chains improve pharmacokinetics, they can also lead to a reduction in in vitro potency, likely due to steric hindrance.[1]
Table 3: Comparison of Reaction Efficiencies for Secondary Conjugation
| Reaction Type | Typical Reaction Time | Efficiency | Conditions |
| CuAAC (Copper-Catalyzed) | 1-4 hours | >95% | Requires Copper (I) catalyst and a reducing agent (e.g., sodium ascorbate).[2] |
| SPAAC (Strain-Promoted) | 1-4 hours | >90% | Copper-free, proceeds under physiological conditions.[3] |
| Thiol-Maleimide | 1-2 hours | >90% | pH 6.5-7.5.[4] |
Experimental Protocols
Protocol 1: Two-Step Protein Labeling using this compound and Click Chemistry
This protocol outlines the initial labeling of a protein with this compound, followed by a secondary conjugation to an alkyne-containing molecule via copper-catalyzed click chemistry (CuAAC).
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Alkyne-functionalized payload
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium Ascorbate (B8700270)
-
Desalting column
Step 1: Azide Labeling of the Protein
-
Protein Preparation: Dissolve the protein in PBS, pH 7.4, at a concentration of 1-10 mg/mL.[5]
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.[6]
-
Labeling Reaction: Add a 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO should not exceed 10%.[5]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[5]
-
Purification: Remove excess, unreacted this compound using a desalting column.[6]
Step 2: Click Chemistry Conjugation (CuAAC)
-
Catalyst Premix: Prepare a premix of CuSO4 and a copper-chelating ligand (e.g., THPTA) in a 1:5 molar ratio.[3]
-
Payload Addition: To the azide-functionalized protein, add a 2- to 5-fold molar excess of the alkyne-functionalized payload (dissolved in DMSO).[3]
-
Catalyst Addition: Add the CuSO4/ligand premix to a final copper concentration of 50-100 µM.[3]
-
Initiation: Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-5 mM.[3]
-
Incubation: Incubate at room temperature for 1-2 hours, protected from light.[3]
-
Purification: Purify the final protein-payload conjugate using size-exclusion chromatography (SEC) or dialysis.
Protocol 2: Characterization of PEGylated Proteins
A. SDS-PAGE Analysis:
-
Run samples of the unlabeled protein, azide-labeled protein, and the final conjugate on an SDS-PAGE gel.
-
A successful PEGylation will result in a noticeable upward shift in the molecular weight of the protein bands.
B. Mass Spectrometry (LC-MS):
-
Analyze the purified conjugate by liquid chromatography-mass spectrometry (LC-MS) to confirm the mass of the conjugate and determine the degree of labeling (DOL).[7][8]
Visualizing Workflows and Pathways
Caption: Workflow for two-step protein conjugation using this compound.
References
- 1. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
A Head-to-Head Battle for Bioconjugation: Azido-PEG10-NHS Ester vs. DBCO-PEG-NHS Ester in Copper-Free Click Chemistry
For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the choice of reagents is paramount to experimental success. In the realm of copper-free click chemistry, two prominent players have emerged for the functionalization of biomolecules: Azido-PEG10-NHS ester and DBCO-PEG-NHS ester. This guide provides an objective, data-driven comparison of these two reagents to inform the selection of the optimal tool for your specific application, from targeted drug delivery to advanced cellular imaging.
At the heart of modern bioconjugation lies the need for highly efficient, specific, and biocompatible reactions. Copper-free click chemistry, particularly the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has risen to this challenge by eliminating the cytotoxic copper catalyst required in traditional click chemistry.[1] This has paved the way for its widespread adoption in live-cell imaging, proteomics, and the development of sophisticated therapeutics like antibody-drug conjugates (ADCs).[2][3]
This guide will dissect the key performance characteristics of this compound and DBCO-PEG-NHS ester, focusing on their reaction kinetics, stability, and overall utility in a typical bioconjugation workflow.
Chemical Structures and Reaction Mechanism
Both this compound and DBCO-PEG-NHS ester are heterobifunctional linkers, featuring an N-hydroxysuccinimide (NHS) ester for coupling to primary amines (e.g., lysine (B10760008) residues on proteins) and a bioorthogonal reactive group.[4] The key difference lies in their click chemistry partners.
-
This compound incorporates an azide (B81097) (-N₃) group. The azide is a compact and highly stable functional group that does not typically react with biological molecules, making it an excellent bioorthogonal handle.[5][6]
-
DBCO-PEG-NHS ester contains a dibenzocyclooctyne (DBCO) group, a strained alkyne. The inherent ring strain in DBCO allows it to react rapidly and specifically with azides without the need for a catalyst.[7][8]
The reaction between an azide and DBCO proceeds via a [3+2] cycloaddition to form a stable triazole linkage.[8]
Performance Comparison: A Quantitative Look
The selection between these two reagents often hinges on reaction speed, stability, and the specific requirements of the experimental design.
| Parameter | This compound | DBCO-PEG-NHS ester | Key Considerations |
| Reaction Kinetics (with DBCO) | N/A (It is the azide source) | Very Fast | DBCO is one of the fastest commercially available cyclooctynes for SPAAC.[7][9][10] |
| Second-Order Rate Constant (k₂) with Benzyl Azide | N/A | ~0.6 - 1.0 M⁻¹s⁻¹[9][11] | The rate can be influenced by the specific azide, solvent, and temperature.[2][9] |
| Stability of Reactive Group | High | Moderate | Azides are generally very stable under physiological conditions.[5] The DBCO group can show some degradation over extended periods, particularly in the presence of certain cellular components.[12][13] A DBCO-modified antibody showed a 3-5% loss of reactivity over 4 weeks at 4°C.[8] |
| Hydrolysis of NHS Ester (Half-life at pH 8.5, RT) | ~10-125 minutes[14] | ~10-125 minutes[14] | The NHS ester is susceptible to hydrolysis, which increases with pH.[4][15] Freshly prepared solutions are recommended.[16][17] |
| Hydrophobicity | Lower | Higher | The azide group is small and relatively polar. The dibenzofused rings of DBCO contribute to its hydrophobicity, which can sometimes lead to aggregation.[12][18] The PEG spacer helps to mitigate this. |
| Size | Smaller | Larger | The compact nature of the azide group is advantageous in applications where steric hindrance is a concern. |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with an NHS Ester
This protocol describes the initial step of conjugating either this compound or DBCO-PEG-NHS ester to a protein.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.2-8.5)
-
This compound or DBCO-PEG-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column for purification
Procedure:
-
Prepare the Protein Solution: Ensure the protein is at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5).[15]
-
Prepare the NHS Ester Stock Solution: Immediately before use, dissolve the this compound or DBCO-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[16]
-
Perform the Conjugation: Add a 5- to 20-fold molar excess of the NHS ester solution to the protein solution. The optimal ratio should be determined empirically.[16][17]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[19]
-
Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes to stop the reaction.[16]
-
Purify the Conjugate: Remove unreacted NHS ester and by-products using a desalting column.[16]
Protocol 2: Copper-Free Click Chemistry (SPAAC) Reaction
This protocol outlines the conjugation of a DBCO-modified protein with an azide-modified molecule.
Materials:
-
DBCO-functionalized protein (from Protocol 1)
-
Azide-containing molecule of interest
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup: Mix the purified DBCO-labeled protein with the azide-containing molecule in the reaction buffer. A 1.5- to 5-fold molar excess of the azide-containing molecule is often used.
-
Incubation: Allow the reaction to proceed for 2-12 hours at room temperature or 4°C.[8] The reaction progress can be monitored by observing the decrease in DBCO absorbance at approximately 309 nm.[11]
-
Purification: Purify the final conjugate using a suitable method such as size-exclusion chromatography or affinity chromatography to remove unreacted starting materials.
Protocol 3: Determination of Degree of Labeling (DOL)
The DOL, or the average number of linker molecules conjugated per protein, can be determined spectrophotometrically.
Procedure:
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the wavelength corresponding to the attached molecule (if it has a chromophore). For DBCO, the absorbance at ~309 nm can be used.[8]
-
Calculate the protein concentration using its extinction coefficient at 280 nm, correcting for the absorbance of the linker at this wavelength if necessary.
-
Calculate the concentration of the conjugated linker using its molar extinction coefficient.
-
The DOL is the molar ratio of the conjugated linker to the protein.[16][19]
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical considerations when choosing between the two reagents.
Conclusion: Making the Right Choice
The decision between this compound and DBCO-PEG-NHS ester is application-dependent.
Choose this compound when:
-
You are working with a system where minimal steric hindrance and lower hydrophobicity of the modification are critical.
-
The azide-functionalized biomolecule needs to be stored for extended periods before the click reaction.
-
You are performing a two-step labeling procedure where the azide is introduced first, followed by the addition of a DBCO-containing molecule.
Choose DBCO-PEG-NHS ester when:
-
Rapid reaction kinetics are paramount for your application, especially when dealing with low concentrations of your azide-partner.
-
A one-pot or one-step labeling and conjugation strategy is desired.
-
You are developing an in vivo application where fast ligation is necessary to achieve the desired therapeutic or diagnostic effect.
By carefully considering the quantitative data, experimental protocols, and the specific demands of your research, you can confidently select the optimal reagent to drive your scientific discoveries forward.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. Organic azide - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. interchim.fr [interchim.fr]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. lumiprobe.com [lumiprobe.com]
- 18. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]
- 19. biotium.com [biotium.com]
A Comparative Guide to Mass Spectrometry Analysis of Proteins Labeled with Azido-PEG10-NHS Ester
For researchers, scientists, and drug development professionals engaged in quantitative proteomics, the choice of labeling reagent is a critical determinant of experimental success. This guide provides an objective comparison of Azido-PEG10-NHS ester with alternative protein labeling strategies for mass spectrometry-based analysis. We will delve into the performance of these methods, supported by experimental data, and provide detailed protocols to enable informed decisions for your research.
Introduction to this compound Labeling
This compound is a chemical labeling reagent used in a two-step strategy for protein modification. The N-hydroxysuccinimide (NHS) ester reacts with primary amines on proteins, such as the side chain of lysine (B10760008) residues and the N-terminus, to form a stable amide bond. This introduces a polyethylene (B3416737) glycol (PEG) linker with a terminal azide (B81097) group. The azide group is a bioorthogonal handle, meaning it is chemically inert within biological systems but can be specifically reacted with an alkyne-containing molecule in a "click chemistry" reaction. This two-step approach allows for the attachment of various functionalities, such as reporter tags for quantification or affinity tags for enrichment.
Comparison of Labeling Strategies
The performance of this compound is best understood in the context of other widely used quantitative proteomics techniques. Here, we compare it with two common alternatives: isobaric labeling (e.g., iTRAQ) and isotopic labeling (e.g., ICPL).
| Feature | This compound Workflow | Isobaric Labeling (e.g., iTRAQ) | Isotopic Labeling (e.g., ICPL) |
| Principle | Two-step labeling: NHS ester reaction followed by click chemistry. Quantification is typically achieved by introducing an isotopic label via the click reaction or by label-free quantification of the modified proteins. | Peptides from different samples are labeled with tags of the same total mass. Upon fragmentation in the mass spectrometer, reporter ions with different masses are generated, and their intensities are used for relative quantification.[1][2] | Peptides are labeled with "light" or "heavy" isotope-containing reagents. The mass difference between the labeled peptides is used for relative quantification at the MS1 level. |
| Labeling Efficiency | Dependent on the number of accessible primary amines. The efficiency of the NHS ester reaction can be high, but the subsequent click chemistry step also needs to be efficient for complete labeling. | High labeling efficiency, with iTRAQ reported to label 99.8% of identified unique peptides in one study.[1][2] | Labeling efficiency can be slightly lower than iTRAQ, with one study reporting 94.1% of identified unique peptides labeled by ICPL.[1][2] |
| Number of Identified Proteins | The number of identified proteins can be influenced by the efficiency of both the labeling and the click chemistry reaction, as well as the subsequent enrichment if performed. | In a comparative study, iTRAQ allowed for the quantification of 321 proteins.[1][2] | The same comparative study quantified 309 proteins using ICPL.[1][2] |
| Quantitative Accuracy | Quantitative accuracy can be high, especially when combined with stable isotope-based click chemistry reagents. However, it can be influenced by the efficiency and potential biases of the click reaction. | iTRAQ quantification can be influenced by the specific tag used and may exhibit ratio compression, where the observed fold changes are lower than the true values.[1][3] | Generally provides good quantitative accuracy at the MS1 level. |
| Multiplexing Capacity | Dependent on the availability of isotopically distinct click chemistry reagents. | iTRAQ allows for multiplexing of up to 8 samples simultaneously. | ICPL is typically limited to comparing two samples (light vs. heavy). |
| Advantages | - Versatility: The azide handle allows for the attachment of various functional groups. - Bioorthogonality: The click chemistry reaction is highly specific and occurs under mild conditions.[4] - Potential for enrichment: The azide tag can be used to enrich labeled proteins or peptides. | - High multiplexing capacity: Enables the simultaneous comparison of multiple samples, reducing experimental variability.[5] - High labeling efficiency. [1][2] | - Good quantitative accuracy at the MS1 level. |
| Disadvantages | - Two-step process: Requires two separate reactions, which can increase sample handling and potential for sample loss. - Potential for incomplete reactions: Both the NHS ester and click chemistry reactions need to be optimized for high efficiency. | - Ratio compression: Can underestimate the magnitude of protein abundance changes.[3] - Cost: Isobaric tags can be expensive. | - Lower multiplexing capacity. - Lower labeling efficiency compared to iTRAQ. [1][2] |
Experimental Protocols
Protocol 1: Protein Labeling with this compound
This protocol describes the general procedure for labeling proteins with this compound.
Materials:
-
Protein sample in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted labeling reagent and byproducts using a desalting column or dialysis.
Protocol 2: Click Chemistry for Tagging Azide-Labeled Proteins
This protocol outlines the subsequent click chemistry reaction to attach a reporter tag (e.g., an alkyne-biotin) to the azide-functionalized protein for mass spectrometry analysis.
Materials:
-
Azide-labeled protein
-
Alkyne-containing reporter tag (e.g., Alkyne-PEG4-Biotin)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., TBTA)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the azide-labeled protein with a molar excess of the alkyne-containing reporter tag.
-
Catalyst Preparation: Prepare fresh stock solutions of CuSO4, sodium ascorbate (B8700270), and TBTA.
-
Reaction Initiation: Add the catalyst components to the protein-alkyne mixture in the following order: CuSO4, TBTA, and finally sodium ascorbate to initiate the reaction.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature.
-
Purification: Purify the labeled protein to remove excess reagents using a desalting column or dialysis.
Protocol 3: Sample Preparation for Mass Spectrometry
This is a general workflow for preparing labeled proteins for bottom-up proteomic analysis.
Procedure:
-
Protein Denaturation, Reduction, and Alkylation: Denature the labeled protein sample, reduce the disulfide bonds with a reducing agent like DTT, and alkylate the resulting free thiols with an alkylating agent like iodoacetamide.
-
Proteolytic Digestion: Digest the proteins into peptides using a protease such as trypsin.
-
Peptide Desalting: Clean up the peptide sample using a C18 desalting column to remove salts and other contaminants.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps.
Caption: Experimental workflow for mass spectrometry analysis of proteins labeled with this compound.
Conclusion
The analysis of proteins labeled with this compound offers a versatile and powerful approach for quantitative proteomics. The key advantage of this method lies in the bioorthogonal nature of the azide handle, which allows for a wide range of downstream applications through click chemistry. While it involves a two-step labeling process that requires careful optimization, the potential for specific enrichment and the introduction of various reporter tags makes it a valuable tool for in-depth proteomic investigations.
When compared to established methods like iTRAQ and ICPL, the this compound workflow provides a balance of flexibility and performance. The choice of the optimal labeling strategy will ultimately depend on the specific experimental goals, including the desired level of multiplexing, the need for protein enrichment, and the required quantitative accuracy. For researchers requiring the flexibility to attach different functionalities post-labeling, the this compound approach presents a compelling option.
References
- 1. researchgate.net [researchgate.net]
- 2. Performance of isobaric and isotopic labeling in quantitative plant proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative evaluation of two isobaric labeling tags, DiART and iTRAQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. iTRAQ in Proteomics: Principles, Differences, and Applications - Creative Proteomics [creative-proteomics.com]
A Researcher's Guide to HPLC Purification of Azido-PEG10-NHS Ester Conjugates
For researchers and drug development professionals working with PEGylated biomolecules, achieving high purity of reactive intermediates like Azido-PEG10-NHS ester is a critical step. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purification of this compound, offering experimental protocols and data to aid in method selection and optimization.
The primary challenge in the purification of N-hydroxysuccinimide (NHS) ester conjugates is their susceptibility to hydrolysis, particularly in aqueous environments at neutral to alkaline pH. Therefore, HPLC methods must be carefully designed to minimize degradation while achieving efficient separation from starting materials and byproducts. Reverse-phase HPLC (RP-HPLC) is the most common and effective technique for this purpose.[1]
Comparison of HPLC Columns: C18 vs. C4
The choice of stationary phase is crucial for successful separation. For relatively small and polar molecules like this compound, the selection of the appropriate reverse-phase column is a key parameter. The two most common choices are C18 and C4 columns, which differ in the length of the alkyl chains bonded to the silica (B1680970) support, and thus their hydrophobicity.
| Feature | C18 Column | C4 Column | Rationale for this compound |
| Stationary Phase | Octadecylsilane (18 carbon chain) | Butylsilane (4 carbon chain) | The longer alkyl chains of C18 provide greater hydrophobicity. |
| Hydrophobicity | More hydrophobic | Less hydrophobic | C18 offers stronger retention for polar to moderately non-polar compounds.[2][3] |
| Retention | Stronger retention of non-polar and moderately polar compounds | Weaker retention, suitable for very hydrophobic molecules | For a small molecule like this compound, the stronger retention of a C18 column is generally preferred for better separation from more polar impurities.[1][2] |
| Typical Analytes | Small molecules, peptides, fatty acids | Large proteins, very hydrophobic peptides | While C4 is excellent for large biomolecules to prevent excessive retention, C18 is more suitable for smaller PEG conjugates.[4][5] |
| Potential Issues | Strong retention may require higher organic solvent concentrations for elution. | May provide insufficient retention for small, polar molecules. | The moderate hydrophobicity of the PEG chain and the azide (B81097) and NHS ester groups make C18 a good starting point. |
Recommendation: For the purification of this compound, a C18 column is the recommended starting point due to its higher retentivity for this class of molecule, which is likely to provide better resolution from reaction-related impurities.
Experimental Protocols
Below are two representative HPLC protocols for the purification of this compound using a C18 column. Method 1 is a standard protocol with trifluoroacetic acid (TFA) as an ion-pairing agent, while Method 2 utilizes formic acid, which is more MS-friendly.
Method 1: Trifluoroacetic Acid (TFA) Based Mobile Phase
This method is a robust starting point for the purification of this compound. The use of TFA can improve peak shape for some compounds.
| Parameter | Condition |
| Column | C18, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 20-80% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 214 nm and 260 nm, or ELSD/CAD |
| Injection Volume | 20 µL |
| Sample Preparation | Dissolve crude product in a minimal amount of Mobile Phase A or DMSO. |
Method 2: Formic Acid Based Mobile Phase (MS-Compatible)
This method is preferable when online mass spectrometry (LC-MS) is used for fraction analysis, as formic acid is more volatile than TFA.
| Parameter | Condition |
| Column | C18, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20-80% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 214 nm and 260 nm, or ELSD/CAD/MS |
| Injection Volume | 20 µL |
| Sample Preparation | Dissolve crude product in a minimal amount of Mobile Phase A or DMSO. |
Key Considerations for Method Optimization
-
NHS Ester Stability: The acidic mobile phase (pH ~2-3) is crucial to minimize the hydrolysis of the NHS ester during the purification process.[6] NHS esters are highly susceptible to hydrolysis at neutral or basic pH.[7]
-
Detection: Since the PEG backbone does not have a strong UV chromophore, detection can be challenging. The NHS ester provides some absorbance around 260 nm, and the amide bonds in any coupled product will absorb around 214 nm. For more universal and sensitive detection, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is highly recommended.[1][8]
-
Peak Broadening: PEGylated molecules can sometimes exhibit broad peaks. Increasing the column temperature (e.g., to 40-50 °C) can often improve peak shape by reducing viscosity and improving mass transfer kinetics.[1]
-
Gradient Slope: A shallower gradient may be necessary to improve the resolution between the desired product and closely eluting impurities.
Experimental Workflow
The overall workflow for the purification of this compound involves several key stages, from the initial reaction to the final purified product.
Caption: Workflow for the synthesis and purification of this compound.
Logical Relationship of Method Parameters
The selection of HPLC parameters is interconnected and should be considered holistically for optimal purification.
Caption: Interdependence of HPLC method parameters for purification.
By carefully selecting the HPLC column and mobile phase and optimizing the gradient and temperature, researchers can achieve high-purity this compound, a critical reagent for the development of advanced bioconjugates and drug delivery systems.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. C18 & C4 Mass Spectrometry PhyTip Columns : 이앤씨바이오 [2ncbio.co.kr]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. tools.thermofisher.com [tools.thermofisher.com]
A Researcher's Guide to the Stability of Amide Bonds Formed by Azido-PEG10-NHS Ester
In the fields of bioconjugation and drug development, the creation of stable, long-lasting linkages between molecules is paramount. Azido-PEG10-NHS ester is a popular heterobifunctional linker used to connect a molecule of interest to a primary amine on a biomolecule, such as the lysine (B10760008) residues on a protein. The N-hydroxysuccinimide (NHS) ester moiety reacts with primary amines to form a highly stable amide bond. This guide provides an objective comparison of the stability of this amide linkage against other common bioconjugation chemistries, supported by experimental data and detailed protocols for stability assessment.
Mechanism and Inherent Stability
The core of the this compound's utility lies in the reaction between its NHS ester group and a primary amine (-NH2). This reaction, which proceeds efficiently in aqueous buffers at a pH of 7.2 to 8.5, results in the formation of a covalent amide bond and the release of N-hydroxysuccinimide as a byproduct. The resulting amide bond is characterized by high thermodynamic stability, with a resonance energy of approximately 20 kcal/mol, making it highly resistant to cleavage under typical physiological conditions.
However, the efficiency of amide bond formation is subject to a primary competing reaction: the hydrolysis of the NHS ester group in the aqueous environment. The rate of this hydrolysis increases with pH. Therefore, successful conjugation requires balancing the reaction kinetics to favor aminolysis over hydrolysis, which is typically achieved by using an appropriate pH (around 8.3-8.5), adequate protein concentration (1-10 mg/mL), and a reaction time of 30 minutes to 4 hours.
Comparative Stability of Bioconjugation Linkages
The stability of the linkage is a critical parameter for any bioconjugate. An ideal linker remains stable during circulation in the body to prevent premature release of a conjugated payload but may be designed for cleavage under specific conditions at a target site. The amide bond is widely considered a benchmark for stability.
Data Presentation: Quantitative Comparison of Linkage Stability
The following table summarizes the hydrolytic and enzymatic stability of amide bonds compared to ester bonds, another common linkage formed in bioconjugation.
| Linkage Type | Formation Chemistry Example | Hydrolytic Stability (t½ at pH 7.4, 37°C) | Enzymatic Stability | Key Characteristics |
| Amide | NHS Ester + Primary Amine | Very High (> 1 year) | Generally High | Highly stable due to resonance delocalization; resistant to most endogenous amidases. |
| Ester | Carboxylic Acid + Alcohol (e.g., via DCC/DMAP) | Low to Moderate (hours to days) | Susceptible to esterases | Prone to hydrolysis; readily cleaved by esterase enzymes prevalent in plasma. |
Note: The significant difference in stability is due to the greater resonance delocalization of the nitrogen lone pair in the amide bond compared to the oxygen lone pair in the ester bond. This imparts a partial double bond character to the amide C-N bond, making it less susceptible to nucleophilic attack and hydrolysis.
Mandatory Visualization
Below are diagrams illustrating the reaction pathways and a typical experimental workflow for stability assessment, rendered using Graphviz.
Caption: NHS Ester Reaction: Desired Aminolysis vs. Competing Hydrolysis.
Caption: Experimental Workflow for Plasma Stability Assay of a Bioconjugate.
Experimental Protocols
Accurate assessment of conjugate stability is crucial for predicting in vivo performance. The following protocol outlines a standard plasma stability assay.
Protocol: Plasma Stability Assay by LC-MS
This protocol provides a general method for evaluating the stability of a PEG-protein conjugate in plasma by monitoring the amount of intact conjugate over time.
Objective: To quantify the stability of the amide bond in a bioconjugate under simulated physiological conditions.
Materials:
-
PEG-Protein Conjugate
-
Human, mouse, or rat plasma (pre-warmed to 37°C)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Protein precipitation solvent (e.g., acetonitrile (B52724) with an internal standard)
-
Immunocapture affinity beads (e.g., Protein A/G)
-
Wash and Elution buffers for immunocapture
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Spike the PEG-protein conjugate into pre-warmed (37°C) plasma to a final concentration of 100 µg/mL.
-
Incubate the samples at 37°C with gentle agitation.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the plasma sample and immediately store it at -80°C to halt any further degradation.
-
-
Sample Preparation for Intact Conjugate Analysis:
-
Thaw the plasma samples on ice.
-
Perform immunocapture of the protein conjugate using affinity beads according to the manufacturer's protocol. This step isolates the conjugate from the bulk of plasma proteins.
-
Wash the beads thoroughly with wash buffer to remove non-specifically bound proteins.
-
Elute the intact conjugate from the beads using an appropriate elution buffer and immediately neutralize the eluate if necessary.
-
-
LC-MS Analysis:
-
Analyze the eluted samples using a Liquid Chromatography-Mass Spectrometry (LC-MS) system capable of resolving the intact conjugate.
-
Develop a method to quantify the peak area corresponding to the intact PEG-protein conjugate at each time point.
-
-
Data Analysis:
-
Plot the percentage of remaining intact conjugate against time.
-
Calculate the half-life (t½) of the conjugate in plasma, which serves as a quantitative measure of its stability.
-
Conclusion
The amide bond formed via the reaction of an this compound with a primary amine is exceptionally stable under physiological conditions, making it a highly reliable linkage for creating robust bioconjugates. Its resistance to both hydrolytic and enzymatic degradation is significantly greater than that of other common linkages, such as esters. For researchers, scientists, and drug development professionals, the use of NHS ester chemistry provides a dependable method for producing conjugates with the high degree of stability required for therapeutic and diagnostic applications. The stability of these conjugates can be rigorously verified using established in vitro methods like plasma stability assays.
Preserving Function: A Guide to Validating Labeled Protein Activity
For researchers, scientists, and drug development professionals, the conjugation of labels such as fluorescent dyes or biotin (B1667282) to proteins is an indispensable tool. However, the critical question remains: does the label interfere with the protein's function? This guide provides a comprehensive comparison of key functional assays to validate the activity of labeled proteins, ensuring that the insights gained from their use are both accurate and reliable. We delve into the methodologies of three widely used assays—Enzyme Kinetics, Receptor-Ligand Binding, and Antibody Internalization—providing detailed protocols and comparative data to guide your validation strategy.
The addition of a molecular tag, while essential for detection and visualization, can potentially alter the conformational structure of a protein, mask active sites, or sterically hinder interactions with other molecules. Therefore, it is imperative to experimentally verify that the biological activity of a labeled protein remains comparable to its unlabeled counterpart.[1] This validation process is a critical step in ensuring the fidelity of experimental results and the successful development of protein-based therapeutics and diagnostics.
Comparative Analysis of Functional Assays
To illustrate the validation process, this guide focuses on three common scenarios in which labeled proteins are employed. The following tables summarize the expected outcomes of functional validation for a generic enzyme, a receptor ligand, and a monoclonal antibody, comparing the performance of their fluorescently labeled and unlabeled forms.
Table 1: Enzyme Kinetic Parameters
| Protein | Label | Km (µM) | Vmax (µmol/min) | Fold Change (Km) | Fold Change (Vmax) |
| Enzyme X | Unlabeled | 10.2 | 150.7 | - | - |
| Fluorescein | 12.5 | 145.2 | 1.23 | 0.96 |
A minimal difference in the Michaelis constant (Km) and maximum reaction velocity (Vmax) between the labeled and unlabeled enzyme indicates that the label has not significantly impacted the enzyme's catalytic efficiency or its affinity for the substrate.[1]
Table 2: Receptor-Ligand Binding Affinity
| Ligand | Label | Dissociation Constant (Kd) (nM) | Fold Change (Kd) |
| Ligand Y | Unlabeled | 5.8 | - |
| Alexa Fluor 488 | 6.5 | 1.12 |
The equilibrium dissociation constant (Kd) is a measure of binding affinity. A negligible change in Kd upon labeling suggests that the ligand's ability to bind its receptor is preserved.[2]
Table 3: Antibody Internalization
| Antibody | Label | Internalization (%) after 1 hour |
| Antibody Z | Unlabeled | 75.3 |
| pHrodo Red | 71.8 |
For antibodies where internalization is a key aspect of their function (e.g., antibody-drug conjugates), it is crucial to demonstrate that the label does not impede this process.[3][4] The percentage of internalization should be comparable between the labeled and unlabeled antibody.
Experimental Protocols
Detailed methodologies for the three highlighted functional assays are provided below to facilitate their implementation in your laboratory.
Protocol 1: Enzyme Kinetics Assay (Spectrophotometric)
This protocol outlines a continuous spectrophotometric assay to determine the kinetic parameters of a labeled enzyme compared to its unlabeled counterpart.
Materials:
-
Purified unlabeled enzyme
-
Purified fluorescently labeled enzyme
-
Substrate solution
-
Reaction buffer
-
Spectrophotometer (UV-Vis)
-
Cuvettes
Procedure:
-
Prepare a series of substrate dilutions in the reaction buffer.
-
For each substrate concentration, prepare two sets of reactions: one for the unlabeled enzyme and one for the labeled enzyme.
-
Initiate the reaction by adding a fixed concentration of the enzyme to the cuvette containing the substrate solution.
-
Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance over time at a wavelength specific to the product formation or substrate consumption.
-
Record the absorbance readings at regular intervals (e.g., every 15 seconds) for a set duration (e.g., 5 minutes).
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot for each substrate concentration.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values for both the labeled and unlabeled enzyme.
Protocol 2: Cell-Based Receptor-Ligand Binding Assay (Flow Cytometry)
This protocol describes a competitive binding assay using flow cytometry to determine the binding affinity of a fluorescently labeled ligand.
Materials:
-
Cells expressing the target receptor
-
Fluorescently labeled ligand
-
Unlabeled ligand
-
Binding buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Harvest and resuspend the cells in cold binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Prepare a series of dilutions of the unlabeled ligand in binding buffer.
-
In a 96-well plate, add a fixed concentration of the fluorescently labeled ligand to each well.
-
Add the varying concentrations of the unlabeled ligand to the wells. Include a control with no unlabeled ligand (total binding) and a control with a large excess of unlabeled ligand (non-specific binding).
-
Add the cell suspension to each well and incubate on ice for 1-2 hours to reach binding equilibrium.
-
Wash the cells with cold binding buffer to remove unbound ligand.
-
Resuspend the cells in binding buffer and analyze the fluorescence intensity of the cell population using a flow cytometer.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the unlabeled ligand concentration and fit the data to a competition binding model to determine the IC50, from which the Kd can be calculated.
Protocol 3: Antibody Internalization Assay (Flow Cytometry)
This protocol details a flow cytometry-based assay to quantify the internalization of a labeled antibody.
Materials:
-
Target cells expressing the antigen
-
Fluorescently labeled antibody (e.g., with a pH-sensitive dye like pHrodo Red)
-
Unlabeled antibody (for comparison, requiring a secondary detection step)
-
Cell culture medium
-
Trypsin or other cell detachment solution
-
Flow cytometer
Procedure:
-
Seed the target cells in a 96-well plate and allow them to adhere overnight.
-
Label the cells with the fluorescently labeled antibody by incubating them at 4°C for 30-60 minutes. This allows for binding to the cell surface without significant internalization.
-
Wash the cells with cold PBS to remove unbound antibody.
-
Induce internalization by adding pre-warmed complete medium and incubating the plate at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes). A control plate should be kept at 4°C to measure the baseline surface staining.
-
Stop internalization by placing the plate on ice and washing the cells with cold PBS.
-
Detach the cells using trypsin.
-
Analyze the cells by flow cytometry. The increase in fluorescence intensity for pH-sensitive dyes will correlate with the amount of internalized antibody. For other fluorescent labels, a quenching agent that cannot enter the cell can be used to distinguish between surface-bound and internalized antibody.
-
Quantify the percentage of internalization by comparing the mean fluorescence intensity of the cells incubated at 37°C to the cells kept at 4°C.
Visualizing the Processes
To further clarify the experimental and biological contexts, the following diagrams illustrate a typical workflow for protein functional validation and a simplified representation of a signaling pathway where a labeled protein might be used.
By rigorously applying these functional assays and comparing the activity of labeled proteins to their native counterparts, researchers can ensure the validity of their experimental findings and accelerate the pace of discovery and development.
References
The Balancing Act: How PEG Spacer Length Dictates Antibody-Drug Conjugate Efficacy
A comprehensive analysis of polyethylene (B3416737) glycol (PEG) spacer length reveals a critical trade-off between the pharmacokinetic properties and in vitro potency of Antibody-Drug Conjugates (ADCs). This guide provides researchers, scientists, and drug development professionals with a comparative overview of how varying PEG spacer lengths impact ADC efficiency, supported by experimental data and detailed protocols.
The linker technology in an ADC is a pivotal component that governs its therapeutic index by influencing stability, solubility, and the efficiency of payload delivery.[1][2] Among various linker strategies, the incorporation of PEG spacers has gained significant attention for its ability to modulate the physicochemical and pharmacological properties of ADCs.[3][] The length of the PEG chain can profoundly affect the ADC's performance, creating a delicate balance between enhanced in vivo efficacy and potential trade-offs in in vitro cytotoxicity.[3][5]
Hydrophobic payloads, while often potent, can lead to ADC aggregation and rapid clearance from circulation.[6] Hydrophilic PEG linkers mitigate these issues by increasing the overall hydrophilicity of the conjugate, which in turn can improve pharmacokinetics (PK) and enable higher drug-to-antibody ratios (DARs) without compromising stability.[3][7]
Comparative Analysis of PEG Spacer Lengths
The selection of an optimal PEG spacer length is not a one-size-fits-all solution and is dependent on the specific antibody, payload, and target antigen.[3] The following tables summarize quantitative data from various studies, illustrating the impact of different PEG spacer lengths on key ADC performance metrics.
Impact on Pharmacokinetics (PK)
A direct relationship often exists between PEG spacer length and the pharmacokinetic profile of an ADC. Longer PEG chains tend to increase the hydrodynamic size of the conjugate, leading to reduced clearance and prolonged circulation half-life.[8][9]
| PEG Spacer Length | Clearance Rate (mL/day/kg) | Half-life (t½, hours) | Area Under the Curve (AUC, µg·h/mL) |
| No PEG | High | Short | Low |
| PEG2 | Moderately High | - | - |
| PEG4 | Moderate | - | Moderate |
| PEG8 | Low | Long | High |
| PEG12 | Low | Long | High |
| PEG24 | Low | Long | High |
Data synthesized from preclinical studies. Absolute values vary depending on the specific ADC and animal model.[10]
Studies have shown that clearance rates decrease as PEG length increases, with a potential plateau effect observed around PEG8. Longer PEG chains (PEG8, PEG12, PEG24) result in significantly slower clearance and increased overall exposure (AUC) compared to shorter or no PEG spacers.[8]
Impact on In Vitro Cytotoxicity
While beneficial for pharmacokinetics, increasing PEG spacer length can sometimes lead to a decrease in in vitro potency, likely due to steric hindrance that can affect antigen binding or cellular uptake.[5][8]
| PEG Spacer Length | IC50 (ng/mL) |
| No PEG | Low (High Potency) |
| PEG4 | Moderately Low |
| PEG8 | Moderate |
| PEG12 | Moderately High |
| PEG24 | High (Lower Potency) |
Data represents a general trend observed in preclinical studies. Actual IC50 values are cell line and ADC dependent.[10]
Impact on In Vivo Antitumor Efficacy
The improved pharmacokinetic profile conferred by longer PEG spacers often translates to enhanced in vivo antitumor activity, as the prolonged circulation allows for greater accumulation of the ADC in the tumor tissue.[3][6]
| PEG Spacer Length | Tumor Growth Inhibition (%) |
| No PEG | Moderate |
| PEG4 | Good |
| PEG8 | High |
| PEG12 | High |
| PEG24 | Very High |
Illustrative data from xenograft models. Efficacy is dependent on the model, dosing, and specific ADC.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of studies comparing different PEG spacer lengths in ADCs.
ADC Synthesis and Characterization
-
Antibody Modification: A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free sulfhydryl groups for conjugation.[3]
-
Drug-Linker Preparation: The PEGylated linker-payload construct is synthesized separately. The PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.[3]
-
Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to allow for covalent bond formation.[3]
-
Purification: The resulting ADC is purified using techniques like size-exclusion chromatography (SEC) to remove unconjugated drug-linkers and aggregated species.[3]
-
Characterization:
In Vitro Cytotoxicity Assay
-
Cell Culture: Cancer cell lines expressing the target antigen are cultured in appropriate media.[3]
-
Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADCs with different PEG linker lengths.[3]
-
Incubation: The treated cells are incubated for a specified period (e.g., 72-96 hours).[3]
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).[3]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.[3]
Pharmacokinetic (PK) Study in Rodents
-
Animal Model: Healthy mice or rats are used for the study.[3]
-
Administration: ADCs with varying PEG linker lengths are administered intravenously at a defined dose.[3]
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.[3]
-
Sample Processing: Plasma is isolated from the blood samples.[3]
-
Quantification: The concentration of the ADC in the plasma is quantified using an ELISA that detects the antibody portion of the conjugate.[3]
-
Data Analysis: Pharmacokinetic parameters such as half-life (t1/2), clearance, and area under the curve (AUC) are calculated using appropriate software.[3]
In Vivo Antitumor Efficacy Study
-
Tumor Model: Immunodeficient mice are subcutaneously implanted with human tumor xenografts that express the target antigen.[3]
-
Treatment Initiation: Once the tumors reach a specified size, the mice are randomized into treatment groups.[3]
-
ADC Administration: The different ADC constructs are administered to their respective groups, typically via intravenous injection, at a predetermined dose and schedule.[3]
-
Tumor Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).[3]
-
Endpoint: The study is concluded when tumors in the control group reach a predefined size, or at a set time point.[3]
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.[3]
Visualizing the Impact of PEG Spacers
Diagrams created using Graphviz (DOT language) help to illustrate the complex relationships and workflows involved in ADC development with varying PEG spacers.
Caption: Workflow for comparing ADCs with different PEG spacer lengths.
Caption: Impact of PEG spacer length on key ADC characteristics.
References
- 1. How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. benchchem.com [benchchem.com]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 7. purepeg.com [purepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Azido-PEG10-NHS Ester
Researchers and drug development professionals handling Azido-PEG10-NHS ester must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, consolidating safety protocols for its distinct chemical moieties: the energetic azide (B81097) group, the reactive NHS ester, and the polyethylene (B3416737) glycol (PEG) linker.
Immediate Safety and Handling Protocols
Before beginning any disposal process, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| Item | Specification |
| Eye Protection | Safety glasses or goggles |
| Hand Protection | Nitrile or other chemically resistant gloves |
| Protective Clothing | Laboratory coat |
| Respiratory | N95 dust mask (for handling solid powder) |
Step-by-Step Disposal Procedures
The proper disposal method for this compound varies depending on its form: unreacted solid, solutions, or contaminated labware. All waste generated should be treated as hazardous chemical waste and must be segregated from regular trash.
1. Waste Segregation and Containerization:
-
Designated Waste Container: Use a clearly labeled, sealed, and dedicated hazardous waste container. The container material should be compatible with the solvents used (e.g., high-density polyethylene for solutions in DMSO or DMF).
-
Labeling: The container must be labeled "Hazardous Waste," with the full chemical name "this compound," and any other information required by your institution's EHS department[1].
-
Azide-Specific Waste: It is critical to maintain a separate waste stream for azide-containing compounds to prevent accidental mixing with incompatible chemicals[2].
2. Managing Different Waste Streams:
-
A. Unused or Expired Solid this compound:
-
B. Concentrated Solutions (e.g., in DMSO, DMF):
-
No Drain Disposal: Never dispose of concentrated solutions down the drain. Organic solvents like DMSO and DMF are unsuitable for sewer disposal[1].
-
Collection: Carefully transfer all concentrated stock solutions into the sealed, labeled hazardous waste container.
-
-
C. Dilute Aqueous Solutions:
-
While polyethylene glycol is biodegradable, the presence of the azide and NHS ester moieties necessitates that dilute solutions are not disposed of down the drain[3].
-
Collect all dilute aqueous solutions in the designated hazardous waste container.
-
-
D. Contaminated Labware and Debris (e.g., pipette tips, gloves, gels):
-
Solid Waste Collection: All solid materials that have come into contact with this compound, such as pipette tips, microcentrifuge tubes, gloves, and paper towels, must be collected in a designated solid hazardous waste container[1].
-
Gels: Electrophoresis gels containing this compound should be collected in a sealed container and disposed of as hazardous waste[1].
-
3. Critical Safety Precautions for Azide Compounds:
Organic azides can be heat- and shock-sensitive and may decompose explosively[4][5]. The following precautions are mandatory:
-
Avoid Acid Contact: Never mix azide-containing waste with acidic waste. This can lead to the formation of hydrazoic acid, which is highly toxic, volatile, and explosive[2][4][6].
-
Avoid Metal Contact: Do not use metal spatulas for transferring solid this compound[4][5]. Heavy metal azides are highly sensitive explosives[4]. Ensure waste containers are free of metal contaminants.
-
Incompatible Chemicals: Store azide waste separately from all other chemical waste groups, especially acids, bromine, carbon disulfide, dimethyl sulfate, nitric acid, and heavy metals and their salts[4].
4. Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of your hazardous waste container[1].
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
Safeguarding Your Research: Essential Safety and Handling Guide for Azido-PEG10-NHS Ester
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of Azido-PEG10-NHS ester, ensuring the integrity of your research and the safety of your laboratory personnel.
This compound is a valuable tool in bioconjugation and drug development, utilized as a PEG-based PROTAC linker.[1][] Its utility stems from its dual-functional nature, containing an azide (B81097) group for "click chemistry" and an NHS ester for reaction with primary amines.[3] However, the presence of both an organic azide and a moisture-sensitive NHS ester necessitates stringent safety protocols to mitigate potential hazards.[4][5] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to build a foundation of trust and safety in your laboratory.
Potential Hazards
The primary hazards associated with this compound stem from its constituent functional groups:
-
Organic Azide: Organic azides are energetic compounds that can be sensitive to heat, shock, or friction, posing a potential explosion risk.[4] They are also potentially toxic if inhaled, ingested, or absorbed through the skin.[4] A critical hazard is the reaction of azides with acids, which can form the highly toxic and explosive hydrazoic acid.[4] Contact with certain metals, such as copper, lead, brass, or solder, can form highly unstable and explosive heavy metal azides.[4] Reactions with halogenated solvents like dichloromethane (B109758) or chloroform (B151607) can also generate unstable and explosive di- and tri-azidomethane.[4]
-
NHS Ester: The N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis in the presence of moisture.[5] This reactivity, while useful for conjugation, means the compound's integrity can be compromised by improper handling and storage.
Personal Protective Equipment (PPE)
Strict adherence to the following PPE protocols is mandatory when handling this compound.[4] The required equipment is detailed in the table below.
| Protection Type | Required PPE | Specifications & Rationale |
| Eye & Face | Safety Goggles & Face Shield | Goggles must be tightly fitting and compliant with EN 166.[4] A full-face shield is required over the goggles, especially when handling the solid material or during reactions, to protect against splashes and potential energetic events.[4] |
| Hand | Chemical-Resistant Gloves | Double gloving with chemotherapy-grade gloves (meeting ASTM D6978 standard) is required.[6] Change gloves every 30 minutes or immediately if contaminated, punctured, or torn.[6] |
| Body | Laboratory Coat & Impervious Gown | A standard laboratory coat should be worn at all times. Over this, a disposable, fluid-resistant gown that has been shown to resist permeability by hazardous chemicals is required.[6][7] |
| Respiratory | Respirator (as needed) | For handling larger quantities or when there is a risk of aerosol formation, a NIOSH-certified respirator with an organic vapor cartridge is recommended.[8] In some instances, an N95 mask may be sufficient for handling small amounts of powder, but a full risk assessment should be conducted.[6] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound from preparation to the completion of your experiment.
1. Preparation and Weighing:
-
Designated Area: All work with this compound must be conducted in a certified chemical fume hood.[4]
-
Blast Shield: A blast shield should be placed between the user and the apparatus as a precautionary measure.[9]
-
Avoid Moisture: The NHS ester is moisture-sensitive.[5] Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[5]
-
Inert Atmosphere: Handle the solid under an inert atmosphere (e.g., argon or nitrogen) if possible to minimize hydrolysis.
-
Dissolution: Dissolve the required amount of the NHS ester immediately before use.[5] Do not prepare stock solutions for storage, as the NHS-ester moiety readily hydrolyrizes.[5] Use anhydrous, amine-free solvents such as DMSO or DMF for dissolution.[3][5]
2. Reaction Setup:
-
Buffer Selection: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the intended reaction.[5] Phosphate-buffered saline (PBS) at a pH of 7.2-8.0 is a suitable alternative.[5]
-
Solvent Considerations: If the reaction is performed in an aqueous buffer, ensure the volume of the organic solvent used to dissolve the reagent does not exceed 10% of the final reaction volume.[5]
-
Temperature Control: Perform the reaction on ice or at room temperature as dictated by your specific protocol.[5]
3. Post-Reaction Quenching and Work-up:
-
Quenching Excess Reagent: After the reaction is complete, any unreacted NHS ester can be quenched by adding an amine-containing buffer like Tris-buffered saline (TBS).[5]
-
Purification: The unreacted this compound can be removed by dialysis or gel filtration.[5]
Disposal Plan: Managing Waste Safely
Proper disposal of this compound and associated waste is crucial to prevent accidents and environmental contamination.
1. Quenching Excess Azide:
-
Cooling: Before disposal, any reaction mixture containing residual azide should be cooled in an ice bath.[4]
-
Destruction: Slowly add a reducing agent, such as triphenylphosphine (B44618), to the stirred reaction mixture to destroy the azide.[4] This reaction forms a phosphazide, which hydrolyzes upon the addition of water to an amine and triphenylphosphine oxide, releasing nitrogen gas.[4] This procedure must be performed in a fume hood.[4]
2. Waste Segregation and Labeling:
-
Waste Container: All quenched azide waste, including contaminated solvents, paper towels, and gloves, must be collected in a dedicated and clearly labeled hazardous waste container.[4]
-
Labeling: The waste container must be labeled with the full chemical name and a description of the contents.
Emergency Procedures
-
Spills: In case of a spill, evacuate the area and prevent further leakage if it is safe to do so.[10] Absorb the spill with a non-combustible absorbent material like diatomite.[10] Decontaminate surfaces by scrubbing with alcohol.[10] Dispose of all contaminated materials as hazardous waste.[10]
-
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]
-
Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[10]
-
In all cases of exposure, seek immediate medical attention.
-
Diagram: Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. This compound, 2801772-86-9 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. download.basf.com [download.basf.com]
- 8. download.basf.com [download.basf.com]
- 9. researchgate.net [researchgate.net]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
